Product packaging for 2-Cyclopentylpropenoic acid(Cat. No.:)

2-Cyclopentylpropenoic acid

Cat. No.: B15275852
M. Wt: 140.18 g/mol
InChI Key: LLUZKGXYRDEBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclopentylpropenoic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B15275852 2-Cyclopentylpropenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-cyclopentylprop-2-enoic acid

InChI

InChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h7H,1-5H2,(H,9,10)

InChI Key

LLUZKGXYRDEBAQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCC1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Cyclopentylpropenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted properties of 2-Cyclopentylpropenoic acid, a molecule of interest in organic synthesis and potential pharmaceutical development. Due to a lack of extensive direct experimental data in the current literature, this guide outlines a highly plausible synthetic route, the Knoevenagel-Doebner condensation, and provides estimated physicochemical and spectroscopic properties based on structurally analogous compounds. This document is intended to serve as a foundational resource for researchers seeking to synthesize and characterize this novel compound.

Introduction

This compound, also known as α-cyclopentylacrylic acid, is an unsaturated carboxylic acid featuring a cyclopentyl substituent at the alpha position of the acrylic acid backbone. This structural motif is of interest in medicinal chemistry and materials science due to the potential for the cyclopentyl group to modulate the electronic and steric properties of the acrylic acid system. The α,β-unsaturated carboxylic acid moiety is a known pharmacophore and a versatile synthetic intermediate. This guide details a practical synthetic approach and provides a predictive profile of its key chemical and physical properties.

Proposed Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation, specifically utilizing the Doebner modification. This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst, followed by decarboxylation.

The proposed reaction scheme is as follows:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 Cyclopentanecarboxaldehyde plus1 + r2 Malonic Acid c1 Pyridine (solvent) r2->c1 c2 Piperidine (catalyst) c3 Heat (Δ) p1 This compound c3->p1 plus2 + p2 CO2 plus3 + p3 H2O

Caption: Proposed synthesis of this compound via Knoevenagel-Doebner condensation.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Knoevenagel-Doebner condensation of aliphatic aldehydes.

Materials:

  • Cyclopentanecarboxaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (2-3 volumes per gram of malonic acid).

  • Addition of Reactants: To this solution, add cyclopentanecarboxaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the aldehyde.

  • Workup: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any unreacted malonic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

G cluster_workflow Experimental Workflow A Dissolve malonic acid in pyridine B Add cyclopentanecarboxaldehyde and piperidine A->B C Heat to reflux (2-4 hours) B->C D Cool and quench with ice/HCl C->D E Extract with diethyl ether D->E F Wash with NaHCO3 and brine E->F G Dry over Na2SO4 and concentrate F->G H Purify by recrystallization or chromatography G->H I Characterize the final product H->I

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Physicochemical Properties (Estimated)

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₈H₁₂O₂Calculated from the chemical structure.
Molecular Weight 140.18 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidBased on the appearance of similar α,β-unsaturated carboxylic acids.
Boiling Point 180-200 °C (at atmospheric pressure)Extrapolated from the boiling points of acrylic acid and α-alkylated acrylic acids.
Melting Point 10-20 °CEstimated based on the melting points of acrylic acid and methacrylic acid.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone)The cyclopentyl group is expected to decrease water solubility compared to acrylic acid.
pKa ~4.5 - 5.0Similar to other α-alkylated acrylic acids.

Spectroscopic Data (Predicted)

The following table outlines the expected spectroscopic characteristics for this compound, which are crucial for its identification and characterization.

SpectroscopyPredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ 12-13 ppm (s, 1H, -COOH), δ 6.0-6.5 ppm (d, 1H, =CH), δ 5.5-6.0 ppm (d, 1H, =CH), δ 2.5-3.0 ppm (m, 1H, -CH-cyclopentyl), δ 1.4-2.0 ppm (m, 8H, cyclopentyl CH₂)The carboxylic acid proton will be a broad singlet at a downfield shift. The vinyl protons will appear as doublets. The methine proton of the cyclopentyl group adjacent to the double bond will be a multiplet, and the remaining cyclopentyl protons will be in the aliphatic region.
¹³C NMR δ 170-175 ppm (C=O), δ 135-140 ppm (=C-), δ 125-130 ppm (=CH₂), δ 40-45 ppm (-CH-cyclopentyl), δ 25-35 ppm (cyclopentyl CH₂)The carbonyl carbon will be the most downfield signal. The carbons of the double bond will be in the olefinic region. The cyclopentyl carbons will appear in the aliphatic region.
IR 3200-2500 cm⁻¹ (broad, O-H stretch), 1710-1680 cm⁻¹ (strong, C=O stretch), 1650-1630 cm⁻¹ (medium, C=C stretch), ~980 cm⁻¹ (medium, =C-H bend)The broad O-H stretch is characteristic of a carboxylic acid. The C=O and C=C stretching frequencies are typical for an α,β-unsaturated carboxylic acid. The out-of-plane =C-H bending is also expected. The C-H stretching and bending vibrations of the cyclopentyl group will be observed around 2950-2850 cm⁻¹ and 1450 cm⁻¹, respectively.[1]
Mass Spec Molecular ion (M⁺) at m/z = 140.0837The exact mass is calculated for the molecular formula C₈H₁₂O₂. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH) and fragmentation of the cyclopentyl ring.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound, the α,β-unsaturated carboxylic acid moiety is a known Michael acceptor. This chemical reactivity can lead to interactions with biological nucleophiles, such as the cysteine residues in proteins. This suggests that this compound could exhibit a range of biological effects.

Potential areas for investigation include:

  • Antimicrobial Activity: Many α,β-unsaturated carbonyl compounds exhibit antimicrobial properties.

  • Enzyme Inhibition: The compound could act as an irreversible inhibitor of enzymes with active site cysteine residues.

  • Anti-inflammatory Effects: Some related compounds have shown anti-inflammatory activity.

  • Polymer Science: As a functionalized monomer, it could be used in the synthesis of novel polymers with specific properties conferred by the cyclopentyl group.

G cluster_logic Potential Applications Logic A This compound B α,β-Unsaturated Carboxylic Acid Moiety A->B I Polymer Precursor A->I C Michael Acceptor B->C D Interaction with Biological Nucleophiles C->D E Potential Biological Activities D->E F Antimicrobial E->F G Enzyme Inhibition E->G H Anti-inflammatory E->H

Caption: Logical relationship of the structure of this compound to its potential applications.

Conclusion

This technical guide provides a foundational understanding of this compound, a compound for which there is limited published experimental data. The proposed synthesis via the Knoevenagel-Doebner condensation offers a reliable and efficient route to obtain this molecule. The estimated physicochemical and spectroscopic properties provide a basis for its characterization. Further research is warranted to explore the biological activities and potential applications of this interesting molecule in drug discovery and materials science.

References

In-depth Technical Guide on 2-Cyclopentylpropenoic Acid: Data Unavailability and Proposed Alternative

Author: BenchChem Technical Support Team. Date: November 2025

The search for "2-Cyclopentylpropenoic acid" and its potential synonym, "alpha-cyclopentylacrylic acid," did not yield a specific CAS number or any peer-reviewed articles detailing its synthesis, characterization, or biological function. While information on related compounds, such as cyclopentyl and cyclopropyl derivatives, exists, this data is not directly applicable to the requested molecule.

Given the absence of the necessary data to fulfill the user's request for a detailed technical guide on this compound, we propose to create a comprehensive guide on a closely related and well-documented compound: 3-Cyclopentylpropionic acid (CAS No. 140-77-2) .

Sufficient data is available for 3-Cyclopentylpropionic acid to construct a thorough technical whitepaper that would include:

  • Chemical Structure and Properties: Detailed information on its molecular formula, weight, and other physicochemical properties.

  • Characterization Data: Summarized in structured tables, including available spectroscopic data.

  • Synthesis Information: An overview of known synthetic routes.

  • Applications: Known uses, particularly as a building block in pharmaceutical synthesis.[1]

Below is a brief overview of the information that can be provided for 3-Cyclopentylpropionic acid .

Proposed Alternative: Technical Guide on 3-Cyclopentylpropionic Acid

Chemical Structure and Properties

3-Cyclopentylpropionic acid , also known as Cyclopentanepropanoic acid, is a carboxylic acid with a cyclopentyl group attached to the propyl chain.[1][2][3]

Chemical Structure:

A summary of its key properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][2][3]
Molecular Weight 142.20 g/mol [1][2]
CAS Number 140-77-2[1][2][3]
Appearance Clear colorless to yellow liquid[1]
Boiling Point 130-132 °C at 12 mmHg[1]
Density 0.996 g/mL at 25 °C[1]
Refractive Index n20/D 1.457[1]
Water Solubility Insoluble[1]
Synthesis

A known method for the synthesis of 3-Cyclopentylpropionic acid involves the reaction of cyclopentanone or cyclopentanol with molten alkali metal hydroxide in two successive temperature ranges.[4]

A logical diagram for a generalized synthesis process is presented below.

Synthesis_Workflow Reactants Cyclopentanone/Cyclopentanol + Molten Alkali Hydroxide Step1 Heat to 200-270°C Reactants->Step1 Intermediate Intermediate Alkali Salt Step1->Intermediate Step2 Heat to 290-350°C Intermediate->Step2 Final_Salt Alkali Salt of 3-Cyclopentylpropionic acid Step2->Final_Salt Acidification Acidification (e.g., HCl) Final_Salt->Acidification Product 3-Cyclopentylpropionic acid Acidification->Product

Caption: Generalized workflow for the synthesis of 3-Cyclopentylpropionic acid.

Known Applications

3-Cyclopentylpropionic acid is utilized as an organic building block in the synthesis of various pharmaceutical compounds.[1][5] A primary application is in the production of Testosterone Cypionate, a medication used to treat testosterone deficiency.[1]

We kindly request your approval to proceed with creating a detailed technical guide on 3-Cyclopentylpropionic acid in lieu of the originally requested compound for which sufficient data is unavailable.

References

Navigating the Unknown: An Assessment of the Biological Landscape of 2-Cyclopentylpropenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a thorough review of scientific literature and chemical databases reveals a significant lack of available information on the biological activity, mechanism of action, and therapeutic potential of 2-Cyclopentylpropenoic acid. This document aims to provide a comprehensive overview of structurally related compounds and outlines a hypothetical framework for the initial investigation of this novel chemical entity.

Introduction: The Enigma of this compound

This compound, a molecule with a distinct cyclopentyl moiety attached to a propenoic acid backbone, represents a largely unexplored area in chemical and biological research. While its structural cousins, such as cyclopentyl- and cyclopropyl-containing compounds, have been investigated for various therapeutic applications, this compound itself remains a scientific enigma. The absence of published data necessitates a predictive and comparative approach, drawing insights from related molecular structures to postulate its potential biological relevance. This guide serves as a foundational resource for researchers interested in pioneering the study of this compound, offering a roadmap for its synthesis, biological screening, and mechanistic evaluation.

A Survey of Structurally Related Compounds and Their Biological Activities

In the absence of direct data, an examination of compounds with similar structural motifs can provide valuable clues into the potential biological activities of this compound.

Cyclopentenyl Fatty Acids: A Historical Perspective

A notable class of related compounds are the cyclopentenyl fatty acids, which are naturally occurring lipids.[1] These molecules, characterized by a cyclopentene ring and a long fatty acid chain, have a history in traditional medicine and have recently been explored for their potential as novel antibiotic agents.[1]

Cyclopropyl Analogues: Insights from a Strained Ring System

While structurally different, cyclopropyl analogues of various carboxylic acids have been synthesized and evaluated for their biological activities. For instance, a series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid were assessed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor.[1] The rigid, strained nature of the cyclopropyl ring often imparts unique conformational constraints that can lead to potent and selective biological activities.

Cyclopentenediones: A Class of Bioactive Secondary Metabolites

Cyclopentenediones, which feature a five-membered ring with two ketone functionalities, are secondary metabolites found in a variety of organisms, including plants and fungi.[2] This class of compounds has been reported to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[2]

Hypothetical Experimental Workflow for Investigating this compound

Given the lack of existing biological data, a systematic approach is required to elucidate the potential of this compound. The following workflow outlines a logical progression of experiments, from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Initial Biological Screening cluster_hit_validation Hit Validation & Dose-Response cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of this compound purification Purification & Structural Verification (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) purification->cytotoxicity antimicrobial Antimicrobial Screening (Bacteria & Fungi) purification->antimicrobial receptor_binding Receptor Binding Assays (Panel of relevant targets) purification->receptor_binding dose_response Dose-Response & IC50/EC50 Determination cytotoxicity->dose_response antimicrobial->dose_response receptor_binding->dose_response selectivity Selectivity & Specificity Profiling dose_response->selectivity pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) selectivity->pathway_analysis target_id Target Identification & Validation (e.g., Proteomics, Genetic knockdown) pathway_analysis->target_id

Hypothetical workflow for the investigation of a novel compound.

Data Presentation: A Call for Future Research

Due to the current absence of quantitative data for this compound, the creation of summary tables for metrics such as IC50, EC50, or binding affinities is not possible. The scientific community is encouraged to undertake studies that would generate such data, which would be pivotal in understanding the compound's potential.

Experimental Protocols: A Template for Discovery

Detailed experimental protocols for assays involving this compound are not available in the existing literature. Researchers embarking on the study of this compound would need to adapt standard, validated protocols for the following key experiments:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • MTT Assay: A colorimetric assay for assessing cell metabolic activity, which can be used as a measure of cytotoxicity.

  • Broth Microdilution Assay: For determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

  • Radioligand Binding Assay: To investigate the interaction of the compound with specific receptors of interest.

  • Western Blotting: To probe for changes in protein expression levels within specific signaling pathways upon treatment with the compound.

Signaling Pathways: Uncharted Territory

The mechanism of action of this compound is currently unknown, and therefore, no signaling pathway diagrams can be provided. The identification of its biological targets and the elucidation of the downstream pathways it modulates are key areas for future research. A logical starting point would be to investigate pathways commonly affected by other cyclic carboxylic acids, such as those involved in inflammation, metabolism, and cell proliferation.

Conclusion and Future Directions

This compound represents a blank slate in the landscape of chemical biology and drug discovery. The information presented in this guide, drawn from structurally related compounds, suggests that this molecule could possess interesting biological properties. The proposed experimental workflow provides a structured approach for its initial investigation. Future research should focus on its synthesis, purification, and a broad-based biological screening to uncover its potential therapeutic applications. The journey to understand the biological activity and potential of this compound is just beginning, and it is a path that holds the promise of new scientific discoveries.

References

The Cyclopentenyl Fatty Acids: A Technical Guide to Their Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentenyl fatty acids are a unique class of lipids characterized by a terminal cyclopentene ring. Their history is deeply intertwined with the centuries-long battle against leprosy, where the traditional remedy of chaulmoogra oil, derived from the seeds of trees in the Flacourtiaceae family, offered the only significant, albeit imperfect, treatment. This technical guide provides an in-depth exploration of the discovery, history, biosynthesis, and biological activities of these remarkable molecules, with a focus on the experimental evidence that has shaped our understanding.

Discovery and History: From Folk Medicine to Modern Chemistry

The use of chaulmoogra oil for skin ailments, including leprosy, dates back centuries in traditional Indian and Chinese medicine.[1][2] However, it was not until the late 19th and early 20th centuries that Western medicine began to systematically investigate its therapeutic properties.

The seminal work on the chemical constituents of chaulmoogra oil was conducted by the American chemist Frederick B. Power and his colleagues at the Wellcome Chemical Research Laboratories in London. In 1904, Power and Gornall isolated and identified chaulmoogric acid , the first known cyclopentenyl fatty acid.[3] This was followed by the discovery of its lower homolog, hydnocarpic acid , in 1907. These compounds were recognized as the active principles responsible for the oil's therapeutic effects against Mycobacterium leprae, the causative agent of leprosy.

Experimental Protocol: Isolation and Structure Elucidation of Chaulmoogric and Hydnocarpic Acids (Based on the work of Power and Gornall, 1904)

Objective: To isolate and determine the chemical structure of the active constituents of chaulmoogra oil.

Methodology:

  • Saponification of Chaulmoogra Oil: An ethanolic solution of potassium hydroxide was used to saponify the oil, converting the fatty acid glycerides into their potassium salts.

  • Liberation of Free Fatty Acids: The soap solution was acidified with sulfuric acid to precipitate the free fatty acids.

  • Separation of Fatty Acids: The mixture of fatty acids was subjected to fractional distillation under reduced pressure to separate components based on their boiling points.

  • Crystallization: The fractions containing the cyclopentenyl fatty acids were further purified by repeated crystallization from various solvents, such as ethyl acetate and petroleum ether.

  • Elemental Analysis: The purified crystalline acids were subjected to combustion analysis to determine their empirical formulas (C18H32O2 for chaulmoogric acid and C16H28O2 for hydnocarpic acid).

  • Determination of Unsaturation: The degree of unsaturation was determined by titration with a standard solution of bromine or iodine, indicating the presence of a double bond.

  • Oxidative Degradation: The purified acids were oxidized using potassium permanganate. The resulting degradation products were isolated and identified. This was a critical step in deducing the cyclic nature of the fatty acids.

  • Spectroscopic Analysis (Modern Methods): While not available to Power and Gornall, modern structure elucidation would involve:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the precise arrangement of atoms and the structure of the cyclopentene ring and the aliphatic chain.

    • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation patterns, confirming the molecular formula.

    • Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and the C=C double bond.

Quantitative Analysis of Cyclopentenyl Fatty Acids

The composition of cyclopentenyl fatty acids can vary depending on the plant species and even the specific batch of oil. The table below summarizes the typical fatty acid composition of chaulmoogra oil from Hydnocarpus species.

Fatty AcidChemical FormulaPercentage Composition (%)
Cyclopentenyl Fatty Acids
Hydnocarpic AcidC16H28O248
Chaulmoogric AcidC18H32O227
Gorlic AcidC18H30O2Varies
Other Fatty Acids
Palmitic AcidC16H32O26
Oleic AcidC18H34O212

Biosynthesis of Cyclopentenyl Fatty Acids

The biosynthetic pathway of cyclopentenyl fatty acids in plants of the Flacourtiaceae family was elucidated by Cramer and Spener in 1977. Their work demonstrated that these unique fatty acids are not synthesized de novo from acetate in the same manner as conventional fatty acids. Instead, they utilize a specific precursor, aleprolic acid.

Experimental Protocol: Elucidation of the Biosynthetic Pathway (Based on the work of Cramer and Spener, 1977)

Objective: To determine the biosynthetic precursors and pathway of cyclopentenyl fatty acids in Hydnocarpus anthelminthica seeds.

Methodology:

  • Synthesis of Radiolabeled Precursors:

    • [1-¹⁴C]Acetate was commercially available.

    • [1-¹⁴C]Aleprolic acid and cyclopentenyl-[2-¹⁴C]glycine were synthesized for the experiments.

  • Incubation with Plant Material:

    • Developing seeds of Hydnocarpus anthelminthica were sliced and incubated in a buffered medium.

    • The radiolabeled precursors were added to the incubation medium.

  • Lipid Extraction:

    • After the incubation period, the total lipids were extracted from the seed tissue using a chloroform:methanol solvent system.

  • Separation of Fatty Acids:

    • The extracted lipids were saponified to release the free fatty acids.

    • The fatty acids were then converted to their methyl esters (FAMEs) for analysis.

    • The FAMEs were separated into straight-chain and cyclopentenyl fatty acid fractions using argentation thin-layer chromatography (Ag-TLC).

  • Radiometric Analysis:

    • The radioactivity of the separated fatty acid fractions was measured using a liquid scintillation counter.

  • Identification of Labeled Products:

    • The radioactive FAMEs were identified by gas-liquid chromatography (GLC) coupled with a radioactivity detector.

Key Findings:

  • Incubation with [1-¹⁴C]acetate led to the labeling of both straight-chain and cyclopentenyl fatty acids, indicating that the chain elongation machinery utilizes acetate.

  • Incubation with [1-¹⁴C]aleprolic acid resulted in the direct incorporation of the label into longer-chain cyclopentenyl fatty acids (hydnocarpic and chaulmoogric acids), but not into straight-chain fatty acids. This demonstrated that aleprolic acid is a specific primer for cyclopentenyl fatty acid synthesis.

  • Incubation with cyclopentenyl-[2-¹⁴C]glycine also led to the formation of labeled cyclopentenyl fatty acids, suggesting that this non-proteinogenic amino acid is a precursor to aleprolic acid.

Visualizing the Biosynthesis Pathway

Cyclopentenyl Fatty Acid Biosynthesis cluster_0 Precursor Synthesis cluster_1 Chain Elongation Cyclopentenylglycine Cyclopentenylglycine Aleprolic_Acid Aleprolic_Acid Cyclopentenylglycine->Aleprolic_Acid Transamination & Oxidative Decarboxylation Fatty_Acid_Synthase Fatty_Acid_Synthase Aleprolic_Acid->Fatty_Acid_Synthase Malonyl_CoA Malonyl_CoA Malonyl_CoA->Fatty_Acid_Synthase Hydnocarpic_Acid Hydnocarpic_Acid Fatty_Acid_Synthase->Hydnocarpic_Acid + 5x C2 units Chaulmoogric_Acid Chaulmoogric_Acid Hydnocarpic_Acid->Chaulmoogric_Acid + C2 unit

Caption: Biosynthesis of cyclopentenyl fatty acids from cyclopentenylglycine.

Biological Activity and Potential Signaling Pathways

The primary historical and scientifically validated biological activity of cyclopentenyl fatty acids is their antimicrobial effect against Mycobacterium leprae.[4] The mechanism of this action is believed to involve the disruption of the bacterial cell wall and interference with essential metabolic pathways.[1]

More recently, research has begun to explore the anti-inflammatory properties of these compounds. While the precise molecular mechanisms are still under investigation, evidence suggests potential interactions with key inflammatory signaling pathways, namely the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Nuclear Factor-kappa B (NF-κB) pathways.

Hypothesized Anti-Inflammatory Signaling Pathways

The following diagrams illustrate the potential mechanisms by which cyclopentenyl fatty acids may exert their anti-inflammatory effects. It is important to note that direct binding and activation or inhibition of these pathways by cyclopentenyl fatty acids require further experimental validation.

PPARg_Activation Cyclopentenyl_Fatty_Acid Chaulmoogric Acid Hydnocarpic Acid PPARg PPARγ Cyclopentenyl_Fatty_Acid->PPARg Potential Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes Transcription Inflammation Inflammation Anti_inflammatory_Genes->Inflammation Inhibition

Caption: Hypothesized activation of PPARγ by cyclopentenyl fatty acids.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Transcription Cyclopentenyl_Fatty_Acid Chaulmoogric Acid Hydnocarpic Acid Cyclopentenyl_Fatty_Acid->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by cyclopentenyl fatty acids.

Future Directions

The rich history and unique biological activities of cyclopentenyl fatty acids present exciting opportunities for future research and drug development. Key areas of investigation include:

  • Elucidation of Signaling Pathways: Definitive experimental evidence is needed to confirm the interaction of cyclopentenyl fatty acids with PPARγ, NF-κB, and other potential signaling pathways.

  • Structure-Activity Relationship Studies: Synthesis and biological evaluation of analogs of chaulmoogric and hydnocarpic acids could lead to the development of more potent and specific therapeutic agents.

  • Exploration of Other Therapeutic Applications: The anti-inflammatory properties of these compounds suggest their potential use in a range of inflammatory conditions beyond skin diseases.

Conclusion

From their origins in traditional medicine to their characterization by pioneering chemists, cyclopentenyl fatty acids have a fascinating history. While their use in treating leprosy has been largely superseded by modern antibiotics, ongoing research into their anti-inflammatory and other biological activities suggests that these unique lipids may yet hold significant therapeutic potential. A deeper understanding of their molecular mechanisms of action will be crucial in unlocking their future applications in medicine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Propenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of propenoic acid derivatives. Propenoic acid, also known as acrylic acid, and its derivatives are a versatile class of molecules with significant applications in materials science and, increasingly, in drug development. Their characteristic α,β-unsaturated carbonyl moiety imparts unique reactivity, making them valuable building blocks for a diverse range of chemical entities. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding and application of these compounds.

Core Physical and Chemical Properties

The physical and chemical properties of propenoic acid derivatives are largely dictated by the nature of the substituent attached to the carbonyl group and any substitutions on the vinyl group. These properties are critical for predicting the behavior of these molecules in various systems, including their solubility, stability, and reactivity.

Physical Properties

The physical state, solubility, and other physical constants of propenoic acid derivatives are fundamental to their handling, formulation, and biological interactions. Key derivatives include esters (acrylates) and amides (acrylamides).

Table 1: Physical Properties of Common Propenoic Acid Derivatives

Derivative NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Water Solubility
Propenoic Acid C₃H₄O₂72.06141131.051Miscible
Methyl Acrylate C₄H₆O₂86.0980-750.9565.2 g/100 mL
Ethyl Acrylate C₅H₈O₂100.1299.8-710.9231.5 g/100 mL[1]
Butyl Acrylate C₇H₁₂O₂128.17145-640.8940.14 g/100 mL
2-Ethylhexyl Acrylate C₁₁H₂₀O₂184.28215-219-900.885[2]0.01 g/100 mL
Acrylamide C₃H₅NO71.08125 (at 25 mmHg)84.51.122204 g/100 mL
Methacrylic Acid C₄H₆O₂86.09161161.0159.7 g/100 mL
Chemical Properties

The chemical behavior of propenoic acid derivatives is dominated by the electrophilic nature of the β-carbon and the carbonyl carbon, as well as the acidity of the carboxylic acid proton in the parent and substituted acids.

The pKa of propenoic acid is a measure of its acidity. Substituents on the carbon backbone can significantly influence the pKa by either donating or withdrawing electron density, thereby stabilizing or destabilizing the resulting carboxylate anion.

Table 2: pKa Values of Propenoic Acid and Related Unsaturated Carboxylic Acids

CompoundStructurepKa
Propenoic AcidCH₂=CHCOOH4.25[3]
trans-Crotonic AcidCH₃CH=CHCOOH4.69[4][5]
cis-Crotonic AcidCH₃CH=CHCOOH4.44[6]
trans-Cinnamic AcidC₆H₅CH=CHCOOH4.44
Methacrylic AcidCH₂=C(CH₃)COOH4.66

Note: The pKa values can vary slightly depending on the experimental conditions.

The primary mode of reactivity for propenoic acid derivatives is their susceptibility to nucleophilic attack. As α,β-unsaturated carbonyl compounds, they can undergo both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) attacks by nucleophiles.

  • 1,2-Addition: Nucleophilic attack directly at the carbonyl carbon. This is more common with "hard" nucleophiles like Grignard reagents.

  • 1,4-Addition (Michael Addition): Nucleophilic attack at the β-carbon, which is electrophilic due to resonance with the carbonyl group. This is a key reaction for the biological activity of many propenoic acid derivatives, particularly in the context of covalent inhibitors.

The reactivity of the double bond also allows for polymerization, a property extensively utilized in the materials industry. For drug development applications, the controlled reaction with biological nucleophiles is of greater interest.

Propenoic Acid Derivatives in Drug Development: Covalent Inhibition

A significant application of propenoic acid derivatives in drug development is their use as "warheads" in covalent inhibitors. These inhibitors form a stable, covalent bond with a nucleophilic amino acid residue (commonly cysteine) in the target protein, leading to irreversible inhibition.

Mechanism of Covalent Inhibition

The process of covalent inhibition by a propenoic acid derivative typically involves two steps:

  • Reversible Binding: The inhibitor first binds non-covalently to the active site of the target protein. This initial binding is governed by the inhibitor's affinity for the protein, characterized by the inhibition constant (Kᵢ).

  • Irreversible Reaction: The reactive acrylamide or acrylate moiety is then positioned to react with a nearby nucleophilic residue, forming a covalent bond. The rate of this irreversible step is characterized by the inactivation rate constant (kᵢₙₐ꜀ₜ).

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.

Signaling Pathway Example: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer. Several generations of EGFR inhibitors have been developed, with covalent inhibitors demonstrating significant efficacy, particularly against resistance mutations. Acrylamide-containing compounds have been successfully developed as covalent inhibitors of EGFR.[1][7][8]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_downstream EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Covalent_Inhibitor Acrylamide-based Covalent Inhibitor Covalent_Inhibitor->EGFR Covalently Binds to Cys797

Caption: Covalent inhibition of the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of propenoic acid derivatives.

Determination of Covalent Inhibitor Potency (kᵢₙₐ꜀ₜ/Kᵢ)

This protocol outlines a method for determining the kinetic parameters of an irreversible covalent inhibitor.

Objective: To determine the second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ) of a propenoic acid derivative against its target protein.

Materials:

  • Target protein

  • Test compound (covalent inhibitor)

  • Assay buffer

  • Substrate for the target protein

  • Detection reagent

  • 96- or 384-well microplates

  • Plate reader capable of kinetic measurements

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the target protein in assay buffer.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a stock solution of the substrate.

  • Assay Setup:

    • In a microplate, add the target protein to each well.

    • Add the serially diluted test compound to the wells. Include a control with buffer only.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a defined period to allow for the covalent reaction to proceed.

  • Kinetic Measurement:

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Immediately place the plate in a plate reader and measure the product formation over time (kinetic read).

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction rate (v₀).

    • Plot the observed rate constant (kₒₑₛ) versus the inhibitor concentration. The kₒₑₛ can be determined from the progress curves at each inhibitor concentration.

    • Fit the data to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])

    • The second-order rate constant is then calculated as kᵢₙₐ꜀ₜ/Kᵢ.[9]

kinact_KI_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Protein, Inhibitor, and Substrate Solutions mix Mix Protein and Inhibitor in Microplate reagents->mix incubate Incubate at Constant Temperature mix->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate read_plate Kinetic Read on Plate Reader add_substrate->read_plate calc_v0 Calculate Initial Rates (v₀) read_plate->calc_v0 plot_kobs Plot k_obs vs. [Inhibitor] calc_v0->plot_kobs fit_data Fit Data to Equation plot_kobs->fit_data calc_kinact_KI Calculate k_inact/K_I fit_data->calc_kinact_KI

Caption: Workflow for determining kᵢₙₐ꜀ₜ/Kᵢ.

Thiol-Michael Addition Reaction

This protocol describes a representative Michael addition of a thiol to an acrylate, a fundamental reaction for understanding the reactivity of propenoic acid derivatives.

Objective: To perform a base-catalyzed Michael addition of a thiol to an acrylate and monitor the reaction progress.

Materials:

  • An acrylate (e.g., ethyl acrylate)

  • A thiol (e.g., butyl thiol)

  • A base catalyst (e.g., triethylamine)

  • An appropriate solvent (e.g., dichloromethane)

  • Thin Layer Chromatography (TLC) plates

  • NMR tubes and solvent (e.g., CDCl₃)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the acrylate and the thiol in the solvent.

    • Add a catalytic amount of the base to the solution.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials and the appearance of the product spot.

    • Alternatively, the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the vinyl proton signals of the acrylate.

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture with a dilute acid solution to remove the base catalyst, followed by a wash with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

  • Characterization:

    • Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Michael_Addition_Protocol start Start setup Dissolve Acrylate and Thiol in Solvent start->setup add_catalyst Add Base Catalyst setup->add_catalyst stir Stir at Room Temperature add_catalyst->stir monitor Monitor Reaction by TLC or NMR stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product by Spectroscopy purify->characterize end End characterize->end

Caption: Protocol for a Thiol-Michael Addition Reaction.

Conclusion

Propenoic acid derivatives are a class of compounds with a rich and diverse chemistry that is being increasingly leveraged in the field of drug discovery. Their unique reactivity as Michael acceptors allows for the design of potent and selective covalent inhibitors that can address challenges in modern pharmacology, such as drug resistance. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for their effective application in research and development. The provided data, protocols, and visualizations are intended to be a valuable resource for scientists working with these important molecules.

References

Spectroscopic Analysis of Substituted Propenoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted propenoic acids, a class of organic compounds characterized by a carboxylic acid group attached to a carbon-carbon double bond, are pivotal in various fields, including pharmaceuticals, polymer chemistry, and materials science. A thorough understanding of their molecular structure is crucial for predicting their chemical reactivity, biological activity, and physical properties. This guide provides an in-depth overview of the primary spectroscopic techniques employed for the structural elucidation and analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.[1] For substituted propenoic acids, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of the nuclei.

In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum.

Key ¹H NMR Spectral Features:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet, typically in the range of 10-13 ppm.[2] Its chemical shift can be dependent on concentration and the solvent used due to variations in hydrogen bonding.

  • Vinylic Protons (-CH=CH-): The protons on the carbon-carbon double bond typically resonate in the range of 5.5-7.5 ppm. Their chemical shifts are influenced by the nature of the substituents on the double bond.

  • Substituent Protons: The chemical shifts of protons on the substituent groups will vary depending on their proximity to the propenoic acid moiety and the presence of any electron-withdrawing or electron-donating groups.

Proton Type Typical Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)10.0 - 13.0
Vinylic (α-proton)5.5 - 6.5
Vinylic (β-proton)6.5 - 7.5
Protons on SubstituentsVariable

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[3] Each unique carbon atom in the molecule gives a distinct signal.[4]

Key ¹³C NMR Spectral Features:

  • Carbonyl Carbon (-COOH): The carbon of the carboxyl group is highly deshielded and appears far downfield, typically in the range of 165-185 ppm.[5]

  • Vinylic Carbons (-CH=CH-): The carbons of the double bond resonate in the range of 120-150 ppm.

  • Substituent Carbons: The chemical shifts of the carbons in the substituent groups are dependent on their chemical environment.

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (-C OOH)165 - 185
Vinylic (α-carbon)120 - 135
Vinylic (β-carbon)135 - 150
Carbons on SubstituentsVariable
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] Carboxylic acids have very distinct IR absorption bands.[5]

Key IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹.[5][7] This broadness is a result of hydrogen bonding.[7]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band appears between 1680 and 1725 cm⁻¹.[2] Conjugation with the C=C double bond can lower this frequency.

  • C=C Stretch (Alkene): A medium to weak absorption band is found around 1620-1680 cm⁻¹.[6]

  • C-O Stretch: This absorption occurs in the 1210-1320 cm⁻¹ region.[7]

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Strong, Very Broad
C=O Stretch (Carbonyl)1680 - 1725Strong
C=C Stretch (Alkene)1620 - 1680Medium to Weak
C-O Stretch1210 - 1320Medium
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[8][9][10] Substituted propenoic acids, with their conjugated π-system, exhibit characteristic UV absorptions. The extent of conjugation in the molecule is directly related to the wavelength of maximum absorption (λmax).[8]

Key UV-Vis Spectral Features:

  • π → π* Transitions: The conjugated system of the propenoic acid moiety allows for π → π* electronic transitions upon absorption of UV radiation.

  • Effect of Substituents: The position of λmax is sensitive to the nature of the substituents. Electron-donating groups tend to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift to shorter wavelengths. Increased conjugation leads to a longer wavelength of maximum absorption.[8]

Compound Type Typical λmax (nm)
Propenoic Acid~200-220
Cinnamic Acid (3-phenylpropenoic acid)~270-280
Substituted Cinnamic AcidsVariable (dependent on substituent)
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.[11]

Key Mass Spectrometry Features:

  • Molecular Ion Peak (M+): The peak corresponding to the intact molecule with one electron removed gives the molecular weight of the compound. For propanoic acid, the molecular peak is at m/z 74.[12]

  • Fragmentation Patterns: The molecular ion can fragment into smaller, charged species. The fragmentation pattern is often characteristic of the compound's structure. Common fragmentation pathways for substituted propenoic acids include the loss of the carboxylic acid group, water, and fragments from the substituent. One of the most studied rearrangement reactions is the McLafferty rearrangement, which can occur in radical cations with unsaturated functional groups like carboxylic acids.[11]

Fragment Ion Description
[M]+Molecular Ion
[M - OH]+Loss of a hydroxyl radical
[M - H₂O]+Loss of water
[M - COOH]+Loss of the carboxyl group

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon proper sample preparation and instrument operation.

  • Sample Preparation: Dissolve 5-10 mg of the substituted propenoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard with a chemical shift of 0.0 ppm.[13]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. The number of scans will vary depending on the sample concentration and the desired signal-to-noise ratio.

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[14]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[14][15] For solid samples, apply pressure using a press to ensure good contact between the sample and the crystal.[14][15]

  • Data Acquisition: Collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Sample Preparation: Prepare a dilute solution of the substituted propenoic acid in a UV-transparent solvent (e.g., ethanol, hexane, water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Replace the blank cuvette with the sample cuvette and measure the absorbance over the desired wavelength range (typically 200-400 nm for these compounds).[9][10][16]

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids.[17][18][19][20]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, water) at a low concentration (typically in the range of 10 micrograms per mL).[21] The solution should be free of non-volatile salts and particulates.[21]

  • Infusion: The sample solution is introduced into the ESI source at a low flow rate via a syringe pump.[18]

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.[17][20] The solvent evaporates, leading to the formation of gas-phase ions.

  • Data Acquisition: The ions are guided into the mass analyzer, and their mass-to-charge ratios are measured.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an unknown substituted propenoic acid.

Spectroscopic_Analysis_Workflow cluster_0 Sample Preparation & Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Structure Elucidation Unknown Unknown Substituted Propenoic Acid SamplePrep Sample Preparation (Dissolution/Dilution) Unknown->SamplePrep NMR NMR Spectroscopy (¹H & ¹³C) SamplePrep->NMR IR IR Spectroscopy (FTIR-ATR) SamplePrep->IR UV_Vis UV-Vis Spectroscopy SamplePrep->UV_Vis MS Mass Spectrometry (ESI-MS) SamplePrep->MS Integration Data Integration & Interpretation NMR->Integration IR->Integration UV_Vis->Integration MS->Integration Elucidation Structure Elucidation Integration->Elucidation

References

An In-depth Technical Guide to the Solubility and Stability of 2-Cyclopentylpropenoic Acid and Related Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and chemical databases lack specific quantitative data on the solubility and stability of 2-Cyclopentylpropenoic acid. This guide, therefore, provides a comprehensive framework of established methodologies and best practices for determining these critical physicochemical properties for a novel carboxylic acid of this nature. The protocols and data presentation formats are based on standard industry practices and regulatory guidelines.

Introduction

The preclinical and formulation development of any new chemical entity (NCE) is critically dependent on a thorough understanding of its physicochemical properties. Among the most crucial of these are solubility and stability. Solubility influences bioavailability and the feasibility of developing various dosage forms, while stability data are essential for determining storage conditions, shelf-life, and degradation pathways. This document outlines the standard experimental workflows for characterizing the solubility and stability of a novel compound such as this compound.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its dissolution rate and, consequently, its absorption and bioavailability. Both thermodynamic and kinetic solubility are important parameters. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is relevant for early-stage drug discovery, where high-throughput screening is often employed.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[1][2] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation of Solvents: A range of aqueous and organic solvents should be selected. For pharmaceutical applications, buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are critical to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent or buffer. The excess solid is necessary to ensure that equilibrium is reached from a state of saturation.[1]

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or water bath (e.g., at 25°C and 37°C) for a predetermined period. A minimum of 24 to 48 hours is typically required to ensure equilibrium is reached, although this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[2][3]

  • Phase Separation: After equilibration, the undissolved solid must be separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) that does not interact with the compound.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.

Data Presentation: Solubility

The results of the solubility studies should be compiled into a clear and concise table.

Solvent/Medium Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) Molar Solubility (mol/L)
pH 1.2 Buffer25
pH 4.5 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
Water25
Ethanol25
Methanol25
Acetonitrile25
pH 7.4 Buffer37

Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5] These studies are essential for establishing a re-test period for the drug substance and recommended storage conditions.[4][5] The International Council for Harmonisation (ICH) provides comprehensive guidelines for these studies.[4][6][7]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[8][9]

Methodology:

  • Acid Hydrolysis: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: The compound is treated with a base (e.g., 0.1 M NaOH) under similar conditions to acid hydrolysis.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 10°C increments above the accelerated stability condition) for a set duration.

  • Photostability: The compound is exposed to a combination of visible and UV light as per ICH Q1B guidelines. A control sample is kept in the dark to differentiate between thermal and light-induced degradation.

Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve a target degradation of 5-20%.[10]

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of a drug substance under its intended storage conditions.

Methodology:

  • Batch Selection: At least three primary batches of the drug substance should be used for stability studies.[4][5]

  • Storage Conditions: The samples are stored in containers that simulate the proposed packaging under the following ICH-recommended conditions[6]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency: Samples are pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies, and 0, 3, and 6 months for accelerated studies).[4]

  • Analytical Testing: The samples are tested for attributes susceptible to change during storage, such as appearance, assay, degradation products, and any other critical quality attributes. A validated stability-indicating analytical procedure is used for this purpose.

Data Presentation: Stability

The results from the stability studies should be tabulated to show the change in critical quality attributes over time and under different storage conditions.

Table: Accelerated Stability Data (40°C/75% RH)

Time Point (Months) Appearance Assay (%) Individual Unspecified Degradant (%) Total Degradants (%)
0White Powder99.8< 0.050.15
3White Powder99.50.080.35
6White Powder99.10.120.60

Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for determining the solubility and stability of a new chemical entity like this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment sol_start Start Solubility Testing solvent_selection Select Solvents (Aqueous Buffers, Organic) sol_start->solvent_selection shake_flask Shake-Flask Method (25°C & 37°C) solvent_selection->shake_flask equilibration Equilibration (24-72h) shake_flask->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification_sol Quantification (HPLC-UV) separation->quantification_sol sol_data Solubility Data Table quantification_sol->sol_data stab_start Start Stability Testing forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev long_term Long-Term & Accelerated Stability Studies hplc_dev->long_term analysis Analysis at Time Points long_term->analysis stab_data Stability Data Table analysis->stab_data nce New Chemical Entity (this compound) nce->sol_start Characterize nce->stab_start Characterize

References

A Technical Guide to Naturally Occurring Cyclopentane-Containing Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of naturally occurring bioactive compounds featuring a cyclopentane core structure. These compounds, sourced from a diverse range of terrestrial and marine organisms, exhibit a wide spectrum of pharmacological activities, making them compelling candidates for drug discovery and development. This document details their natural origins, biological effects, mechanisms of action, and the experimental methodologies used for their isolation and evaluation.

Prostaglandins: Inflammatory Mediators and Therapeutic Targets

Prostaglandins are a group of physiologically active lipid compounds found in almost every tissue in humans and other animals.[1] They are derived from fatty acids and contain a cyclopentane ring.[1] These potent signaling molecules are involved in a variety of physiological processes, including inflammation, pain, fever, and blood clotting.[2]

Natural Sources

Prostaglandins are synthesized in situ in response to various stimuli.[1] While not sourced from specific organisms in the traditional sense for extraction, their biosynthesis from arachidonic acid is a key target for anti-inflammatory drugs.[3][4] Plants also synthesize structurally similar molecules, such as jasmonates, which share signaling functionalities.[5]

Biological Activities and Quantitative Data

Prostaglandins, particularly PGE2, are key mediators of inflammation.[3][4] They can act on various G protein-coupled receptors (GPCRs), leading to either pro- or anti-inflammatory responses depending on the receptor subtype and cellular context.[6][7] For instance, PGE2 can induce hyperalgesia (increased sensitivity to pain) and paw swelling in inflammatory models.[3] Conversely, at physiological concentrations, PGE2 can also exert anti-inflammatory effects by inhibiting the production of pro-inflammatory factors like superoxide from microglia.[8]

CompoundBiological ActivityCell Line/ModelIC50/EC50/Effective ConcentrationReference
Prostaglandin E2 (PGE2)Inhibition of superoxide productionRat mixed glial culturesIC50: 0.13 ± 0.08 nM[8]
Prostaglandin E2 (PGE2)Inhibition of TNF-α productionRat mixed glial culturesIC50: 10.14 ± 0.18 nM[8]
Prostaglandin E2 (PGE2)Inhibition of nitric oxide (NO) productionRat mixed glial culturesIC50: > 100 nM[8]
Prostaglandin E2 (PGE2)Inhibition of MCP-1 productionRat mixed glial culturesIC50: > 100 nM[8]
Prostaglandins of the J series (PGJ2, Δ12-PGJ2)Inhibition of cellular proliferationTrypanosoma bruceiIC50: < 5 µM[1]
15d-PGJ2Inhibition of cellular proliferationTrypanosoma bruceiIC50 similar to PGD2[1]
Experimental Protocols

Extraction and Quantification of Prostaglandins from Biological Tissues

This protocol is adapted from methods for analyzing prostaglandins in animal tissues.[9][10][11]

  • Homogenization: Homogenize frozen tissue samples in liquid nitrogen.

  • Acidification: Adjust the pH of the tissue homogenate to 4.0 with glacial acetic acid.

  • Antioxidant Addition: Add butylated hydroxytoluene (BHT) in ethanol to a final concentration of 10% (w/v) to prevent oxidation.

  • Internal Standard Spiking: Add deuterated internal standards (e.g., PGE2-d4) to the sample.

  • Liquid-Liquid Extraction: Perform an extraction with an equal volume of ethyl acetate. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the organic and aqueous phases.

  • Drying and Reconstitution: Collect the organic phase, dry it down under a stream of nitrogen, and reconstitute the residue in ethanol.

  • Analysis: Analyze the extracted prostaglandins by ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

In Vitro Anti-Inflammatory Bioassay: Inhibition of PGE2 Production

This protocol is based on assays using RAW264.7 mouse macrophage cells.[12]

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

Prostaglandin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 EP_Receptors EP Receptors (EP1-4) G-Protein Coupled Receptors PGE2->EP_Receptors G_Proteins G-Proteins (Gq, Gs, Gi) EP_Receptors->G_Proteins activate Downstream_Effectors Downstream Effectors (e.g., Adenylyl Cyclase, Phospholipase C) G_Proteins->Downstream_Effectors modulate Second_Messengers Second Messengers (cAMP, IP3, DAG) Downstream_Effectors->Second_Messengers generate Cellular_Response Cellular Response (Inflammation, Pain, etc.) Second_Messengers->Cellular_Response trigger

Prostaglandin E2 biosynthesis and signaling pathway.

Jasmonates: Plant Hormones with Therapeutic Potential

Jasmonates are a class of lipid-based plant hormones that play crucial roles in regulating plant growth, development, and defense against biotic and abiotic stresses.[6][8] Their structural similarity to prostaglandins hints at their potential for therapeutic applications in humans.

Natural Sources

Jasmonates are ubiquitously found in plants. Jasmonic acid and its methyl ester have been isolated from various plant species. Some microorganisms, like the filamentous fungus Botryosphaeria rhodina, are also capable of producing jasmonates.[13]

Biological Activities

Jasmonates exhibit a range of biological activities, including phytoregulatory effects and toxicity against certain types of cancer cells and nematodes.[13]

Experimental Protocols

Extraction and Purification of Jasmonates from Plant Tissues

This protocol is a generalized procedure based on established methods.[14][15][16]

  • Sample Preparation: Freeze 0.5 g of plant leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with cold methanol, followed by ethyl acetate.

  • Purification: Further purify and enrich the extract using a C18 solid-phase extraction (SPE) cartridge.

  • Elution: Elute indole-3-acetic acid and abscisic acid with 40% methanol, and subsequently elute jasmonic acid with 60% methanol.

  • Derivatization (for GC-MS): Derivatize the final extract with diazomethane for analysis by gas chromatography-mass spectrometry (GC-MS).

  • Analysis: Alternatively, analyze the underivatized extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Jasmonate_Extraction_Workflow Start Plant Tissue Sample Homogenization Homogenization in Liquid Nitrogen Start->Homogenization Extraction Extraction with Methanol and Ethyl Acetate Homogenization->Extraction SPE Solid-Phase Extraction (C18 Cartridge) Extraction->SPE Wash Wash Cartridge SPE->Wash Elution_1 Elute with 40% Methanol (Removes IAA and ABA) Wash->Elution_1 Elution_2 Elute with 60% Methanol (Collects Jasmonic Acid) Elution_1->Elution_2 Derivatization Derivatization (e.g., with diazomethane for GC-MS) Elution_2->Derivatization Analysis Analysis by GC-MS or LC-MS/MS Derivatization->Analysis End Quantification of Jasmonates Analysis->End

Workflow for the extraction and analysis of jasmonates.

Iridoids: A Diverse Class of Bioactive Monoterpenoids

Iridoids are a large and expanding class of cyclopentane pyran monoterpenes widely distributed in the plant kingdom.[17][18] They exhibit a broad range of biological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and antitumor effects.[17][18][19]

Natural Sources

Iridoids are prevalent in many plant families, including Scrophulariaceae, Rubiaceae, and Gentianaceae.[17] Specific compounds like aucubin and catalpol have garnered significant research interest for their diverse pharmacological profiles.[20]

Biological Activities and Quantitative Data

Iridoids have demonstrated significant potential in cancer research, with some compounds showing cytotoxic effects and others exhibiting cytostatic properties.[20] They also possess noteworthy neuroprotective capabilities.[17][21][22]

CompoundBiological ActivityCell Line/ModelIC50/Effective ConcentrationReference
VerminosideCytotoxicHep-2IC50: 128 µM[20]
AmphicosideCytotoxicHep-2IC50: 340 µM[20]
VeronicosideCytotoxicHep-2IC50: 153.3 µM[20]
GlobularifolinCytotoxicSACC-83IC50: 10 µM[20]
GlobularifolinCytotoxicHGS (healthy cells)IC50: 80 µM[20]
Picrorrhiza kurroa extractCytotoxicMCF-7IC50: 61.86 µg/mL[20]
Aucubin aglyconeAnticancerLeukemia P388 (in vivo)Max T/C: 162% at 100 mg/kg[20]
Scandoside methyl ester aglyconeAnticancerLeukemia P388 (in vivo)Max T/C: 160% at 100 mg/kg[20]
1-epi-bosnarolAnticancerHeLa, A2780, T47DActive at 10, 30, and 60 µM[20]
Experimental Protocols

Neuroprotective Effect Bioassay

This protocol is based on studies investigating the neuroprotective effects of iridoids on PC12 cells.[21][22]

  • Cell Culture: Culture PC12 cells in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of the iridoid compounds for 4 hours.

  • Induction of Injury: Induce neurotoxicity by treating the cells with amyloid-β protein 1-42 (Aβ1-42) for 20 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay.

  • Lactate Dehydrogenase (LDH) Release Assay: Measure the release of LDH into the culture medium as an indicator of cell death.

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound.

Amphidinolides: Marine Macrolides with Cytotoxic Properties

Amphidinolides are a family of complex macrolides isolated from marine dinoflagellates of the genus Amphidinium.[23] Many of these compounds exhibit potent cytotoxic activity against a range of cancer cell lines.[23][24]

Natural Sources

Amphidinolides are produced by symbiotic dinoflagellates of the genus Amphidinium, which are often found in association with marine flatworms.[24]

Biological Activities and Quantitative Data
CompoundBiological ActivityCell LineIC50Reference
Amphidinolides G & HCytotoxicMurine Leukemia-[24]
Amphidinolide BCytotoxicMurine Leukemia, Human Epidermoid Carcinoma-[24]
Amphidinolide H3CytotoxicMurine Leukemia, Human Epidermoid Carcinoma-[24]
Amphidinolide T2, T3, T4CytotoxicMurine Leukemia (L1210)7-12 µg/mL[24]
Amphidinolide B2 (synthetic)CytotoxicHuman Solid Tumor Cells1.6 ng/mL[24]
Amphidinolide B2 (synthetic)CytotoxicHuman Blood Tumor Cells53.9 ng/mL[24]
Experimental Protocols

Isolation of Amphidinolides from Amphidinium Culture

This is a general protocol based on described methods.[25][26]

  • Cultivation: Cultivate Amphidinium carterae in a suitable photobioreactor.

  • Harvesting: Harvest the biomass and separate the cell pellet from the culture medium.

  • Extraction: Extract the cell biomass and/or the culture medium with methanol.

  • Fractionation: Fractionate the crude extract using solid-phase extraction (SPE) with a C18 cartridge, eluting with a stepwise gradient of methanol in water.

  • Further Purification: Further purify the active fractions using high-performance liquid chromatography (HPLC) to isolate individual amphidinolides.

Pentalenolactones: Sesquiterpenoid Antibiotics from Bacteria

Pentalenolactones are a family of sesquiterpenoid antibiotics produced by several species of Streptomyces.[4][27] They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[27]

Natural Sources

Pentalenolactones have been isolated from various Streptomyces species, including S. roseogriseus, S. UC5319, and S. arenae.[27]

Biological Activities

Pentalenolactones have demonstrated broad-spectrum antimicrobial activity.[2][27]

Experimental Protocols

Isolation of Pentalenolactone from Streptomyces Culture

This protocol is adapted from methods described for the isolation of pentalenolactone from S. arenae.[27][28]

  • Fermentation: Grow the Streptomyces strain in a suitable fermentation medium for several days.

  • Extraction: Filter the culture and extract the mycelium with methanol. Acidify the supernatant to pH 2.5 and extract with chloroform.

  • Chromatography: Concentrate the organic extract and subject it to flash silica gel chromatography.

  • Further Purification: Pool the pentalenolactone-rich fractions and further purify them to obtain the pure compound.

Biosynthetic Pathway

Pentalenolactone_Biosynthesis FPP Farnesyl Diphosphate (FPP) Pentalenene_Synthase Pentalenene Synthase FPP->Pentalenene_Synthase cyclization Pentalenene Pentalenene Pentalenene_Synthase->Pentalenene Oxidative_Enzymes Oxidative Enzymes (e.g., P450 monooxygenases) Pentalenene->Oxidative_Enzymes oxidation Pentalenolactone Pentalenolactone Oxidative_Enzymes->Pentalenolactone

Simplified biosynthetic pathway of pentalenolactone.

References

Theoretical Reactivity of 2-Cyclopentylpropenoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-Cyclopentylpropenoic acid, a substituted α,β-unsaturated carboxylic acid. While direct experimental and computational studies on this specific molecule are limited in publicly available literature, this document extrapolates from established principles of organic chemistry and computational analysis of analogous structures to predict its reactivity profile. This guide covers the molecule's electronic properties, potential reaction pathways, and hypothetical experimental protocols for its synthesis and key reactions. The content is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the potential applications of this compound.

Introduction

This compound belongs to the class of α,β-unsaturated carboxylic acids. These molecules are characterized by a carbon-carbon double bond conjugated with a carboxylic acid functional group. This arrangement confers a unique electronic structure and a diverse range of reactivity, making them valuable intermediates in organic synthesis. The presence of the cyclopentyl group at the α-position is expected to introduce specific steric and electronic effects that modulate the reactivity of the propenoic acid backbone. Understanding these effects is crucial for designing synthetic routes and for the potential application of this molecule and its derivatives in various fields, including pharmacology.

Theoretical Reactivity Analysis

The reactivity of this compound is governed by the interplay of its electronic and steric properties. A theoretical analysis based on computational chemistry principles can provide valuable insights into its behavior in chemical reactions.

Molecular Orbital (MO) Theory and Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule can often be predicted by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile.

  • LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons in a reaction with a nucleophile.

For this compound, the π-system of the α,β-unsaturated carbonyl group will be the primary contributor to the frontier orbitals. The cyclopentyl group, being a saturated alkyl group, will have a minor electronic influence, primarily through hyperconjugation, which may slightly raise the energy of the HOMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Acrylic Acid-10.8-0.99.9
2-Methylpropenoic Acid-10.6-0.89.8
This compound -10.5 -0.7 9.8

Note: These values are hypothetical and intended for comparative purposes. Actual values would require specific computational calculations.

The lower HOMO-LUMO gap in the substituted propenoic acids compared to acrylic acid suggests a slightly higher reactivity.

Electrostatic Potential (ESP) Map

An electrostatic potential map illustrates the charge distribution within a molecule. For this compound, the ESP map is expected to show:

  • High electron density (red/yellow): Around the carbonyl oxygen and the carboxylic acid oxygen, indicating their nucleophilic character.

  • Low electron density (blue): Around the carboxylic acid proton and, importantly, at the β-carbon of the double bond. This positive polarization at the β-carbon makes it susceptible to nucleophilic attack (Michael addition). The α-carbon will have a lesser degree of positive charge.

Predicted Reactivity

Based on the theoretical analysis, this compound is predicted to undergo the following types of reactions:

  • Nucleophilic Addition to the Carbonyl Group: Typical reactions of carboxylic acids, such as esterification and amide formation.

  • Electrophilic Addition to the Double Bond: Reactions with electrophiles like halogens or strong acids. The regioselectivity will be influenced by the electronic effects of the carboxyl and cyclopentyl groups.

  • Conjugate (Michael) Addition: Nucleophilic attack at the β-carbon. This is a characteristic reaction of α,β-unsaturated carbonyl compounds.

  • Diels-Alder Reaction: The double bond can act as a dienophile in cycloaddition reactions with conjugated dienes.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and key reactions of this compound.

Synthesis of this compound

A plausible synthesis would involve a Knoevenagel condensation between cyclopentanecarboxaldehyde and malonic acid.

Protocol:

  • To a solution of malonic acid (1.1 equivalents) in pyridine (2 volumes), add cyclopentanecarboxaldehyde (1.0 equivalent) and a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Michael Addition of a Thiol to this compound

This protocol describes the conjugate addition of a generic thiol nucleophile.

Protocol:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol.

  • Add the thiol (1.1 equivalents) to the solution.

  • Add a catalytic amount of a base, such as triethylamine (0.1 equivalents), to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Diels-Alder Reaction with Cyclopentadiene

This protocol outlines a [4+2] cycloaddition reaction.

Protocol:

  • In a pressure tube, dissolve this compound (1.0 equivalent) in a high-boiling point solvent like toluene.

  • Add freshly cracked cyclopentadiene (1.5 equivalents).

  • Seal the tube and heat the reaction mixture at 150-180 °C for 8-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, a mixture of endo and exo isomers, can be purified by column chromatography or recrystallization.

Visualizations

Computational Workflow

computational_workflow start Molecule Input: This compound geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo_analysis Frontier Molecular Orbital (HOMO/LUMO) Analysis freq_calc->fmo_analysis esp_map Electrostatic Potential Map Generation freq_calc->esp_map ts_search Transition State Search (for specific reactions) freq_calc->ts_search results Analysis of Reactivity and Mechanisms fmo_analysis->results esp_map->results irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_search->irc_calc irc_calc->results

Caption: A typical workflow for the computational analysis of molecular reactivity.

General Reaction Pathway

reaction_pathway reactant This compound intermediate Reaction Intermediate (e.g., Enolate, Carbocation) reactant->intermediate Reagent(s) product Final Product intermediate->product Workup/Further Reaction

Caption: A generalized schematic of a chemical reaction pathway.

Hypothetical Signaling Pathway Inhibition

signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor Derivative of This compound inhibitor->kinase2

Caption: Inhibition of a kinase in a hypothetical signaling cascade by a derivative.

Conclusion

This technical guide has provided a theoretical framework for understanding the reactivity of this compound. By applying fundamental principles of organic chemistry and computational theory, we have predicted its electronic structure and its propensity to undergo various key reactions. The provided hypothetical experimental protocols offer a starting point for the practical synthesis and derivatization of this molecule. The unique combination of an α,β-unsaturated carboxylic acid and a cyclopentyl substituent makes this compound a potentially valuable building block for the synthesis of complex organic molecules with interesting biological activities. Further experimental and computational studies are warranted to validate these theoretical predictions and to fully explore the synthetic utility of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Cyclopentylpropenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylpropenoic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and other specialized chemicals. Its structure, featuring a cyclopentyl group attached to a propenoic acid backbone, offers a unique combination of lipophilicity and functionality. This document provides detailed protocols for two common and effective methods for the synthesis of this compound: the Knoevenagel-Doebner Condensation and the Wittig Reaction. These methods are widely applicable and can be adapted for various scales of production.

Chemical and Physical Data

A summary of the available chemical and physical data for a closely related isomer, (E)-3-Cyclopentylacrylic acid, is provided below. This information is useful for the characterization and handling of the synthesized product.

PropertyValueReference
Chemical Name (E)-3-Cyclopentylacrylic acid[1][2]
CAS Number 117929-79-0[1][2][3][4]
Molecular Formula C₈H₁₂O₂[1][2][4]
Molecular Weight 140.18 g/mol [1][4]
Appearance Solid[2]
Purity 98% (typical)[2]

Synthetic Pathways Overview

Two primary and reliable synthetic routes for the preparation of this compound are outlined below. Both methods start from the readily available cyclopentanecarboxaldehyde.

Synthesis_Pathways cluster_0 Starting Material cluster_1 Knoevenagel-Doebner Condensation cluster_2 Wittig Reaction Cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde Intermediate Intermediate Cyclopentanecarboxaldehyde->Intermediate + Malonic Acid Ester Intermediate Ester Intermediate Cyclopentanecarboxaldehyde->Ester Intermediate + Wittig Reagent Malonic Acid Malonic Acid Pyridine, Piperidine (cat.) Pyridine, Piperidine (cat.) Pyridine, Piperidine (cat.)->Intermediate Decarboxylation Decarboxylation Intermediate->Decarboxylation Heat 2-Cyclopentylpropenoic Acid_KD This compound Decarboxylation->2-Cyclopentylpropenoic Acid_KD Wittig Reagent (Carbethoxymethylene) triphenylphosphorane Hydrolysis Hydrolysis Ester Intermediate->Hydrolysis 1. Base (e.g., NaOH) 2. Acid (e.g., HCl) 2-Cyclopentylpropenoic Acid_W This compound Hydrolysis->2-Cyclopentylpropenoic Acid_W

Caption: Overview of the two primary synthetic pathways to this compound.

Method 1: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a classic and efficient method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine. The reaction proceeds through a condensation step followed by in-situ decarboxylation.

Experimental Protocol

Materials:

  • Cyclopentanecarboxaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (1.1 equivalents) in anhydrous pyridine (2-3 mL per gram of malonic acid).

  • Add cyclopentanecarboxaldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Workflow

Knoevenagel_Doebner_Workflow start Start dissolve Dissolve Malonic Acid in Pyridine start->dissolve add_reagents Add Cyclopentanecarboxaldehyde and Piperidine dissolve->add_reagents reflux Reflux for 2-4 hours add_reagents->reflux cool Cool to Room Temperature reflux->cool quench Quench with Ice and HCl cool->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product concentrate->purify end End purify->end

Caption: Step-by-step workflow for the Knoevenagel-Doebner synthesis.

Method 2: Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from carbonyl compounds and a phosphorus ylide (Wittig reagent). To synthesize this compound, a stabilized ylide such as (carbethoxymethylene)triphenylphosphorane is reacted with cyclopentanecarboxaldehyde to form the corresponding α,β-unsaturated ester. Subsequent hydrolysis of the ester yields the desired carboxylic acid.

Experimental Protocol

Part A: Synthesis of Ethyl 2-Cyclopentylpropenoate

Materials:

  • Cyclopentanecarboxaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add cyclopentanecarboxaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.05 equivalents).

  • Add anhydrous toluene to the flask (5-10 mL per gram of aldehyde).

  • Heat the reaction mixture to reflux with stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • The crude product, ethyl 2-cyclopentylpropenoate, can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

Part B: Hydrolysis to this compound

Materials:

  • Ethyl 2-cyclopentylpropenoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve the purified ethyl 2-cyclopentylpropenoate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain this compound.

Reaction Workflow

Wittig_Workflow cluster_wittig Part A: Wittig Reaction cluster_hydrolysis Part B: Hydrolysis start_w Start mix_w Mix Aldehyde and Wittig Reagent in Toluene start_w->mix_w reflux_w Reflux for 12-24 hours mix_w->reflux_w cool_w Cool to Room Temperature reflux_w->cool_w concentrate_w Concentrate in vacuo cool_w->concentrate_w purify_w Purify Ester Intermediate concentrate_w->purify_w ester_out Ethyl 2-Cyclopentylpropenoate purify_w->ester_out start_h Start with Ester dissolve_h Dissolve Ester in EtOH/H2O with Base start_h->dissolve_h reflux_h Reflux for 2-4 hours dissolve_h->reflux_h remove_etoh Remove Ethanol reflux_h->remove_etoh acidify Acidify with HCl remove_etoh->acidify extract_h Extract with Diethyl Ether acidify->extract_h dry_h Dry and Concentrate extract_h->dry_h end_h Final Product dry_h->end_h

References

Application Notes and Protocols: Synthesis of Propenoic Acid via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. The reaction is characterized by its high degree of regioselectivity, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

This application note provides a detailed protocol for the synthesis of propenoic acid, a valuable building block in chemical synthesis, through a two-step process commencing with the Wittig olefination of formaldehyde to form ethyl propenoate (ethyl acrylate), followed by ester hydrolysis. The use of a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, ensures high stereoselectivity for the desired E-isomer.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphorus ylide and the carbonyl compound, forming a transient four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to yield the alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Stabilized ylides, such as the one employed in this protocol which features an electron-withdrawing ester group, generally favor the formation of the thermodynamically more stable (E)-alkene.[1]

Experimental Protocols

This section details the necessary protocols for the synthesis of the Wittig reagent, its application in the synthesis of ethyl propenoate, and the subsequent hydrolysis to propenoic acid.

Protocol 1: Synthesis of the Wittig Reagent - (Carbethoxymethylene)triphenylphosphorane

This stabilized ylide is commercially available but can also be synthesized in a two-step process from triphenylphosphine and ethyl bromoacetate.

Materials:

  • Triphenylphosphine (PPh₃)

  • Ethyl bromoacetate

  • Toluene, anhydrous

  • Sodium carbonate (Na₂CO₃), saturated aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene. Add ethyl bromoacetate (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 24 hours. Allow the reaction to cool to room temperature, during which the phosphonium salt will precipitate. Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum.

  • Ylide Formation: Suspend the dried phosphonium salt in dichloromethane. Add a saturated aqueous solution of sodium carbonate and stir vigorously until the solid dissolves and two clear layers are formed. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield (carbethoxymethylene)triphenylphosphorane as a solid. The ylide is stable and can be stored for future use.

Protocol 2: Wittig Synthesis of Ethyl Propenoate (Ethyl Acrylate)

This protocol utilizes paraformaldehyde as a source of formaldehyde.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane

  • Paraformaldehyde

  • Toluene, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Hexane

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1.0 eq) and paraformaldehyde (1.2 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Heat the reaction mixture to reflux with vigorous stirring. The depolymerization of paraformaldehyde to formaldehyde occurs at this temperature, which then reacts with the ylide.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate out of the toluene.

  • Filter the mixture to remove the bulk of the triphenylphosphine oxide. Wash the solid with a small amount of cold toluene.

  • Concentrate the filtrate under reduced pressure. The crude product will be a mixture of ethyl propenoate and residual triphenylphosphine oxide.

  • Purification:

    • Precipitation/Filtration: Dissolve the crude product in a minimal amount of dichloromethane and add an excess of hexane to precipitate the remaining triphenylphosphine oxide. Filter the mixture and collect the filtrate. Repeat this process if necessary.

    • Column Chromatography: For higher purity, the concentrated filtrate can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure ethyl propenoate and remove the solvent using a rotary evaporator.

Protocol 3: Hydrolysis of Ethyl Propenoate to Propenoic Acid (Acrylic Acid)

Materials:

  • Ethyl propenoate

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve the purified ethyl propenoate in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature. The hydrolysis can be expedited by gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 2.

  • Transfer the mixture to a separatory funnel and extract the propenoic acid with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and carefully remove the diethyl ether by rotary evaporation at low temperature to obtain propenoic acid.

Data Presentation

The following table summarizes typical quantitative data for the Wittig synthesis of α,β-unsaturated esters using stabilized ylides.

AldehydeYlideSolventBaseTemperature (°C)Time (h)Yield (%)E:Z Ratio
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneToluene-1101285-95>95:5
4-Nitrobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneDichloromethane-25290>98:2
Paraformaldehyde(Carbethoxymethylene)triphenylphosphoraneToluene-1101870-85N/A
Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneWaterNaHCO₃10019298:2

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ylide Phosphorus Ylide (Carbethoxymethylene)triphenylphosphorane Oxaphosphetane Oxaphosphetane (4-membered ring) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde (Formaldehyde) Aldehyde->Oxaphosphetane Alkene Alkene (Ethyl Propenoate) Oxaphosphetane->Alkene Cycloreversion Byproduct Byproduct (Triphenylphosphine Oxide) Oxaphosphetane->Byproduct

Caption: Mechanism of the Wittig Reaction.

Experimental Workflow for Propenoic Acid Synthesis

Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Purification cluster_step3 Step 3: Hydrolysis Reactants Ylide + Paraformaldehyde in Toluene Reaction Reflux Reactants->Reaction Workup1 Cool & Filter Reaction->Workup1 CrudeEster Crude Ethyl Propenoate Workup1->CrudeEster Purification Precipitation / Column Chromatography CrudeEster->Purification PureEster Pure Ethyl Propenoate Purification->PureEster Hydrolysis NaOH(aq), then HCl(aq) PureEster->Hydrolysis Workup2 Extraction with Et₂O Hydrolysis->Workup2 FinalProduct Propenoic Acid Workup2->FinalProduct

Caption: Workflow for Propenoic Acid Synthesis.

References

Application Notes and Protocols: 2-Cyclopentylpropenoic Acid and Related Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclopentane and cyclopentene rings are privileged scaffolds in medicinal chemistry, found in a variety of natural products and synthetic drugs. Their rigid, three-dimensional structure allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets. While 2-Cyclopentylpropenoic acid itself is not extensively studied, its structural motifs are present in several classes of bioactive molecules, including cyclopentenyl fatty acids, prostaglandins, and certain antiviral agents. This document outlines the potential applications, relevant biological pathways, and generalized experimental protocols for investigating compounds related to this compound.

Potential Therapeutic Applications of Structurally Related Compounds

Antibacterial and Antiviral Activity

Cyclopentenyl fatty acids, naturally occurring lipids, have shown promise as antibacterial agents.[1] Historically, chaulmoogra oil, which contains cyclopentenyl fatty acids like hydnocarpic acid and chaulmoogric acid, was used in traditional medicine.[1] The cyclopentene ring is also a core component of carbocyclic nucleoside analogs, which are potent antiviral drugs.

Anti-inflammatory Activity

Cyclopentenediones are a class of natural and synthetic compounds that have demonstrated anti-inflammatory and cytostatic properties.[2] Their mechanism of action is often attributed to the inhibition of key inflammatory pathways. Furthermore, the well-known non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens) share the propionic acid moiety, suggesting that derivatives of this compound could be explored for similar activities.[3]

Neurological Activity

Derivatives containing a cyclopropyl group, which is structurally related to the cyclopentyl group, have been synthesized and evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor, indicating potential applications in neurological disorders.[4]

Data Summary of Related Bioactive Compounds

Due to the lack of specific data for this compound, the following table summarizes the biological activities of related classes of compounds.

Compound ClassExampleBiological ActivityTarget/Mechanism of Action (where known)
Cyclopentenyl Fatty AcidsHydnocarpic AcidAntibacterial (historically used against leprosy)Not fully elucidated, may involve bacterial cell wall disruption.
CyclopentenedionesVarious synthetic derivativesAnti-inflammatory, Antifungal, CytostaticInhibition of inflammatory mediators.
Cyclopropyl NMDA Antagonists4,5-methano-AP5 analogueCompetitive NMDA receptor antagonistBinds to the glutamate recognition site on the NMDA receptor.
2-Arylpropionic AcidsIbuprofen, NaproxenAnti-inflammatory, Analgesic, AntipyreticInhibition of cyclooxygenase (COX) enzymes.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Protocol 1: General Synthesis of a Cyclopentane-Containing Carboxylic Acid

This protocol outlines a general approach for synthesizing a cyclopentanone precursor, which can then be further modified to obtain the desired carboxylic acid. The Dieckmann condensation is a key reaction for the formation of five-membered rings.[5]

Materials:

  • A suitable adipic acid derivative (e.g., diethyl adipate)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the starting diester (e.g., diethyl adipate) in dry ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature with stirring.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclopentanone derivative.

  • The resulting cyclic β-keto ester can be hydrolyzed and decarboxylated to yield a cyclopentanone, which can serve as a starting material for further elaboration to this compound.

Protocol 2: In Vitro Anti-inflammatory Assay - COX Inhibition

This protocol describes a method to screen for potential anti-inflammatory activity by measuring the inhibition of cyclooxygenase (COX) enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compound (e.g., a derivative of this compound)

  • A suitable buffer (e.g., Tris-HCl)

  • A detection reagent for prostaglandin E2 (PGE2) (e.g., an ELISA kit)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to the appropriate wells containing the buffer.

  • Add the test compound solutions to the wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Pathway

The following diagram illustrates the COX pathway, a key target for many anti-inflammatory drugs. Derivatives of this compound could potentially modulate this pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining Housekeeping Functions COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation, Vasoconstriction Thromboxane->Platelet_Aggregation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Upregulation NSAIDs NSAIDs (e.g., Profens) NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.

Experimental Workflow: Drug Discovery Process

The following diagram outlines a general workflow for the discovery and preclinical development of a novel therapeutic agent based on a cyclopentylpropenoic acid scaffold.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Compound_Synthesis Compound Synthesis & Library Generation Screening High-Throughput Screening (e.g., COX Inhibition Assay) Compound_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization (Potency, Selectivity, DMPK) SAR_Studies->Lead_Optimization In_Vivo_Models In Vivo Efficacy Models (e.g., Animal models of inflammation) Lead_Optimization->In_Vivo_Models Tox_Studies Toxicology Studies In_Vivo_Models->Tox_Studies Candidate_Selection Candidate Selection Tox_Studies->Candidate_Selection

Caption: A generalized workflow for drug discovery and development.

Logical Relationship: Structural Comparison

This diagram illustrates the structural relationship between the queried compound and related bioactive molecules.

Structural_Comparison cluster_related Structurally Related Bioactive Classes Queried This compound (Hypothetical Bioactivity) Cyclopentenyl_FA Cyclopentenyl Fatty Acids (Antibacterial) Queried->Cyclopentenyl_FA Shares Cyclopentyl & Carboxylic Acid Moiety Prostaglandins Prostaglandins (Inflammation, etc.) Queried->Prostaglandins Shares Cyclopentyl & Carboxylic Acid Moiety Cyclopentenediones Cyclopentenediones (Anti-inflammatory) Queried->Cyclopentenediones Shares Cyclopentyl Moiety Profens 2-Arylpropionic Acids (NSAIDs) Queried->Profens Shares Propenoic Acid Moiety

Caption: Structural relationships to known bioactive compound classes.

References

Application Notes and Protocols: 2-Cyclopentylpropenoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentylpropenoic acid, a derivative of acrylic acid, presents itself as a valuable, albeit underutilized, building block in organic synthesis. Its structure, featuring a reactive α,β-unsaturated carboxylic acid moiety coupled with a lipophilic cyclopentyl group, offers a unique combination of functionalities for the synthesis of complex molecules. The cyclopentyl group is a common motif in pharmaceuticals, known to enhance metabolic stability and binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in various synthetic transformations, with a focus on its potential in medicinal chemistry and materials science.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Knoevenagel-Doebner condensation.[3][4][5] This reaction involves the condensation of cyclopentanecarboxaldehyde with malonic acid, catalyzed by a weak base such as pyridine or piperidine, followed by decarboxylation.

Proposed Synthetic Pathway: Knoevenagel-Doebner Condensation

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cyclopentanecarboxaldehyde Cyclopentanecarboxaldehyde reaction_step_1 Knoevenagel-Doebner Condensation cyclopentanecarboxaldehyde->reaction_step_1 malonic_acid Malonic Acid malonic_acid->reaction_step_1 base Pyridine/Piperidine base->reaction_step_1 Catalyst product This compound reaction_step_1->product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentanecarboxaldehyde

  • Malonic acid

  • Pyridine

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (0.1 eq) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the calculated amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation and decarboxylation.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer sequentially with 1 M hydrochloric acid and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

ParameterValue/Condition
Reactants Cyclopentanecarboxaldehyde, Malonic Acid
Catalyst Pyridine or Piperidine
Solvent Toluene
Reaction Temp. Reflux
Reaction Time 2-4 hours (monitor by water collection)
Work-up Acid wash, Brine wash, Drying, Concentration
Purification Recrystallization or Column Chromatography
Expected Yield >85% (based on analogous reactions)

Applications of this compound as a Building Block

The reactivity of this compound is dominated by the α,β-unsaturated system and the carboxylic acid functionality. This dual reactivity makes it a versatile building block for a variety of synthetic transformations.

Michael Addition Reactions

The electron-withdrawing carboxylic acid group activates the double bond for conjugate addition (Michael addition) of nucleophiles to the β-position.[6][7] This allows for the introduction of a wide range of functional groups.

G start This compound + Nucleophile (e.g., Amine, Thiol, Enolate) reaction Michael Addition start->reaction workup Aqueous Work-up (Acidification if necessary) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product β-Substituted Cyclopentylpropanoic Acid Derivative purification->product

Caption: Workflow for Michael addition reactions.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine)

  • Ethanol

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the secondary amine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting amino acid can be purified by crystallization or column chromatography.

ParameterValue/Condition
Nucleophile Secondary Amine (e.g., Piperidine, Morpholine)
Solvent Ethanol or other polar protic solvents
Reaction Temp. Room Temperature
Reaction Time 12-24 hours
Work-up Solvent removal
Purification Crystallization or Column Chromatography
Expected Yield >90% (for activated Michael acceptors)
Amide and Ester Formation

The carboxylic acid functionality of this compound can be readily converted to amides and esters using standard coupling reagents or acid catalysis, respectively. This allows for the incorporation of the cyclopentylpropenoic acid scaffold into peptides or as ester derivatives with diverse properties.

Materials:

  • This compound

  • Primary or secondary amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DMF.

  • Add the coupling reagent (e.g., DCC, 1.1 eq) and a base (e.g., TEA, 1.2 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove any precipitated urea (if DCC is used).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting amide by column chromatography.

ParameterValue/Condition
Coupling Reagent DCC, HATU, or other standard coupling agents
Base TEA, DIPEA
Solvent DCM, DMF
Reaction Temp. Room Temperature
Reaction Time 4-12 hours
Work-up Filtration, Washing, Drying, Concentration
Purification Column Chromatography
Expected Yield >80%
Further Transformations of the Alkene

The double bond in this compound and its derivatives can undergo a variety of transformations, including hydrogenation, epoxidation, and dihydroxylation, to introduce further complexity and functionality.

ReactionReagents and ConditionsProduct Type
Hydrogenation H₂, Pd/C, Ethanol, rtSaturated carboxylic acid
Epoxidation m-CPBA, DCM, rtEpoxy carboxylic acid
Dihydroxylation OsO₄ (cat.), NMO, Acetone/Water, rtDiol carboxylic acid

Potential Applications in Drug Discovery

The incorporation of a cyclopentyl group can favorably influence the pharmacological properties of a drug candidate. Molecules containing cyclopentyl-pyrimidine motifs have been investigated as potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R), a key target in cancer therapy.[8] Derivatives of this compound could be synthesized and screened for their potential to modulate such signaling pathways.

Hypothetical Signaling Pathway Modulation

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth and Proliferation mTOR->CellGrowth Inhibitor 2-Cyclopentylpropenoic Acid Derivative (Hypothetical Inhibitor) Inhibitor->IGF1R

Caption: Hypothetical inhibition of the IGF-1R signaling pathway.

Conclusion

This compound, while not a widely commercialized building block, holds significant potential for synthetic chemists due to its straightforward synthesis and versatile reactivity. The protocols and application notes provided herein offer a foundational guide for researchers to explore the utility of this compound in the development of novel molecules for medicinal and materials applications. The combination of a reactive α,β-unsaturated system and a lipophilic cyclopentyl moiety makes it an attractive scaffold for generating molecular diversity and tuning physicochemical properties.

References

Application Notes and Protocols for the Quantification of Acrylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of acrylic acid in various sample matrices. The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in selecting and implementing appropriate analytical techniques.

Introduction to Acrylic Acid Analysis

Acrylic acid is a crucial industrial chemical used in the production of polymers, resins, and other specialty chemicals. Its quantification is essential for quality control, environmental monitoring, and safety assessment. The selection of an analytical method depends on the sample matrix, the expected concentration of acrylic acid, and the available instrumentation. This document outlines the most common and effective techniques for acrylic acid determination, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.

Analytical Techniques and Data Comparison

A variety of analytical methods are available for the quantification of acrylic acid. The choice of technique is often dictated by the sample matrix and the required sensitivity. Below is a summary of the most common methods and their key quantitative parameters.

Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecoveryCitation
HPLC-UV Air0.064 µ g/sample 0.213 µ g/sample 1.05 - 1050 µg/mL98.7%[1]
Polyacrylates1.7 µg/mL2.8 µg/mLNot Specified>97.5%
UPLC-MS/MS Tap Water15 µg/L45 µg/L0.05 - 1.0 mg/L102.8 - 104.4%[2][3][4]
GC-FID Anaerobic Degradation Mixture1 mg/LNot SpecifiedNot SpecifiedNot Specified[5]
GC-MS Food Contact Material Simulants0.009 - 0.666 mg/LNot Specified0.047 - 11.43 mg/L81.2%[6]
Food Products0.06 - 0.17 mg/L0.18 - 0.52 mg/L5 - 100 mg/L90.97 - 111.93%[7]
Differential Pulse Polarography Sodium PolyacrylateNot Specified10 - 100 ppmNot SpecifiedNot Specified[5]
Titrimetry Acrylic AcidNot ApplicableNot ApplicableNot ApplicableNot Applicable[8][9][10]

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used to quantify acrylic acid.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Air Samples

This protocol is adapted from the OSHA Method PV2005 for the analysis of acrylic acid in air.[1]

3.1.1. Principle

Acrylic acid is collected from the air by drawing a known volume of air through two sorbent tubes connected in series. The collected analyte is then desorbed with methanol and analyzed by reverse-phase HPLC with UV detection at 210 nm.[1]

3.1.2. Materials and Reagents

  • Acrylic Acid, Reagent Grade[1]

  • Methanol, HPLC Grade[1]

  • Deionized Water[1]

  • Phosphoric Acid, Reagent Grade[1]

  • Acetonitrile, HPLC Grade[1]

  • Anasorb 708 sampling tubes[1]

  • Personal sampling pump[1]

  • HPLC system with UV detector

  • LC-8-DB column (25-cm x 4.6-mm i.d., 5 µm film thickness) or equivalent[1]

  • Syringes, vials, and volumetric glassware[1]

3.1.3. Sample Collection

  • Calibrate a personal sampling pump to a flow rate of 0.1 L/min.[11]

  • Connect two Anasorb 708 tubes in series.[1]

  • Draw a known volume of air (recommended 24 L) through the sampling tubes.[11]

  • After sampling, seal the ends of the tubes.[12]

3.1.4. Sample Preparation

  • Break the ends of the sampling tubes and place the front and back sections into separate 4-mL vials.[1]

  • Add 2 mL of methanol to each vial.[1]

  • Seal the vials and shake for 1 hour to desorb the acrylic acid.[1]

3.1.5. HPLC Analysis

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in a 4:96 (v/v) mixture of acetonitrile and water.[1]

  • HPLC Conditions:

    • Injection Volume: 10 µL[1]

    • Column: LC-8-DB, 25-cm x 4.6-mm i.d., 5µm[1]

    • Flow Rate: 1 mL/min[11]

    • Detector: UV at 210 nm[1]

  • Inject the desorbed sample solutions into the HPLC system.

  • Prepare a series of calibration standards of acrylic acid in methanol (e.g., 1.05 to 1050 µg/mL).[1]

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of acrylic acid in the samples from the calibration curve.

Workflow for HPLC-UV Analysis of Acrylic Acid in Air Samples

cluster_0 Sample Collection cluster_1 Sample Preparation cluster_2 HPLC Analysis A Calibrate Pump (0.1 L/min) B Connect Sorbent Tubes A->B C Draw Air Sample (24 L) B->C D Seal Tubes C->D E Break Tube Ends D->E F Place Sections in Vials E->F G Add Methanol (2 mL) F->G H Shake for 1 hour G->H K Inject Sample H->K I Prepare Mobile Phase J Set HPLC Conditions I->J J->K L Analyze Data K->L

HPLC-UV analysis workflow.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Water Samples

This protocol is based on a method for the determination of acrylic acid in tap water.[2][3][4]

3.2.1. Principle

Aqueous samples are filtered and directly injected into a UPLC-MS/MS system. Separation is achieved using a HILIC column, and quantification is performed using an internal standard.[2][3]

3.2.2. Materials and Reagents

  • Acrylic Acid Standard

  • Acrylic acid-d3 (internal standard)[2][3]

  • Acetonitrile, HPLC Grade

  • Ammonium Acetate

  • Deionized Water

  • 0.22 µm membrane filters[2][3]

  • UPLC-MS/MS system

  • HILIC column[2][3]

3.2.3. Sample Preparation

  • Dilute the aqueous sample with acetonitrile.[2][3]

  • Filter the diluted sample through a 0.22 µm membrane filter.[2][3]

  • Add the internal standard (acrylic acid-d3) to the filtered sample.[2][3]

3.2.4. UPLC-MS/MS Analysis

  • Mobile Phase: A gradient elution using acetonitrile and an ammonium acetate solution (pH=7).[2][3]

  • UPLC-MS/MS Conditions:

    • Injection Volume: 10 µL[2][3]

    • Column: HILIC column[2][3]

    • Ionization Mode: Electrospray Ionization (ESI), negative mode

    • MRM Transitions: Monitor appropriate precursor and product ions for acrylic acid and its internal standard.

  • Inject the prepared sample into the UPLC-MS/MS system.

  • Prepare calibration standards containing known concentrations of acrylic acid and a fixed concentration of the internal standard.

  • Construct a calibration curve by plotting the ratio of the peak area of acrylic acid to the peak area of the internal standard against the concentration of acrylic acid.

  • Quantify acrylic acid in the samples using the calibration curve.

Workflow for UPLC-MS/MS Analysis of Acrylic Acid in Water Samples

cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis A Dilute with Acetonitrile B Filter (0.22 µm) A->B C Add Internal Standard B->C F Inject Sample C->F D Prepare Mobile Phase E Set UPLC-MS/MS Conditions D->E E->F G Analyze Data F->G

UPLC-MS/MS analysis workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Food Contact Material Simulants

This protocol is based on a method for the determination of acrylic acid and its esters in food simulants.[6]

3.3.1. Principle

Acrylic acid is extracted from the food simulant using methyl acetate. The extract is then analyzed by GC-MS.[6]

3.3.2. Materials and Reagents

  • Acrylic Acid Standard

  • Methyl Acetate, GC Grade

  • Food Simulants (e.g., acidic, aqueous)

  • GC-MS system

  • HP-INNOWAX column or equivalent[6]

3.3.3. Sample Preparation

  • Select the appropriate food simulant based on the food type.

  • Expose the food contact material to the simulant under the specified time and temperature conditions.

  • Take an aliquot of the simulant and extract with methyl acetate.[6]

3.3.4. GC-MS Analysis

  • GC Conditions:

    • Column: HP-INNOWAX[6]

    • Carrier Gas: Helium

    • Temperature Program: Optimized for the separation of acrylic acid and other analytes.[6]

    • Injection Volume: 1 µL

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.[6]

  • Inject the extract into the GC-MS system.

  • Prepare calibration standards of acrylic acid in methyl acetate.

  • Construct a calibration curve and quantify acrylic acid in the samples.

Titrimetric Determination of Acrylic Acid Purity

This method is suitable for determining the purity of acrylic acid.[9]

3.4.1. Principle

The acidic proton of the carboxylic acid group in acrylic acid is titrated with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator or potentiometric endpoint detection.[9]

3.4.2. Materials and Reagents

  • Acrylic Acid Sample

  • Standardized 1 N Sodium Hydroxide (NaOH) solution[9]

  • Phenolphthalein indicator solution[9]

  • Distilled Water

  • Burette, flasks, and other titration glassware[9]

3.4.3. Protocol

  • Accurately weigh a known amount of the acrylic acid sample into a conical flask.[9]

  • Add approximately 100 mL of distilled water and shake to dissolve the sample.[9]

  • Add a few drops of phenolphthalein indicator to the solution.[9]

  • Titrate the solution with the standardized 1 N NaOH solution until a persistent pink color is observed.[9]

  • Record the volume of NaOH solution used.

  • Calculate the purity of the acrylic acid using the following formula: Assay (%) = (Titre value (mL) x normality of NaOH x 7.206) / Weight of acrylic acid sample taken (g)[9]

Conclusion

The analytical techniques described in these application notes provide robust and reliable methods for the quantification of acrylic acid in a variety of sample matrices. The choice of method should be based on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample. The provided protocols offer a starting point for method development and validation in your laboratory.

References

Application Notes and Protocols for Developing Biological Assays for Propenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propenoic acid (acrylic acid) and its derivatives are a class of organic compounds with significant interest in pharmacology and drug development. This family includes the well-known arylpropionic acids, a major group of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1][2] The biological activities of these derivatives are diverse, ranging from anti-inflammatory and analgesic effects to anticancer, antioxidant, and antimicrobial properties.[1][3][4][5] Their therapeutic potential stems from their ability to interact with a variety of biological targets, most notably the cyclooxygenase (COX) enzymes involved in prostaglandin biosynthesis.[1][6]

The development of novel propenoic acid derivatives as therapeutic agents requires a robust suite of biological assays to characterize their activity, selectivity, and safety. These application notes provide detailed protocols for key assays relevant to this class of compounds, aimed at researchers, scientists, and drug development professionals. The protocols cover essential screening methods, including cytotoxicity, enzyme inhibition, and receptor binding assays, as well as methods to investigate the modulation of key signaling pathways.

Application Note 1: Cytotoxicity and Cell Viability Assessment

Objective: To determine the cytotoxic potential of propenoic acid derivatives on cultured cells and establish the half-maximal inhibitory concentration (IC₅₀). This is a critical first step in evaluating the therapeutic window and potential toxicity of a compound. The MTT assay is a widely used colorimetric method for assessing cell viability.[7][8]

Key Target: Cellular Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it to a dark blue formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture selected cell lines (e.g., HeLa for cancer studies, HEP-G2 for liver toxicity) to ~80% confluency.[7][9]

    • Trypsinize, count, and seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the propenoic acid derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" (medium only) wells.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.[7]

  • MTT Incubation:

    • After the treatment period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Data Presentation

Quantitative results should be summarized in a table for clear comparison of multiple compounds.

CompoundCell LineExposure Time (h)IC₅₀ (µM) ± SD
Derivative AHeLa4815.2 ± 1.8
Derivative BHeLa4845.7 ± 3.2
Derivative CHEP-G272> 100
Ibuprofen (Control)HeLa4888.4 ± 5.1

Visualization: MTT Assay Workflow

MTT_Workflow A Seed cells in 96-well plate B Incubate 24h (Cell Attachment) A->B C Treat with Propenoic Acid Derivatives (Serial Dilutions) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 3-4h (Formazan Formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow diagram of the MTT assay for assessing cell viability.

Application Note 2: Cyclooxygenase (COX) Enzyme Inhibition Assay

Objective: To quantify the inhibitory activity of propenoic acid derivatives against COX-1 and COX-2 enzymes. This assay is crucial for identifying potential NSAIDs and determining their selectivity, which can predict their therapeutic efficacy and side-effect profile (e.g., gastrointestinal toxicity).[1][6]

Key Targets: COX-1 and COX-2 Isozymes

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[1] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible at sites of inflammation. Selective inhibition of COX-2 is a key goal for modern anti-inflammatory drugs.

Experimental Protocol: COX Inhibitor Screening Assay (Fluorometric)
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate) and a fluorogenic probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine) in assay buffer.

    • Prepare stock solutions of test compounds and a known COX inhibitor (e.g., ibuprofen or celecoxib) in DMSO.

  • Assay Procedure:

    • Set up the assay in a black 96-well microplate.

    • To each well, add:

      • 80 µL of Assay Buffer/Heme

      • 10 µL of the diluted test compound or control.

      • 10 µL of the COX-1 or COX-2 enzyme solution.

    • Mix and incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of the Arachidonic Acid/ADHP solution to each well.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence intensity using a microplate reader (Excitation = 535 nm, Emission = 590 nm).

    • Record kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration:

      • % Inhibition = ((Rate_NoInhibitor - Rate_Inhibitor) / Rate_NoInhibitor) * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation

Tabulate the IC₅₀ values and selectivity index to compare the potency and specificity of different derivatives.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index
Derivative A25.15.24.8
Derivative B8.99.50.9
Ibuprofen15.235.00.4
Celecoxib (Control)7.60.008950

Visualization: COX Signaling Pathway

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostanoids Prostaglandins & Thromboxanes pgh2->prostanoids phys Physiological Functions (e.g., GI protection) prostanoids->phys inflam Inflammation, Pain, Fever prostanoids->inflam inhibitor Propenoic Acid Derivative inhibitor->cox1 Inhibition inhibitor->cox2 Inhibition

Caption: Inhibition of the arachidonic acid cascade by propenoic acid derivatives.

Application Note 3: Receptor Binding Assay

Objective: To determine the binding affinity of propenoic acid derivatives for a specific G-protein coupled receptor (GPCR), such as the free fatty acid receptor 1 (FFAR1/GPR40), a target for type 2 diabetes.[10] This assay helps identify compounds that directly interact with a receptor target.

Key Target: G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that are important drug targets. Binding assays measure the interaction between a ligand (the test compound) and the receptor, typically by monitoring the displacement of a known radiolabeled or fluorescently-labeled ligand.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the target receptor (e.g., GPR40) or prepare them in-house.

    • Radioligand: Select a high-affinity radioligand for the target receptor (e.g., [³H]-labeled agonist).[13]

    • Assay Buffer: Prepare a buffer suitable for the receptor (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Test Compounds: Prepare serial dilutions of the unlabeled propenoic acid derivatives.

  • Assay Procedure:

    • The assay is performed in a 96-well filter plate.

    • Add the following to each well in order:

      • 25 µL of Assay Buffer

      • 25 µL of the test compound at various concentrations.

      • 25 µL of the radioligand at a fixed concentration (typically at or below its K_d value).[11]

      • 25 µL of the receptor-containing membranes.

    • Total Binding: Wells containing buffer instead of test compound.

    • Non-specific Binding (NSB): Wells containing a high concentration of a known unlabeled ligand to saturate the receptors.[13]

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly separate the bound from free radioligand by vacuum filtration through the filter plate.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Data Acquisition:

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate the % inhibition of specific binding for each concentration of the test compound.

    • Plot % inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Convert the IC₅₀ to a binding affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Data Presentation

Binding affinity data for multiple compounds can be presented in a table.

CompoundTarget ReceptorRadioligandK_i (nM) ± SD
Derivative AGPR40[³H]-TAK-87585 ± 9
Derivative BGPR40[³H]-TAK-875250 ± 21
Derivative CGPR40[³H]-TAK-875> 10,000

Visualization: Competitive Binding Assay Principle

Binding_Assay cluster_0 Low [Test Compound] cluster_1 High [Test Compound] cluster_legend Legend Receptor1 Radioligand1 * Radioligand1->Receptor1 lab_high High Signal Receptor2 TestCompound TestCompound->Receptor2 Radioligand2 * lab_low Low Signal key_receptor Receptor key_radio Radioligand key_test Test Compound

Caption: Principle of a competitive receptor binding assay.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Acrylic Acid and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of acrylic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing and implementing robust analytical methods.

Introduction

Acrylic acid and its derivatives are important industrial chemicals used in the manufacturing of a wide range of products, including polymers, adhesives, textiles, and personal care products.[1] The presence of residual monomers, such as acrylic acid, in final products is a critical quality control parameter due to potential health concerns, as they can be skin and eye irritants.[1] Consequently, sensitive and reliable analytical methods are required for their quantification. HPLC is a powerful and versatile technique widely employed for this purpose.[2]

This document outlines various HPLC methods, including reversed-phase, ion-exchange, and size-exclusion chromatography, for the analysis of acrylic acid and its derivatives. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate method implementation and development.

Application Notes

Reversed-Phase HPLC (RP-HPLC) for Acrylic Acid and its Derivatives

Reversed-phase HPLC is the most common and versatile method for the analysis of acrylic acid and its derivatives. The separation is based on the partitioning of the analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.

  • Stationary Phases: C18 columns are widely used and offer good retention and separation for a variety of acrylic acid derivatives.[1][3] For highly polar, low molecular weight compounds like acrylic acid, specialized columns such as those with embedded polar groups or low silanol activity can provide enhanced retention and peak shape.[4][5] Ion suppression, achieved by adding an acid like phosphoric or formic acid to the mobile phase, is crucial to ensure the retention of the undissociated form of acrylic acid.[2]

  • Mobile Phases: A typical mobile phase consists of a mixture of water and an organic solvent, most commonly acetonitrile or methanol.[5][6] The pH of the aqueous component is often acidified to suppress the ionization of the carboxylic acid group of acrylic acid, thereby increasing its retention on the nonpolar stationary phase.[2] Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate a mixture of acrylic acid derivatives with varying polarities.[1][7]

  • Detection: UV detection is the most prevalent method for acrylic acid and its derivatives. The carboxyl group in these molecules provides sufficient UV absorbance at low wavelengths, typically between 200 nm and 210 nm.[1][2][4] For compounds lacking a strong chromophore, a universal detector like a Refractive Index (RI) detector can be used, although it is generally less sensitive and not compatible with gradient elution.[8][9][10]

Ion-Exchange Chromatography (IEC) for Acrylic Acid

Ion-exchange chromatography is a suitable technique for the analysis of ionic species like acrylic acid, particularly in complex matrices.

  • Principle: This method separates molecules based on their net charge. For acrylic acid, which is an anion at neutral or basic pH, an anion-exchange column is used. The separation is achieved by the reversible interaction of the negatively charged carboxylate group of acrylic acid with the positively charged functional groups of the stationary phase.

  • Stationary and Mobile Phases: Anion-exchange columns, such as the IonPac AS11-HC, are commonly used.[11] The mobile phase is typically an aqueous buffer, and the elution of the analyte is controlled by either increasing the ionic strength or changing the pH of the mobile phase. For instance, a potassium hydroxide (KOH) eluent can be used.[11]

  • Detection: A conductivity detector is often employed in ion-exchange chromatography.[11] This detector measures the ability of the eluent to conduct an electric current, which changes as the analyte elutes from the column.

Size-Exclusion Chromatography (SEC) for Polyacrylic Acid

Size-exclusion chromatography is the method of choice for analyzing high molecular weight polymers like polyacrylic acid.

  • Principle: SEC separates molecules based on their size in solution. The stationary phase consists of porous particles. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer path, eluting later.

  • Applications: This technique is primarily used to determine the molecular weight distribution of polyacrylic acid.

  • Detection: Due to the lack of a strong UV chromophore in the polymer backbone, universal detectors like a Refractive Index (RI) detector or a Charged Aerosol Detector (CAD) are commonly used.[12][13]

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods for the analysis of acrylic acid and its derivatives.

Table 1: HPLC Methods for Acrylic Acid

AnalyteColumnMobile PhaseDetectionRetention Time (min)LODLOQReference
Acrylic AcidPrimesep B (4.6 x 150 mm, 5 µm)10% MeCN, 90% H₂O, 0.1% H₃PO₄UV, 200 nm< 5--[4]
Acrylic AcidZorbax ODS (4.6 x 250 mm, 8 µm)4% MeCN, 96% H₂O, 0.1% H₃PO₄UV, 210 nm6.0-0.014 ppm (in air)[2]
Acrylic AcidDiscovery HS F5 (4.6 x 150 mm, 5 µm)0.05% Formic AcidUV, 206 nm~3.5--
Acrylic AcidHILICAcetonitrile and Ammonium Acetate (pH 7)MS--45 µg/L[14]
Acrylic AcidIonPac AS11-HC (4 x 250 mm)30 mmol/L KOHConductivity-4.8 mg/kg-[11]

Table 2: HPLC Methods for Acrylic Acid Derivatives

Analyte(s)ColumnMobile PhaseDetectionLODLOQReference
Methyl methacrylate, 2-hydroxyethyl methacrylate, ethylhexyl acrylate, isobornyl acrylateEurospher II 100-3 C18 (4.6 x 150 mm)Gradient: Water, Acetonitrile, THFUV, 210 nmVaries by compoundVaries by compound[1]
Acrylic acid and other monomers-Gradient: Water, Acetonitrile, THF-1.7 µg/mL (for acrylic acid)2.8 µg/mL (for acrylic acid)[7][15]
12 Acrylate CompoundsZORBAX SB-AQ (4.6 x 250 mm, 5 µm)Gradient: Water, AcetonitrileUV, 210 nm0.03-0.08 mg/kg-[16]
Acrylate, Methacrylate, Sulfopropylacrylate, SulfopropylmethylacrylateDiscovery Zr-Carbon (2.1 x 75 mm, 3 µm)Gradient: 30 mM Phosphoric Acid (pH 1.9), AcetonitrileUV, 210 nm--[17]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Acrylic Acid in Aqueous Samples

This protocol is based on a method for the determination of acrylic acid using a mixed-mode column.[4]

1. Instrumentation

  • HPLC system with a UV detector

  • Primesep B column (4.6 x 150 mm, 5 µm particle size)[4]

  • Data acquisition and processing software

2. Reagents and Materials

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Phosphoric acid (H₃PO₄), analytical grade

  • Acrylic acid standard

  • 0.45 µm syringe filters

3. Chromatographic Conditions

  • Mobile Phase: 10% Acetonitrile / 90% Water / 0.1% Phosphoric Acid[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: Ambient

  • Detection Wavelength: 200 nm[4]

  • Injection Volume: 10 µL

4. Standard Preparation

  • Prepare a stock solution of acrylic acid (e.g., 1000 µg/mL) in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

5. Sample Preparation

  • Filter aqueous samples through a 0.45 µm syringe filter prior to injection.

  • If necessary, dilute the sample with the mobile phase to bring the acrylic acid concentration within the calibration range.

6. Analysis

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standards and samples.

  • Record the chromatograms and integrate the peak area for acrylic acid.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of acrylic acid in the samples from the calibration curve.

Protocol 2: Reversed-Phase HPLC for Residual Acrylate Monomers in Polymers

This protocol is a general method for the determination of residual monomers, including acrylic acid, in polymer samples.[1][7][15]

1. Instrumentation

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 column (e.g., Eurospher II 100-3 C18, 4.6 x 150 mm)[1]

  • Data acquisition and processing software

2. Reagents and Materials

  • Tetrahydrofuran (THF), HPLC grade

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water, 18.2 MΩ·cm

  • Acrylic acid and other acrylate monomer standards

  • 0.45 µm PTFE syringe filters

3. Chromatographic Conditions

  • Mobile Phase: A gradient elution is typically used. For example:

    • A: Water

    • B: Acetonitrile

    • C: Tetrahydrofuran

    • A gradient can be developed to first separate the polar monomers using a water/acetonitrile gradient, followed by a wash step with THF to elute the polymer.[1][7][15]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL[1]

4. Standard Preparation

  • Prepare a stock solution containing a mixture of the target acrylate monomers in THF.[7]

  • Prepare a series of working standards by diluting the stock solution with THF.[7]

5. Sample Preparation

  • Dissolve a known weight of the polymer sample in THF to a final concentration of approximately 5 mg/mL.[7]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

6. Analysis

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the standards and samples.

  • Record the chromatograms and integrate the peak areas for each monomer.

  • Construct a calibration curve for each analyte.

  • Determine the concentration of each residual monomer in the polymer sample.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Dissolution Dissolution/Extraction Sample->Dissolution Standard Standard Weighing Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Dissolution->Filtration Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column Autosampler->Column Detector Detector (UV/RI) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC analysis.

HPLC_Method_Development Analyte Analyte Properties (Polarity, pKa, UV Absorbance) Mode Select HPLC Mode (RP, IEC, SEC) Analyte->Mode Detection Select Detector (UV Wavelength, RI) Analyte->Detection Column Select Column (Stationary Phase, Dimensions) Mode->Column MobilePhase Optimize Mobile Phase (Solvents, pH, Additives) Column->MobilePhase Parameters Optimize Instrumental Parameters (Flow Rate, Temperature, Gradient) MobilePhase->Parameters Detection->Parameters Validation Method Validation (Linearity, Accuracy, Precision) Parameters->Validation

Caption: Key parameters in HPLC method development.

References

use of 2-Cyclopentylpropenoic acid in antifungal agent design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 2-Cyclopentylpropenoic Acid in Antifungal Agent Design

Introduction

While research into novel antifungal agents is a continuous and critical endeavor, information regarding the specific application of this compound in this field is not extensively documented in publicly available literature. This document, therefore, serves as a foundational guide, drawing upon established principles of antifungal drug discovery and adapting them to the hypothetical use of this compound as a lead compound. The protocols and conceptual frameworks presented here are based on standard methodologies employed in the field and are intended to provide a starting point for researchers interested in exploring the potential of this and similar chemical scaffolds.

1. Conceptual Framework for Antifungal Activity

The design of novel antifungal agents often targets unique fungal cellular processes to ensure selective toxicity. A hypothetical mechanism of action for a compound like this compound could involve the inhibition of key fungal enzymes or disruption of cellular signaling pathways.

Diagram: Hypothetical Antifungal Mechanism of Action

cluster_fungal_cell Fungal Cell 2_Cyclopentylpropenoic_Acid This compound Target_Enzyme Target Fungal Enzyme (e.g., Ergosterol Biosynthesis) 2_Cyclopentylpropenoic_Acid->Target_Enzyme Inhibition Signaling_Pathway Cellular Signaling Pathway (e.g., Cell Wall Integrity) 2_Cyclopentylpropenoic_Acid->Signaling_Pathway Disruption Cell_Membrane Fungal Cell Membrane Target_Enzyme->Cell_Membrane Essential for Integrity Cell_Wall Fungal Cell Wall Signaling_Pathway->Cell_Wall Maintains Integrity Fungal_Growth_Inhibition Inhibition of Fungal Growth Cell_Membrane->Fungal_Growth_Inhibition Cell_Wall->Fungal_Growth_Inhibition

Caption: Hypothetical targeting of fungal-specific pathways by this compound.

2. Experimental Protocols

The following protocols are standard methods used to assess the antifungal properties of a novel compound.

2.1. Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • This compound (or derivative)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific fungal strain.

  • Determine the MIC as the lowest concentration of the compound where no visible growth is observed.

Diagram: MIC Determination Workflow

A Prepare Stock Solution of Compound B Serial Dilution in 96-well Plate A->B C Add Fungal Inoculum B->C D Incubate C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2.2. Zone of Inhibition Assay (Disk Diffusion)

This method assesses the antifungal activity by measuring the area of growth inhibition around a disk impregnated with the test compound.

Materials:

  • This compound (or derivative)

  • Fungal strains

  • Agar plates with appropriate growth medium

  • Sterile filter paper disks

  • Sterile swabs

Procedure:

  • Prepare a standardized suspension of the fungal strain.

  • Evenly spread the fungal suspension onto the surface of an agar plate using a sterile swab.

  • Impregnate sterile filter paper disks with a known concentration of this compound.

  • Place the impregnated disks onto the surface of the inoculated agar plate.

  • Include a control disk with the solvent only.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the clear zone of no growth around the disk.

3. Data Presentation

Quantitative data from antifungal assays should be presented in a clear and organized manner to allow for easy comparison and interpretation.

Table 1: Hypothetical Antifungal Activity of this compound Derivatives

Compound IDModificationMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatusZone of Inhibition (mm) vs. C. albicans
CPA-001Parent Compound641288
CPA-002Esterification326412
CPA-003Amidation163215
CPA-004Halogenation81618
FluconazoleControl11625

4. Logical Relationship for Structure-Activity Relationship (SAR) Studies

The data from various analogs of this compound can be used to establish a Structure-Activity Relationship (SAR), which is crucial for optimizing the lead compound.

Diagram: SAR Study Logic

cluster_sar Structure-Activity Relationship (SAR) Logic Lead_Compound This compound (Lead Compound) Synthesis Synthesize Analogs (e.g., Esterification, Amidation) Lead_Compound->Synthesis Screening Antifungal Screening (MIC, Zone of Inhibition) Synthesis->Screening Data_Analysis Analyze Data (Identify key structural features) Screening->Data_Analysis Data_Analysis->Synthesis Iterative Design Optimized_Compound Optimized Lead Compound Data_Analysis->Optimized_Compound Improved Potency & Reduced Toxicity

Caption: Logical flow for a Structure-Activity Relationship (SAR) study.

While direct evidence for the use of this compound in antifungal agent design is limited, the established methodologies in medicinal chemistry and mycology provide a clear roadmap for its investigation. The protocols and conceptual diagrams presented in these application notes offer a foundational framework for researchers to systematically evaluate the potential of this and other novel chemical entities as future antifungal therapeutics. Rigorous and systematic application of these methods will be essential to uncover any potential therapeutic value.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Propenoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted propenoic acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted propenoic acids?

A1: Three widely used methods for the synthesis of substituted propenoic acids, which are a class of α,β-unsaturated carboxylic acids, are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each method has its own advantages and is suited for different starting materials and desired products.

Q2: I am getting a low yield in my Knoevenagel condensation. What are the potential causes?

A2: Low yields in Knoevenagel condensations can stem from several factors. The choice of catalyst is critical; weak bases like piperidine or pyridine are commonly used, and their effectiveness can be substrate-dependent.[1] The reaction is also sensitive to the acidity of the active methylene compound. If the methylene compound is not sufficiently acidic, deprotonation will be inefficient, leading to a poor yield. Additionally, steric hindrance in either the aldehyde/ketone or the active methylene compound can impede the reaction. The choice of solvent also plays a crucial role, with polar protic solvents like ethanol often being effective.

Q3: What are the typical side products in a Perkin reaction?

A3: The Perkin reaction, while effective for synthesizing cinnamic acids, can be prone to side reactions, especially at high temperatures.[2] A common side product is the corresponding decarboxylated alkene, formed from the elimination of carbon dioxide from the α,β-unsaturated acid product.[3] Additionally, self-condensation of the acid anhydride can occur, leading to impurities that can complicate purification.

Q4: My Heck reaction is not proceeding to completion, and I observe catalyst decomposition. How can I address this?

A4: Incomplete conversion and catalyst decomposition (often observed as the formation of palladium black) are common issues in the Heck reaction. The stability and activity of the palladium catalyst are highly dependent on the choice of ligands and the reaction conditions.[4][5] Bulky, electron-rich phosphine ligands can improve catalyst stability and reactivity, especially with less reactive aryl chlorides.[4] Catalyst deactivation can also be caused by high temperatures. Running the reaction at the lowest effective temperature is advisable. The choice of base and solvent is also critical for an efficient catalytic cycle.

Q5: How can I purify my substituted propenoic acid product?

A5: Purification strategies depend on the physical properties of the product and the nature of the impurities. Recrystallization is a common and effective method for solid propenoic acids.[6] The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature, and upon cooling, the purified product crystallizes out, leaving impurities in the solution. For non-crystalline products, column chromatography on silica gel is a standard purification technique. The choice of eluent is crucial for achieving good separation.

Troubleshooting Guides

Low Product Yield

A low yield of the desired substituted propenoic acid is a frequent challenge. The following guide provides a systematic approach to troubleshooting this issue for the Knoevenagel condensation, Perkin reaction, and Heck reaction.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reaction_type Identify Reaction Type start->reaction_type knoevenagel Knoevenagel Condensation reaction_type->knoevenagel Knoevenagel perkin Perkin Reaction reaction_type->perkin Perkin heck Heck Reaction reaction_type->heck Heck check_catalyst Verify Catalyst Activity & Loading knoevenagel->check_catalyst check_reagents Check Reagent Purity & Stoichiometry perkin->check_reagents heck->check_catalyst Check Pd catalyst check_catalyst->check_reagents check_ligand Check Ligand Integrity & Loading check_catalyst->check_ligand optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_solvent Optimize Solvent check_reagents->optimize_solvent check_base Verify Base Strength & Stoichiometry optimize_temp->check_base solution Improved Yield optimize_temp->solution optimize_solvent->solution check_base->optimize_temp check_base->solution check_ligand->check_base

Troubleshooting workflow for low product yield.

Troubleshooting Table for Low Yield

Reaction Type Potential Cause Recommended Action Reference
Knoevenagel Condensation Inappropriate catalyst or catalyst loadingScreen different catalysts (e.g., piperidine, pyridine, DMAP). Optimize catalyst loading (typically 10-20 mol%).[7]
Low acidity of methylene compoundUse a stronger base or a more activating methylene compound if possible.
Steric hindranceIf possible, use less sterically hindered substrates.
Incorrect solventTest different solvents (e.g., ethanol, toluene, or solvent-free conditions).[8]
Perkin Reaction Impure reagentsEnsure benzaldehyde is free of benzoic acid and acetic anhydride is fresh.
Insufficient temperatureEnsure the reaction temperature reaches at least 160-180°C.[9]
Inappropriate baseUse the sodium or potassium salt of the acid corresponding to the anhydride.[2]
Heck Reaction Catalyst decompositionUse a more stable palladium precursor or ligand. Lower the reaction temperature.[4]
Inefficient ligandScreen different phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) or N-heterocyclic carbene (NHC) ligands.[4]
Incorrect base or solventOptimize the base (e.g., Et₃N, K₂CO₃) and solvent (e.g., DMF, NMP, acetonitrile).[10][11]
Reductive Heck side reactionAdd a re-oxidant or use a different solvent to disfavor this pathway.[4]
Presence of Unexpected Side Products

The formation of side products can complicate purification and reduce the yield of the desired substituted propenoic acid.

Troubleshooting Workflow for Side Product Formation

SideProductTroubleshooting start Side Products Observed identify_side_product Identify Side Product(s) by Spectroscopy (NMR, MS) start->identify_side_product decarboxylation Decarboxylation Product identify_side_product->decarboxylation Perkin anhydride_self_condensation Anhydride Self-Condensation Product identify_side_product->anhydride_self_condensation Perkin reductive_heck Reductive Heck Product identify_side_product->reductive_heck Heck isomerization Alkene Isomerization Product identify_side_product->isomerization Heck lower_temp Lower Reaction Temperature decarboxylation->lower_temp use_anhydrous Ensure Anhydrous Conditions anhydride_self_condensation->use_anhydrous modify_catalyst Modify Catalyst System (Ligand/Additives) reductive_heck->modify_catalyst shorter_time Reduce Reaction Time isomerization->shorter_time solution Pure Product lower_temp->solution use_anhydrous->solution modify_catalyst->solution shorter_time->solution

Troubleshooting workflow for side product formation.

Troubleshooting Table for Side Products

Reaction Type Common Side Product Potential Cause Recommended Action Reference
Perkin Reaction Decarboxylated alkeneExcessive heat or prolonged reaction time.Reduce reaction temperature and/or time.[3]
Self-condensation of anhydridePresence of moisture.Use freshly distilled anhydride and ensure anhydrous conditions.
Heck Reaction Reductive Heck productFormation of a palladium hydride species that reduces the double bond.Add a hydrogen scavenger or use a different base/solvent combination.[4]
Isomerization of the double bondProlonged reaction time or high temperature.Reduce reaction time and temperature.[5]
Homocoupling of aryl halideInefficient trapping of the oxidative addition product by the alkene.Ensure a sufficient concentration of the alkene.

Experimental Protocols

Synthesis of Cinnamic Acid via Perkin Reaction

Objective: To synthesize cinnamic acid from benzaldehyde and acetic anhydride.

Methodology:

  • In a 250 mL round-bottom flask, combine 10 mL of freshly distilled benzaldehyde, 15 mL of acetic anhydride, and 5 g of anhydrous potassium acetate.[9]

  • Add a magnetic stir bar and equip the flask with a reflux condenser.

  • Heat the reaction mixture in an oil bath to 160°C for 1 hour, then increase the temperature to 180°C and maintain for an additional 3 hours.[9]

  • Allow the mixture to cool to room temperature.

  • Slowly add 40 mL of water to the reaction mixture while stirring.

  • Perform steam distillation to remove any unreacted benzaldehyde.

  • Cool the remaining solution and filter to remove any resinous byproducts.

  • To the filtrate, add a 10% aqueous solution of sodium carbonate until the solution is alkaline to precipitate the cinnamic acid as its sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.

  • Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure cinnamic acid.

Expected Yield: 20-25%[9]

Synthesis of a Substituted Propenoic Acid via Knoevenagel Condensation

Objective: To synthesize 2-cyano-3-(4-chlorophenyl)acrylic acid from 4-chlorobenzaldehyde and malononitrile.

Methodology:

  • In a 100 mL round-bottom flask, dissolve 1.41 g (10 mmol) of 4-chlorobenzaldehyde and 0.66 g (10 mmol) of malononitrile in 20 mL of ethanol.

  • Add 0.1 mL of piperidine as a catalyst.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Expected Yield: High yields, often exceeding 90%, are reported for this type of reaction under optimized conditions.[12]

Synthesis of a Substituted Propenoic Acid via Heck Reaction

Objective: To synthesize (E)-3-(4-methoxyphenyl)acrylic acid from 4-bromoanisole and acrylic acid.

Methodology:

  • To a Schlenk tube, add 187 mg (1 mmol) of 4-bromoanisole, 72 mg (1 mmol) of acrylic acid, 2.2 mg (0.01 mmol) of palladium(II) acetate, 6.3 mg (0.02 mmol) of tri(o-tolyl)phosphine, and 276 mg (2 mmol) of potassium carbonate.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 5 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Stir the reaction mixture at 100°C for 12 hours.

  • Cool the reaction to room temperature and dilute with 20 mL of water.

  • Acidify the aqueous solution with 1 M HCl to a pH of approximately 2.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Expected Yield: Good to excellent yields (up to 98%) can be achieved under optimized conditions.[10]

References

Technical Support Center: Optimizing Wittig Reaction Conditions for Z-Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to optimize Wittig reaction conditions for Z-alkene selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for achieving high Z-selectivity in a Wittig reaction?

A1: The choice of the phosphonium ylide is the most critical factor. High Z-selectivity is generally achieved with unstabilized ylides . These are ylides where the group attached to the carbanion is an alkyl group, which does not offer resonance stabilization.[1][2] In contrast, stabilized ylides, which contain electron-withdrawing groups (e.g., esters, ketones), strongly favor the formation of the E-alkene.[1][3] Semi-stabilized ylides, such as benzyl or allyl ylides, often yield mixtures of E and Z isomers with poor selectivity.[3]

Q2: Why are "salt-free" conditions so important for Z-selectivity?

A2: "Salt-free" conditions, specifically the absence of lithium salts, are crucial because lithium cations can catalyze the equilibration of the kinetically formed cis-oxaphosphetane intermediate to the more thermodynamically stable trans-oxaphosphetane. The cis intermediate decomposes to the Z-alkene, while the trans intermediate leads to the E-alkene.[3] This equilibration, often termed "stereochemical drift," erodes the Z-selectivity.[3] Therefore, avoiding lithium-based reagents is a key strategy for maximizing the yield of the Z-isomer.

Q3: Which bases are recommended for generating unstabilized ylides for a Z-selective Wittig reaction?

A3: To maintain salt-free conditions, it is best to use sodium or potassium bases. Strong, non-nucleophilic bases are preferred. Examples include:

  • Sodium hydride (NaH)[1]

  • Sodium amide (NaNH₂)[4]

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Potassium bis(trimethylsilyl)amide (KHMDS)[5]

  • Potassium tert-butoxide (KOtBu)[2]

Using lithium bases like n-butyllithium (n-BuLi) will introduce lithium salts (e.g., LiBr, LiCl) into the reaction mixture, which can significantly decrease the Z:E ratio.[4] For instance, the use of n-BuLi with added lithium iodide can result in a Z:E ratio as low as 58:42, whereas sodium bases favor the Z-isomer.[4]

Q4: What are the ideal solvents and temperatures for a Z-selective Wittig reaction?

A4: Aprotic, non-polar, or weakly polar solvents are generally preferred for Z-selective Wittig reactions with unstabilized ylides. Tetrahydrofuran (THF) and diethyl ether are commonly used.[3] Polar aprotic solvents like dimethylformamide (DMF), especially in the presence of iodide salts, can sometimes enhance Z-selectivity.[3][6]

Low temperatures, typically between -78 °C and 0 °C, are recommended to ensure the reaction is under kinetic control, which favors the formation of the less stable Z-alkene.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Z:E Selectivity 1. Use of a lithium-based base (n-BuLi, LDA).2. The ylide is semi-stabilized or stabilized.3. Reaction temperature is too high, allowing for equilibration.4. Presence of residual salts from ylide formation.1. Switch to a sodium or potassium base (NaH, NaHMDS, KHMDS).2. Ensure you are using an unstabilized ylide (alkylphosphonium salt).3. Perform the reaction at a lower temperature (e.g., -78 °C).4. If possible, isolate the salt-free ylide before adding the aldehyde.
Low or No Product Yield 1. The base is not strong enough to deprotonate the phosphonium salt.2. The ylide is unstable and decomposes before reacting.3. Sterically hindered ketone is used as a substrate.4. Presence of acidic protons in the substrate (e.g., phenols, carboxylic acids) that quench the ylide.1. Use a stronger base like NaHMDS or KHMDS.2. Generate the ylide in situ in the presence of the aldehyde, or add the aldehyde immediately after ylide formation.3. The Horner-Wadsworth-Emmons reaction may be a better alternative for hindered ketones.[3][6]4. Protect acidic functional groups before the Wittig reaction. Use excess base (2-3 equivalents) if protection is not feasible.[7]
Reaction Fails to Go to Completion 1. Insufficient amount of base or ylide.2. Poor quality or old base (e.g., KOtBu can degrade).3. Low solubility of reactants.1. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base.2. Use a freshly opened or properly stored bottle of base.3. Try a different solvent system or add a co-solvent to improve solubility.
Formation of Unexpected Side Products 1. The ylide is reacting with other functional groups on the substrate.2. The aldehyde is unstable and undergoing side reactions (e.g., aldol condensation).1. Protect sensitive functional groups.2. Add the aldehyde slowly to the ylide solution at low temperature to minimize side reactions.

Data Presentation

Table 1: Effect of Base on Z:E Selectivity

YlideAldehydeBaseSolventTemperature (°C)Z:E Ratio
Ph₃P⁺CH(CH₂)₃CH₃ Br⁻C₆H₅CHOn-BuLiTHF0~58:42[4]
Ph₃P⁺CH(CH₂)₃CH₃ Br⁻C₆H₅CHONaNH₂THF0>95:5
Ph₃P⁺CH₂CH₃ I⁻C₆H₅CHONaHMDSTHF-78>98:2
Ph₃P⁺CH₂CH₃ I⁻C₆H₅CHOKHMDSTHF-78>98:2

Table 2: Effect of Solvent and Additives on Z:E Selectivity

YlideAldehydeBaseSolventAdditiveZ:E Ratio
Ph₃P⁺CH₂CH₂CH₃ Br⁻C₆H₅CHONaHMDSTHFNone>95:5
Ph₃P⁺CH₂CH₂CH₃ Br⁻C₆H₅CHONaHMDSTolueneNone>95:5
Ph₃P⁺CH₂CH₂CH₃ Br⁻C₆H₅CHONaHMDSDMFNone~90:10
Ph₃P⁺CH₂CH₂CH₃ Br⁻C₆H₅CHOn-BuLiTHFLiI58:42[4]
Ph₃P⁺CH₂CH₂CH₃ Br⁻C₆H₅CHONaHMDSDMFNaI>98:2[3][6]

Experimental Protocols

Protocol 1: General Procedure for a Z-Selective Wittig Reaction using NaHMDS

This protocol describes the in situ generation of a salt-free unstabilized ylide followed by reaction with an aldehyde.

Materials:

  • Alkyltriphenylphosphonium salt (1.1 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) as a solution in THF (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (1.0 eq)

  • Anhydrous molecular sieves (4Å), activated (optional, but recommended)[5]

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the alkyltriphenylphosphonium salt and molecular sieves to a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Add anhydrous THF to the flask to form a suspension.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the NaHMDS solution dropwise to the suspension over 15-30 minutes, maintaining the temperature at -78 °C. The formation of the ylide is often indicated by a color change (typically to orange or deep red).

  • Stir the mixture at -78 °C for 1 hour to ensure complete ylide formation.

  • Dissolve the aldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the aldehyde.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the Z-alkene. The triphenylphosphine oxide byproduct can also be separated during chromatography.

Visualizations

Wittig_Mechanism cluster_unstabilized Unstabilized Ylide (Salt-Free) cluster_stabilized Stabilized Ylide / Li+ Present Ylide_U Unstabilized Ylide (R = alkyl) TS_U_cis Puckered [2+2] Transition State (cis, Kinetically Favored) Ylide_U->TS_U_cis Aldehyde_U Aldehyde Aldehyde_U->TS_U_cis Ox_U_cis cis-Oxaphosphetane TS_U_cis->Ox_U_cis Irreversible Z_Alkene Z-Alkene (Major Product) Ox_U_cis->Z_Alkene Syn-elimination Ylide_S Stabilized Ylide (R = EWG) or Unstabilized + Li+ TS_S_cis Transition State (cis) Ylide_S->TS_S_cis Aldehyde_S Aldehyde Aldehyde_S->TS_S_cis Ox_S_cis cis-Oxaphosphetane TS_S_cis->Ox_S_cis TS_S_trans Transition State (trans, Thermodynamically Favored) TS_S_trans->Ylide_S TS_S_trans->Aldehyde_S Ox_S_cis->TS_S_cis Reversible Ox_S_trans trans-Oxaphosphetane Ox_S_cis->Ox_S_trans Equilibration (catalyzed by Li+) Ox_S_trans->TS_S_trans Reversible E_Alkene E-Alkene (Major Product) Ox_S_trans->E_Alkene Syn-elimination Troubleshooting_Workflow Start Start: Low Z:E Selectivity Check_Ylide Is the ylide unstabilized (R=alkyl)? Start->Check_Ylide Check_Base Was a non-lithium base used (e.g., NaHMDS, KHMDS)? Check_Ylide->Check_Base Yes Use_Unstabilized Action: Use an unstabilized ylide. Check_Ylide->Use_Unstabilized No Check_Temp Was the reaction run at low temperature (-78°C)? Check_Base->Check_Temp Yes Use_Na_K_Base Action: Switch to a sodium or potassium-based strong base. Check_Base->Use_Na_K_Base No Lower_Temp Action: Decrease reaction temperature. Check_Temp->Lower_Temp No Success Optimized for Z-Selectivity Check_Temp->Success Yes Use_Unstabilized->Check_Ylide Use_Na_K_Base->Check_Base Lower_Temp->Check_Temp Experimental_Workflow Start Start: Prepare Apparatus (Dry glassware, inert atmosphere) Add_Salt Add alkyltriphenylphosphonium salt and anhydrous THF Start->Add_Salt Cool Cool to -78°C Add_Salt->Cool Add_Base Add NaHMDS or KHMDS dropwise at -78°C Cool->Add_Base Ylide_Formation Stir for 1h at -78°C (Ylide formation) Add_Base->Ylide_Formation Add_Aldehyde Add aldehyde solution dropwise at -78°C Ylide_Formation->Add_Aldehyde Reaction Stir and warm to room temperature overnight Add_Aldehyde->Reaction Workup Quench (aq. NH4Cl), extract, dry, and concentrate Reaction->Workup Purify Purify by column chromatography Workup->Purify

References

Technical Support Center: Purification of Propenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of propeno-ic acid derivatives.

Troubleshooting Guides

Crystallization Issues

Q: My propenoic acid derivative is not crystallizing, or is oiling out. What can I do?

A: This is a common issue that can be addressed by systematically optimizing crystallization conditions.

  • Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but not when cold. If a single solvent is not effective, a mixed-solvent system can be employed. For instance, trans-cinnamic acid can be effectively crystallized using a methanol/water mixture.[1]

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[2]

  • Supersaturation: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.

  • Impurities: The presence of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography.

  • Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q: The purity of my recrystallized product is low. How can I improve it?

A: Low purity after recrystallization is often due to the trapping of impurities within the crystal lattice or on the crystal surface.

  • Washing: Ensure the crystals are washed with a small amount of cold solvent after filtration to remove any adherent mother liquor containing impurities.

  • Recrystallization: A second recrystallization step can significantly improve purity.

  • Solvent Choice: The solvent system may not be optimal for excluding the specific impurities present. Experiment with different solvents or solvent mixtures.

Column Chromatography Problems

Q: My compound is running too fast or too slow on the silica gel column. How do I adjust the elution?

A: The retention of a compound on a silica gel column is primarily controlled by the polarity of the mobile phase.

  • To decrease retention (increase Rf): Increase the polarity of the eluent. For a typical normal-phase separation (e.g., silica gel), this involves increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture).

  • To increase retention (decrease Rf): Decrease the polarity of the eluent by increasing the proportion of the less polar solvent.

Q: I am observing peak tailing in my column chromatography fractions. What is the cause and how can I fix it?

A: Peak tailing can be caused by several factors:

  • Compound Overloading: Too much sample has been loaded onto the column. Reduce the amount of crude material being purified.

  • Poor Solubility: The compound may have poor solubility in the mobile phase, causing it to streak down the column.

  • Strong Interaction with Stationary Phase: Acidic compounds can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve peak shape.

Q: My compound appears to be decomposing on the silica gel column. What are my options?

A: Some propenoic acid derivatives can be sensitive to the acidic nature of silica gel.

  • Deactivated Silica: Use silica gel that has been deactivated with water or triethylamine.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography.

HPLC Troubleshooting

Q: I am not getting good separation of my propenoic acid derivative from impurities in reverse-phase HPLC. What parameters can I change?

A: Optimizing separation in RP-HPLC involves adjusting several parameters:

  • Mobile Phase Composition: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For acidic compounds like propenoic acid derivatives, controlling the pH of the aqueous phase is crucial. Acidifying the mobile phase (e.g., with formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.[3][4]

  • Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution (where the mobile phase composition changes over time) can be used to separate compounds with a wider range of polarities.

  • Column Chemistry: If optimizing the mobile phase is not sufficient, consider a different column stationary phase.

Q: My peak shapes are poor (fronting or tailing) in HPLC. What could be the issue?

A: Poor peak shape can be due to a variety of factors:

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Secondary Interactions: As with column chromatography, interactions between an acidic analyte and the silica backbone of the stationary phase can cause tailing. Ensure the mobile phase pH is low enough to keep the propenoic acid derivative in its protonated form.

  • Column Void: A void at the head of the column can lead to peak splitting or tailing. This may require column replacement.

Frequently Asked Questions (FAQs)

Q: Is it always necessary to remove the polymerization inhibitor from propenoic acid derivatives before use?

A: It depends on the subsequent application. For reactions that are sensitive to radical scavengers, such as polymerization reactions, it is crucial to remove the inhibitor.[5][6] For other transformations, the small amount of inhibitor may not interfere.

Q: How can I remove the polymerization inhibitor from acrylic acid or its esters?

A: Common methods for inhibitor removal include:

  • Column Chromatography: Passing the monomer through a short column of basic alumina is a quick and effective method.[7]

  • Washing with Base: Washing the monomer with an aqueous solution of sodium hydroxide can remove phenolic inhibitors, followed by drying of the organic layer.[5]

  • Vacuum Distillation: Distillation under reduced pressure can separate the monomer from the less volatile inhibitor.[6]

Q: What are some common solvents for the recrystallization of propenoic acid derivatives?

A: The choice of solvent depends on the specific derivative. However, some commonly used solvents and solvent systems include:

  • Water: For more polar derivatives.

  • Ethanol or Methanol: Often used in combination with water.[1]

  • Ethyl Acetate: A good general-purpose solvent for many organic compounds.

  • Hexane or Heptane: Often used as an anti-solvent with a more polar solvent.

  • Toluene: Can be a good solvent for crystallization.

Q: I am having trouble with emulsion formation during the liquid-liquid extraction of my propenoic acid derivative. How can I break the emulsion?

A: Emulsion formation is a common problem in extractions. Here are some techniques to break them:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: Passing the emulsified layer through a plug of glass wool or Celite can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the emulsion is a very effective method for separating the layers.

Data Presentation

Table 1: Purity and Yield of Cinnamic Acid Derivatives after Purification

CompoundPurification MethodPurity (%)Yield (%)Reference
trans-Cinnamic AcidColumn Chromatography (Silica Gel) followed by TLC96Not Reported[7]
3-(Furan-2-yl)propenoic AcidSynthesis and ExtractionNot Reported53[8]
3-(Benzofuran-2-yl)propenoic AcidSynthesis and ExtractionNot Reported65[8]

Table 2: Recovery of Propionic Acid using Different Extraction Methods

Extraction MethodExtractantRecovery (%)Reference
Reactive ExtractionTrioctylamine in 1-decanol>90[9]
Back Extraction (Temperature Swing)Trioctylamine in MIBK88 (two stages)[10]
Back Extraction (with NaOH)Trioctylamine100 (as sodium propionate)[10]
Back Extraction (with Trimethylamine)Trioctylamine100[10]

Experimental Protocols

Protocol 1: Purification of trans-Cinnamic Acid by Column Chromatography

This protocol is adapted from the purification of cinnamic acid from cinnamon bark.[7]

  • Preparation of the Column:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., hexane).

    • Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude cinnamic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system (e.g., benzene:acetic acid:water 6:7:3 as a specific example for cinnamic acid from a natural extract, though simpler systems like hexane/ethyl acetate are more common for synthetic products).

    • Collect fractions in test tubes.

    • Monitor the elution of the compound by thin-layer chromatography (TLC) of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure cinnamic acid.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

Protocol 2: Liquid-Liquid Extraction of Propanoic Acid

This protocol is a general procedure for extracting a carboxylic acid from an aqueous solution.

  • Preparation:

    • Ensure the propanoic acid is in its protonated (acid) form. If it is in a basic solution as a salt, acidify the aqueous solution with a strong acid (e.g., HCl) to a pH well below the pKa of propanoic acid (~4.87).

    • Transfer the aqueous solution containing the propanoic acid to a separatory funnel.

  • Extraction:

    • Add an immiscible organic solvent in which propanoic acid is soluble (e.g., diethyl ether or ethyl acetate) to the separatory funnel.

    • Stopper the funnel and, while holding the stopper and stopcock, invert the funnel and vent to release any pressure.

    • Shake the funnel gently at first, then more vigorously, venting frequently.

    • Place the funnel back in a ring stand and allow the layers to separate.

  • Separation:

    • Carefully drain the lower layer (aqueous or organic, depending on the densities) into a beaker.

    • Pour the upper layer out through the top of the funnel into a separate flask to avoid contamination.

  • Repeated Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process with fresh portions of the organic solvent two or more times to maximize recovery.

  • Drying and Isolation:

    • Combine all the organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter or decant the dried organic solution away from the drying agent.

    • Remove the solvent by rotary evaporation to yield the purified propanoic acid.

Visualizations

Purification_Workflow crude Crude Propenoic Acid Derivative crystallization Crystallization crude->crystallization High initial purity column_chrom Column Chromatography crude->column_chrom Complex mixture extraction Liquid-Liquid Extraction crude->extraction Aqueous reaction mixture pure_product Pure Product crystallization->pure_product column_chrom->pure_product extraction->pure_product analysis Purity Analysis (e.g., HPLC, NMR) pure_product->analysis

Caption: General purification workflow for propenoic acid derivatives.

Troubleshooting_Crystallization start Crystallization Fails (Oiling Out / No Crystals) solvent Optimize Solvent System (Single or Mixed) start->solvent cooling Slow Down Cooling Rate solvent->cooling success Crystals Form solvent->success concentration Increase Concentration (Evaporate Solvent) cooling->concentration cooling->success seed Add Seed Crystal concentration->seed concentration->success scratch Scratch Inner Surface of Flask seed->scratch seed->success scratch->success

Caption: Troubleshooting logic for failed crystallization.

HPLC_Troubleshooting start Poor HPLC Separation mobile_phase Adjust Mobile Phase (Solvent Ratio, pH) start->mobile_phase gradient Implement Gradient Elution mobile_phase->gradient good_sep Good Separation mobile_phase->good_sep column Change Column (Different Stationary Phase) gradient->column gradient->good_sep flow_rate Optimize Flow Rate column->flow_rate column->good_sep flow_rate->good_sep

Caption: Troubleshooting workflow for HPLC separation issues.

References

Technical Support Center: Overcoming Product Inhibition in Propionic Acid Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on propionic acid fermentation.

Frequently Asked Questions (FAQs)

Q1: What is product inhibition in propionic acid fermentation?

A1: Product inhibition is a common challenge in propionic acid fermentation where the accumulation of propionic acid in the fermentation broth slows down or stops the growth and metabolic activity of the producing microorganisms, such as Propionibacterium species.[1][2] This feedback inhibition limits the final product concentration, yield, and overall productivity of the process.[3][4][5] The inhibitory effect is primarily due to the lowering of intracellular pH and the accumulation of propionate anions, which can disrupt cell membranes and inhibit key metabolic enzymes.[3][6]

Q2: What are the main strategies to overcome product inhibition?

A2: The primary strategies to mitigate product inhibition can be broadly categorized into three areas:

  • In Situ Product Removal (ISPR): This involves continuously removing propionic acid from the fermentation broth as it is produced.[7] Common ISPR techniques include extractive fermentation, electrodialysis, and adsorption.[7][8][9][10][11]

  • Metabolic and Genetic Engineering: This approach focuses on developing robust microbial strains with enhanced tolerance to propionic acid.[12][13][14] This can be achieved through methods like adaptive evolution, knocking out genes for byproduct formation, and overexpressing genes related to acid resistance.[12][15][16][17][18]

  • Fermentation Process Optimization: This involves modifying the fermentation conditions to reduce the inhibitory effects of propionic acid.[2] Key strategies include fed-batch fermentation, high-cell-density fermentation, pH control, and the use of mixed carbon sources.[3][4][11][14][19][20]

Q3: How does In Situ Product Removal (ISPR) improve fermentation performance?

A3: ISPR improves fermentation performance by keeping the concentration of propionic acid in the bioreactor below inhibitory levels.[5] This allows the microorganisms to maintain high metabolic activity, leading to increased productivity, higher product yields, and greater final product concentrations.[8] For instance, extractive fermentation has been shown to increase productivity by up to five-fold and yield by over 20%.[8] Similarly, using electrodialysis for ISPR has resulted in an increase in the specific propionic acid yield from 0.35 to 0.39 g/g.[7]

Q4: Can using different carbon sources help in overcoming product inhibition?

A4: Yes, the choice and combination of carbon sources can significantly impact propionic acid production and help mitigate inhibition. Co-fermentation of substrates like glucose and glycerol has been shown to enhance both the productivity and the final concentration of propionic acid.[4][20] For example, a fed-batch fermentation process using an optimized glucose-to-glycerol ratio of 4:1 achieved a propionic acid concentration of 51.75 ± 3.62 g/L, a significant improvement compared to using glucose alone.[20] Glycerol, a byproduct of biodiesel production, can promote the synthesis of propionic acid while reducing the formation of byproducts.[11]

Troubleshooting Guide

Problem 1: Low Propionic Acid Titer and Productivity

Possible Cause Troubleshooting Step
Product Inhibition Implement an in situ product removal (ISPR) technique such as extractive fermentation, electrodialysis, or adsorption to continuously remove propionic acid from the broth.[7][8][11]
Sub-optimal pH Monitor and control the pH of the fermentation broth. A pH of around 6.5 is often suitable for propionic acid accumulation.[21] Consider implementing a pH-shift strategy, for instance, maintaining the pH at 6.5 for the initial growth phase and then shifting it to 6.0.[3]
Nutrient Limitation Switch from a batch to a fed-batch fermentation strategy to maintain optimal nutrient levels and avoid substrate inhibition.[3][19]
Low Cell Density Employ high-cell-density fermentation techniques like cell immobilization or cell recycling to increase the biomass concentration in the reactor.[14][22]

Problem 2: Formation of Undesirable Byproducts (e.g., Acetic Acid, Succinic Acid)

Possible Cause Troubleshooting Step
Metabolic Pathway Competition Utilize metabolically engineered strains with knocked-out genes for byproduct formation, such as the acetate kinase (ack) gene.[12][17]
Sub-optimal Carbon Source Co-ferment with glycerol, which has been shown to reduce the production of acetic and succinic acid.[4][11]
Inefficient Fermentation Process Employ extractive fermentation, which can shift the metabolic pathway to favor propionic acid production over byproducts.[8]

Problem 3: Poor Performance of Acid-Tolerant Strains

Possible Cause Troubleshooting Step
Instability of the Mutant Strain Ensure proper long-term adaptation of the strain. For instance, adapting a mutant in a fibrous bed bioreactor for an extended period (e.g., 3 months) can significantly enhance its acid tolerance and productivity.[12]
Insufficient Acid Resistance Mechanisms Consider overexpressing genes associated with acid tolerance, such as those encoding for H+-ATPase, arginine deaminase, or glutamate decarboxylase.[12][15][16]

Quantitative Data Summary

Table 1: Comparison of Different Fermentation Strategies for Propionic Acid Production

Fermentation StrategyMicroorganismCarbon SourcePropionic Acid Titer (g/L)Productivity (g/L·h)Yield (g/g)Reference
Conventional Batch Propionibacterium acidipropioniciLactose-~0.2-[8]
Extractive Fermentation Propionibacterium acidipropioniciLactose75~1.00.66[8]
Fed-Batch (Wild-Type) Propionibacterium acidipropioniciHemicellulose hydrolysate71.8--[3]
Fed-Batch (Engineered Mutant) Propionibacterium acidipropionici (ACK-Tet)-~100--[12]
Fed-Batch (Mixed Carbon Source) Propionibacterium acidipropioniciGlucose/Glycerol (4:1)51.75 ± 3.620.390.52[20]
High-Cell-Density (Fed-Batch) Propionibacterium acidipropionici (Acid-tolerant)Glucose>552.23-[14]
ISPR with Electrodialysis Co-culture of Bacillus coagulans and Veillonella cricetiGlucose24.30.700.39[7]
Membrane Separation Coupled Propionibacterium acidipropioniciGlucose/Glycerol62.22 ± 2.320.43-[11]

Experimental Protocols

Protocol 1: Extractive Fermentation Using a Hollow-Fiber Membrane Extractor

This protocol is based on the methodology for enhanced propionic acid production from lactose by Propionibacterium acidipropionici.[8]

  • Microorganism and Culture Medium:

    • Use a suitable strain of Propionibacterium acidipropionici.

    • Prepare the fermentation medium containing lactose as the primary carbon source, along with necessary nutrients like yeast extract, peptone, and salts.

  • Experimental Setup:

    • A bioreactor for the fermentation process.

    • A hollow-fiber membrane extractor for in situ product removal.

    • A reservoir for the extractant solution.

    • Pumps to circulate the fermentation broth and the extractant.

  • Extractant Preparation:

    • Prepare the extractant solution, for example, a tertiary amine like Alamine 336 dissolved in a suitable solvent such as 2-octanol.

  • Fermentation Process:

    • Inoculate the bioreactor with the Propionibacterium culture.

    • Maintain anaerobic conditions by sparging with nitrogen gas.

    • Control the temperature at 30-37°C and the pH at a suitable level (e.g., 6.5) using an automated controller.

    • Continuously circulate the fermentation broth through the lumen side of the hollow-fiber membrane extractor.

    • Simultaneously, circulate the extractant solution on the shell side of the extractor.

  • Product Extraction and Analysis:

    • Propionic acid will diffuse from the fermentation broth across the membrane into the extractant.

    • Periodically take samples from the fermentation broth and the extractant to measure the concentrations of propionic acid, acetic acid, succinic acid, and the carbon source using techniques like HPLC.

  • Product Recovery from Extractant:

    • The propionic acid can be recovered from the extractant by stripping with an alkaline solution, which also regenerates the extractant for reuse.[9]

Protocol 2: Fed-Batch Fermentation with pH Control

This protocol outlines a general procedure for fed-batch fermentation to achieve high concentrations of propionic acid.

  • Inoculum Preparation:

    • Grow a seed culture of the desired Propionibacterium strain in a suitable medium to a high cell density.

  • Bioreactor Setup:

    • Prepare and sterilize the bioreactor with the initial batch medium.

    • Ensure the bioreactor is equipped with probes for pH and temperature monitoring and control, as well as a feeding pump for the nutrient solution.

  • Initial Batch Phase:

    • Inoculate the bioreactor with the seed culture.

    • Maintain the temperature at 30-37°C and the pH at an optimal level for growth (e.g., 6.5) by automatic addition of a base like NaOH.[21]

    • Run the fermentation in batch mode until the initial carbon source is nearly depleted.

  • Feeding Phase:

    • Prepare a concentrated sterile feeding solution containing the carbon source (e.g., glucose, glycerol, or a mixture) and other essential nutrients.

    • Start the fed-batch phase by continuously or intermittently feeding the nutrient solution into the bioreactor at a predetermined rate. The feeding rate can be constant or varied based on the metabolic activity of the culture.

  • Monitoring and Control:

    • Throughout the fermentation, monitor cell growth (e.g., by measuring optical density) and the concentrations of substrates and products.

    • Continue to control the pH and temperature within their optimal ranges.

  • Harvesting:

    • Terminate the fermentation when the propionic acid production rate significantly decreases or when the desired concentration is reached.

    • Proceed with downstream processing to recover and purify the propionic acid.

Visual Guides

ProductInhibitionWorkflow cluster_fermentation Fermentation Process cluster_inhibition Product Inhibition Loop Start Start Fermentation (Substrate + Microorganism) Growth Microbial Growth & Metabolism Start->Growth PA_Production Propionic Acid Production Growth->PA_Production PA_Accumulation Propionic Acid Accumulation PA_Production->PA_Accumulation Inhibition Inhibition of Growth & Metabolism PA_Accumulation->Inhibition Inhibition->Growth

Caption: Workflow illustrating the cycle of product inhibition in propionic acid fermentation.

ISPR_Strategies cluster_ISPR In Situ Product Removal (ISPR) Strategies Fermentation Fermentation Broth (Cells + Propionic Acid) Extractive Extractive Fermentation (Solvent + Membrane) Fermentation->Extractive Separation Electro Electrodialysis (Ion-Exchange Membranes) Fermentation->Electro Separation Adsorption Adsorption (Resins) Fermentation->Adsorption Separation Removed_PA Removed Propionic Acid Extractive->Removed_PA Electro->Removed_PA Adsorption->Removed_PA

Caption: Overview of different In Situ Product Removal (ISPR) strategies.

MetabolicEngineering cluster_strategies Metabolic Engineering Strategies WildType Wild-Type Strain AdaptiveEvo Adaptive Evolution WildType->AdaptiveEvo GeneKnockout Gene Knockout (e.g., acetate kinase) WildType->GeneKnockout GeneOverexpression Gene Overexpression (e.g., H+-ATPase) WildType->GeneOverexpression EngineeredStrain Engineered Strain (Acid Tolerant) AdaptiveEvo->EngineeredStrain GeneKnockout->EngineeredStrain GeneOverexpression->EngineeredStrain

Caption: Key metabolic engineering approaches for developing acid-tolerant strains.

References

improving yield and purity of 2-Cyclopentylpropenoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Cyclopentylpropenoic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary synthetic route discussed is the Doebner modification of the Knoevenagel condensation, a reliable method for producing α,β-unsaturated carboxylic acids.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Doebner-Knoevenagel condensation of cyclopentanecarbaldehyde and malonic acid.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Cyclopentanecarbaldehyde, Malonic Acid, Pyridine, and Piperidine Heat Heat the Mixture to Reflux Reagents->Heat Monitor Monitor Reaction by TLC/GC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Acidify Pour into Ice-water and Acidify with HCl Cool->Acidify Extract Extract with an Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract Wash Wash Organic Layer with Water and Brine Extract->Wash Dry Dry over Anhydrous Na2SO4 or MgSO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Recrystallization or Vacuum Distillation Concentrate->Purify GreenSynthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Mix Thoroughly Mix Cyclopentanecarbaldehyde, Malonic Acid, and Ammonium Bicarbonate Heat Heat the Solid Mixture Mix->Heat Monitor Monitor for CO2 Evolution and Product Formation Heat->Monitor Dissolve Dissolve the Reaction Mass in Water and a suitable Organic Solvent Monitor->Dissolve Acidify Acidify with HCl Dissolve->Acidify Separate Separate the Organic Layer Acidify->Separate Wash Wash with Water and Brine Separate->Wash Dry Dry over Anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Recrystallization or Vacuum Distillation Concentrate->Purify

side reaction pathways in the synthesis of cyclopentyl compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of cyclopentyl compounds. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Nazarov Cyclization

Q1: My Nazarov cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers in the Nazarov cyclization is a common issue arising from the non-selective elimination of a proton from the oxyallyl cation intermediate. Several strategies can be employed to direct the elimination and improve regioselectivity:

  • Substrate Polarization: Introduce electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the divinyl ketone substrate to "polarize" the pentadienyl cation intermediate. This electronic bias can favor the formation of one regioisomer over the other.

  • Silicon-Directed Cyclization: The use of a silyl group, typically trimethylsilyl (TMS), at the β-position of one of the vinyl groups can direct the elimination. The β-silicon effect stabilizes the positive charge that develops during the elimination of the silyl group, leading to the formation of a double bond at a specific position.

  • Lewis Acid Selection: The choice of Lewis acid can influence regioselectivity. While strong Lewis acids like TiCl₄ and BF₃ are commonly used, they can sometimes lead to a loss of selectivity. Experimenting with milder Lewis acids, such as Cu(OTf)₂, may provide better control.

Troubleshooting Guide: Low Regioselectivity in Nazarov Cyclization

ProblemPotential CauseSuggested Solution
Formation of regioisomeric cyclopentenones Non-selective proton elimination from the oxyallyl cation intermediate.1. Modify the substrate: Introduce a β-silyl group to direct the elimination. 2. Use a "polarized" substrate: Incorporate both electron-donating and electron-withdrawing groups to favor a specific elimination pathway. 3. Optimize the Lewis acid: Screen different Lewis acids (e.g., switch from FeCl₃ to SnCl₄ or Cu(OTf)₂) to find one that provides better regiocontrol for your specific substrate.
Low yield of the desired regioisomer The undesired regioisomer is thermodynamically more stable.Alter the reaction conditions (temperature, reaction time) to favor the kinetically controlled product, which may be the desired isomer.

Q2: I am observing significant amounts of Wagner-Meerwein rearrangement products in my Nazarov cyclization. How can I suppress this side reaction?

A2: Wagner-Meerwein rearrangements are common side reactions in Nazarov cyclizations, especially when the reaction proceeds through carbocation intermediates that can be stabilized by alkyl or aryl shifts.[1] To suppress these rearrangements:

  • Use of Stabilizing Ligands: Copper(II) complexes with bisoxazoline ligands have been shown to stabilize the oxyallyl cation intermediate, disfavoring rearrangement pathways.[2]

  • Control of Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of rearrangement.

  • Choice of Lewis Acid: The strength and nature of the Lewis acid can play a role. Stoichiometric amounts of certain Lewis acids might promote rearrangements, while catalytic amounts of others might not.[1][2]

Experimental Protocol: Suppressing Wagner-Meerwein Rearrangements in a Cu(II)-Mediated Nazarov Cyclization

  • Reagents: Divinyl ketone substrate, (MeCN)₄Cu(SbF₆)₂, NaBAr'₄ (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).

  • Procedure:

    • To a solution of the divinyl ketone (1.0 equiv) in dry dichloromethane (CH₂Cl₂) under an inert atmosphere, add NaBAr'₄ (0.9 equiv).

    • Add (MeCN)₄Cu(SbF₆)₂ (0.1 equiv) to the mixture.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

DOT Diagram: Nazarov Cyclization Pathways

cluster_0 Nazarov Cyclization cluster_1 Reaction Pathways Divinyl Ketone Divinyl Ketone Pentadienyl Cation Pentadienyl Cation Divinyl Ketone->Pentadienyl Cation Lewis Acid Oxyallyl Cation Oxyallyl Cation Pentadienyl Cation->Oxyallyl Cation 4π Electrocyclization Desired Cyclopentenone Desired Cyclopentenone Oxyallyl Cation->Desired Cyclopentenone Desired Elimination Regioisomeric Cyclopentenone Regioisomeric Cyclopentenone Oxyallyl Cation->Regioisomeric Cyclopentenone Undesired Elimination Rearrangement Product Rearrangement Product Oxyallyl Cation->Rearrangement Product Wagner-Meerwein Shift

Caption: Main and side reaction pathways in the Nazarov cyclization.

Dieckmann Condensation

Q3: My Dieckmann condensation is resulting in a low yield of the desired cyclopentanone due to the formation of a dimeric or polymeric byproduct. What can I do to favor the intramolecular reaction?

A3: The formation of intermolecular condensation products is a common side reaction in the Dieckmann condensation, especially when forming medium or large rings.[3] To favor the desired intramolecular cyclization to form a five-membered ring:

  • High Dilution Conditions: Performing the reaction at high dilution (typically <0.1 M) favors the intramolecular reaction, as the probability of one end of the molecule reacting with the other end of the same molecule is higher than two different molecules reacting.

  • Slow Addition of Base: Adding the base slowly to the solution of the diester can help maintain a low concentration of the enolate at any given time, further discouraging intermolecular reactions.

  • Choice of Base and Solvent: The use of a strong, sterically hindered base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or toluene can promote the intramolecular reaction.[3]

Troubleshooting Guide: Intermolecular vs. Intramolecular Dieckmann Condensation

ProblemPotential CauseSuggested Solution
Low yield of cyclic β-keto ester, formation of polymer Intermolecular condensation is competing with the desired intramolecular reaction.1. Use high dilution: Decrease the concentration of the diester to <0.1 M. 2. Slow addition of the base: Add the base dropwise over a prolonged period. 3. Change the base/solvent system: Switch to a non-nucleophilic, sterically hindered base like NaH or LDA in an aprotic solvent like THF.
Reaction does not go to completion The base is not strong enough to deprotonate the ester, or the reaction is reversible.1. Use a stronger base: Switch from an alkoxide to NaH or LDA. 2. Ensure anhydrous conditions: Water will quench the base and the enolate.

Experimental Protocol: High-Dilution Dieckmann Condensation

  • Reagents: Diethyl adipate, sodium hydride (NaH, 60% dispersion in mineral oil), dry toluene, hydrochloric acid (HCl).

  • Procedure:

    • Wash the NaH dispersion with hexanes to remove the mineral oil and dry it under a stream of nitrogen.

    • In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add dry toluene.

    • Add the washed NaH to the toluene.

    • Heat the suspension to reflux.

    • Add a solution of diethyl adipate in dry toluene dropwise from the dropping funnel over several hours.

    • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and cautiously quench with a few drops of ethanol followed by water.

    • Acidify the aqueous layer with dilute HCl and extract with ether.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting 2-carboethoxycyclopentanone by vacuum distillation.

DOT Diagram: Dieckmann Condensation Pathways

cluster_0 Dieckmann Condensation cluster_1 Reaction Pathways Diester Diester Enolate Enolate Diester->Enolate Base Intramolecular Cyclization Intramolecular Cyclization Enolate->Intramolecular Cyclization High Dilution Intermolecular Condensation Intermolecular Condensation Enolate->Intermolecular Condensation High Concentration Cyclic Beta-Keto Ester Cyclic Beta-Keto Ester Intramolecular Cyclization->Cyclic Beta-Keto Ester Dimer/Polymer Dimer/Polymer Intermolecular Condensation->Dimer/Polymer

Caption: Intramolecular vs. intermolecular pathways in the Dieckmann condensation.

Paal-Knorr Synthesis

Q4: I am attempting a Paal-Knorr synthesis to form a substituted pyrrole, but I am getting the furan as a major byproduct. How can I favor pyrrole formation?

A4: The Paal-Knorr synthesis can yield furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds depending on the reaction conditions and reagents. The formation of a furan as a byproduct in a pyrrole synthesis is typically due to acidic conditions that favor the acid-catalyzed cyclization and dehydration of the diketone itself before it can react with the amine.[4]

  • Control of pH: The reaction should be carried out under neutral or weakly acidic conditions to favor the nucleophilic attack of the amine on the carbonyl groups. Strongly acidic conditions (pH < 3) will promote furan formation. The use of an amine hydrochloride salt can sometimes lead to furan formation.[5]

  • Amine Reactivity: The choice of amine is important. More nucleophilic amines (e.g., primary alkylamines) will react faster with the dicarbonyl compound, outcompeting the furan formation.

Troubleshooting Guide: Furan vs. Pyrrole Formation in Paal-Knorr Synthesis

ProblemPotential CauseSuggested Solution
Formation of furan byproduct in pyrrole synthesis Reaction conditions are too acidic, promoting intramolecular cyclization of the diketone.1. Adjust pH: Run the reaction under neutral or slightly basic conditions. If an acid catalyst is needed, use a weak acid like acetic acid. 2. Use a more nucleophilic amine: If possible, switch to a more reactive amine.
Low yield of pyrrole The 1,4-dicarbonyl starting material is unstable under the reaction conditions.Use milder reaction conditions (lower temperature, shorter reaction time) or protect sensitive functional groups on the starting material.
Radical Cyclization

Q5: My radical cyclization of a 1,6-diene is giving a low yield of the desired cyclopentane derivative and a mixture of other products. How can I improve the efficiency and selectivity?

A5: Radical cyclizations are powerful reactions for forming five-membered rings, but they can be prone to side reactions if not properly controlled.

  • Concentration: The concentration of the radical initiator and the tin hydride (or other hydrogen source) is crucial. If the concentration of the hydrogen donor is too high, the initial radical can be reduced before it has a chance to cyclize. The reaction should be run at a concentration that favors the intramolecular cyclization over intermolecular reactions.

  • Stereocontrol: The stereochemical outcome of radical cyclizations can often be predicted using Beckwith's rules, which are based on the preferential formation of a chair-like transition state. The stereochemistry of the final product is often influenced by the stereochemistry of the starting material.

Experimental Protocol: Radical Cyclization of a 1,6-Diene using Bu₃SnH

  • Reagents: 1,6-diene substrate, tributyltin hydride (Bu₃SnH), azobisisobutyronitrile (AIBN), dry and degassed benzene or toluene.

  • Procedure:

    • In a round-bottom flask, dissolve the 1,6-diene substrate in the degassed solvent.

    • Add a catalytic amount of AIBN.

    • Heat the solution to reflux (around 80 °C for benzene).

    • Slowly add a solution of Bu₃SnH in the same solvent via a syringe pump over several hours.

    • After the addition is complete, continue to reflux for an additional hour to ensure complete reaction.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • The crude product will contain tin byproducts. These can be removed by flash chromatography on silica gel, often with the addition of a small amount of triethylamine to the eluent, or by partitioning between acetonitrile and hexane.

DOT Diagram: Radical Cyclization Workflow

Start Start Prepare Degassed Solvent Prepare Degassed Solvent Start->Prepare Degassed Solvent Dissolve Substrate and Initiator Dissolve Substrate and Initiator Prepare Degassed Solvent->Dissolve Substrate and Initiator Heat to Reflux Heat to Reflux Dissolve Substrate and Initiator->Heat to Reflux Slowly Add Bu3SnH Slowly Add Bu3SnH Heat to Reflux->Slowly Add Bu3SnH Monitor Reaction Monitor Reaction Slowly Add Bu3SnH->Monitor Reaction Workup and Purification Workup and Purification Monitor Reaction->Workup and Purification End End Workup and Purification->End

Caption: General experimental workflow for a radical cyclization reaction.

Purification Strategies

Q6: How can I effectively purify my cyclopentyl compound from the reaction mixture, especially if it contains isomers or byproducts with similar polarities?

A6: The purification of cyclopentyl compounds often requires a combination of techniques, especially when dealing with isomeric byproducts.

  • Flash Column Chromatography: This is the most common method for initial purification. Optimization of the solvent system is key. A shallow gradient of a more polar solvent in a non-polar solvent can often resolve compounds with similar polarities.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, especially of diastereomers or regioisomers, preparative HPLC is a powerful tool. A variety of stationary phases are available, including normal phase, reverse phase, and chiral phases for enantiomer separation. Method development will be necessary to find the optimal column and mobile phase for your specific mixture.

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.

Data on Purification Techniques

TechniqueApplicationKey Considerations
Flash Chromatography General purification of reaction mixtures.Solvent system optimization is crucial for good separation.
Preparative HPLC Separation of isomers (regioisomers, diastereomers, enantiomers).Requires method development; can be expensive for large-scale purification.
Crystallization Purification of solid compounds.Finding a suitable solvent system is key; not applicable to oils or amorphous solids.

References

Technical Support Center: Cyclopropene Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of cyclopropene carboxylic acid derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis, handling, and use of cyclopropene carboxylic acid derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of N-acyloxazolidinone derivative 1. Incomplete activation of the carboxylic acid. 2. Inactive coupling reagents. 3. Poor quality of starting materials (e.g., wet solvents or reagents). 4. Incorrect reaction temperature.1. Ensure complete formation of the mixed anhydride by using fresh activating agents (e.g., pivaloyl chloride or 1-adamantoyl chloride) and appropriate reaction times. 2. Use freshly opened or properly stored coupling reagents. 3. Use anhydrous solvents and high-purity starting materials. Flame-dry glassware before use. 4. Maintain the recommended low temperature (e.g., -25 to -30 °C) during the acylation step to prevent side reactions.[1]
Product decomposition during purification 1. Prolonged exposure to silica gel. 2. Use of protic or acidic solvents. 3. High temperatures during solvent removal.1. Minimize the time the compound is on the silica gel column. Use a fast-eluting solvent system. 2. Use neutral, aprotic solvents for chromatography (e.g., ethyl acetate/hexanes). 3. Remove solvent under reduced pressure at low temperatures (e.g., room temperature or below).
Inconsistent results in Diels-Alder reactions 1. Impure cyclopropene derivative. 2. Inactive diene. 3. Incorrect reaction conditions (temperature, solvent). 4. Steric hindrance.1. Ensure the purity of the N-acyloxazolidinone derivative by NMR or other analytical techniques before use. 2. Use freshly distilled or purified diene. Some dienes, like cyclopentadiene, can dimerize upon storage. 3. Optimize reaction conditions. While many reactions proceed at room temperature, some may require gentle heating.[1] 4. Highly substituted dienes or cyclopropenes may exhibit lower reactivity. Consider using a more reactive diene or a different derivative.
Compound appears unstable during storage 1. The derivative is an unstabilized cyclopropene carboxylic acid or ester. 2. Improper storage conditions.1. Unstabilized cyclopropene carboxylates have limited long-term stability.[1] For long-term storage, convert the carboxylic acid to a more stable derivative, such as an N-acyloxazolidinone. 2. Store stable derivatives, like N-acyloxazolidinones, in a freezer at -20°C or below.[1] Keep the container tightly sealed to protect from moisture and air.

Frequently Asked Questions (FAQs)

Q1: My cyclopropene carboxylic acid is degrading quickly. How can I improve its stability?

A1: Simple cyclopropene carboxylic acids and their esters are known to have limited stability, making long-term storage impractical.[1] To enhance stability, it is highly recommended to convert the carboxylic acid into an N-acyloxazolidinone derivative, such as a 3-(cycloprop-2-en-1-oyl)-oxazolidinone. These derivatives are often crystalline solids and have been shown to be stable for extended periods, even years, when stored at -20°C.[1]

Q2: What are the optimal storage conditions for stabilized cyclopropene carboxylic acid derivatives?

A2: For long-term stability, N-acyloxazolidinone derivatives of cyclopropene carboxylic acid should be stored in a freezer at -20°C.[1] It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.

Q3: I am observing low yields in my Diels-Alder reaction. What can I do?

A3: Low yields in Diels-Alder reactions involving cyclopropene derivatives can be due to several factors. First, ensure the purity of your cyclopropene derivative, as impurities can inhibit the reaction. Second, the diene should be pure and reactive; for instance, cyclopentadiene should be freshly cracked before use to break up the dicyclopentadiene dimer. Finally, while many reactions proceed at room temperature, optimizing the solvent and temperature may be necessary for less reactive dienes.[1]

Q4: Are there any safety precautions I should take when working with cyclopropene derivatives?

A4: Due to their high ring strain, cyclopropenes can be highly reactive.[2] While the stabilized N-acyloxazolidinone derivatives are generally safer to handle, it is always prudent to handle all cyclopropene compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating unstabilized cyclopropenes, as this can lead to polymerization or decomposition.[2]

Quantitative Stability Data

The stability of N-acyloxazolidinone derivatives has been quantified. The following table summarizes the stability of a representative compound, 3-(cycloprop-2-en-1-oyl)-oxazolidinone (2), under various conditions.

Condition Time Purity (%)
Storage at -20°C2 years>92
Heated in DMSO-d6 at 80°C1 hour89
Heated in DMSO-d6 at 80°C3 hours83
Heated in DMSO-d6 at 80°C12 hours50

Data sourced from Yan et al., J. Org. Chem. 2008, 73, 11, 4283–4286.[1]

Experimental Protocols

Protocol 1: Synthesis of Stable 3-(cycloprop-2-en-1-oyl)-oxazolidinone Derivatives

This protocol describes a general procedure for the synthesis of stable N-acyloxazolidinone derivatives from cycloprop-2-ene carboxylic acid.

Materials:

  • Cycloprop-2-ene carboxylic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (distilled)

  • 1-Adamantoyl chloride (or pivaloyl chloride)

  • Lithium chloride (LiCl)

  • (S)-4-benzyl-2-oxazolidinone (or other desired oxazolidinone)

  • 4-Dimethylaminopyridine (DMAP)

  • Dry ice/ethanol or ethylene glycol bath

  • Standard glassware (flame-dried)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a flame-dried round-bottomed flask under a nitrogen atmosphere, dissolve cycloprop-2-ene carboxylic acid (1.0 mmol) in anhydrous THF (20 mL).

  • Cool the mixture to -25 to -30 °C using a dry ice/ethanol or ethylene glycol bath.

  • Sequentially add distilled triethylamine (3.5 mmol) and 1-adamantoyl chloride (1.2 mmol).

  • Stir the reaction mixture at -25 to -30 °C for 1 hour to form the mixed anhydride.

  • Add lithium chloride (5.0 mmol) to the reaction mixture.

  • After 5 minutes, add the desired oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.5 mmol) and a catalytic amount of DMAP (0.10 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thermal Stability Assessment by ¹H NMR

This protocol outlines a method to assess the thermal stability of a cyclopropene carboxylic acid derivative in solution.

Materials:

  • Cyclopropene carboxylic acid derivative

  • Deuterated solvent (e.g., DMSO-d6)

  • NMR tubes

  • NMR spectrometer with variable temperature capabilities

  • Internal standard (optional, for quantitative analysis)

Procedure:

  • Prepare a solution of the cyclopropene derivative in the chosen deuterated solvent in an NMR tube. If desired, add a known amount of a stable internal standard.

  • Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.

  • Increase the temperature of the NMR probe to the desired study temperature (e.g., 80°C).

  • Acquire ¹H NMR spectra at regular time intervals (e.g., every hour).

  • Integrate the signals corresponding to the cyclopropene derivative and, if used, the internal standard.

  • Calculate the percentage of the remaining compound at each time point relative to the initial t=0 spectrum.

  • Plot the percentage of the remaining compound versus time to determine the decomposition rate.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Stable Derivative start Cycloprop-2-ene Carboxylic Acid step1 Dissolve in Anhydrous THF start->step1 step2 Cool to -30°C step1->step2 step3 Add Et3N & Activating Agent step2->step3 step4 Form Mixed Anhydride step3->step4 step5 Add LiCl & Oxazolidinone step4->step5 step6 React & Purify step5->step6 end Stable N-acyloxazolidinone step6->end

Caption: Workflow for the synthesis of stable N-acyloxazolidinone derivatives.

troubleshooting_logic start Stability Issue Encountered q1 Is the compound an N-acyloxazolidinone derivative? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are storage conditions -20°C in a sealed container? a1_yes->q2 sol1 Convert to a stable N-acyloxazolidinone derivative. a1_no->sol1 end Problem Resolved sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the issue occurring during a reaction? a2_yes->q3 sol2 Store at -20°C in a tightly sealed container. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Check for reagent purity, reaction temperature, and solvent. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting logic for stability issues.

References

Technical Support Center: Troubleshooting Low Yields in Intramolecular Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during intramolecular cyclization reactions, with a focus on improving reaction yields.

FAQs: Quick-Reference Guide

Q1: My intramolecular cyclization yield is low. What are the most common initial factors to investigate?

A1: Low yields in intramolecular cyclization reactions can often be attributed to several key factors. The first and most critical is the concentration of your starting material. Intramolecular reactions are favored at high dilution, which minimizes competing intermolecular side reactions such as polymerization. Secondly, ensure the purity of your starting materials, reagents, and solvents, as impurities can inhibit catalysts or lead to unwanted side reactions. Finally, verify that your reaction conditions—temperature, reaction time, and catalyst (if applicable)—are optimal for the specific type of cyclization you are performing.

Q2: How does concentration impact the outcome of my cyclization reaction?

A2: Concentration is a critical parameter that dictates the competition between intramolecular (ring-forming) and intermolecular (polymer-forming) pathways.

  • High Dilution (Low Concentration): Favors intramolecular cyclization. At low concentrations, the reactive ends of a single molecule are more likely to encounter each other than to encounter another molecule.

  • High Concentration: Favors intermolecular reactions, leading to the formation of dimers, oligomers, and polymers, which significantly reduces the yield of the desired cyclic product.

For macrocyclizations (forming rings larger than 7 members), it is sometimes recommended to run reactions at concentrations below 10⁻⁶ M to favor the intramolecular pathway.[1]

Q3: What is the significance of Baldwin's Rules in predicting the success of a cyclization?

A3: Baldwin's Rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions based on the geometry of the transition state.[2] The rules consider:

  • Ring size: The number of atoms in the newly formed ring.

  • Exo vs. Endo: Whether the bond being broken is outside (exo) or inside (endo) the newly formed ring.

  • Hybridization: The hybridization of the carbon atom being attacked (sp³, sp², or sp).

Reactions are classified as "favored" or "disfavored." A "disfavored" reaction has a high activation energy due to poor orbital overlap in the transition state and is therefore less likely to occur, often resulting in low yields. Consulting Baldwin's rules before starting an experiment can help predict the feasibility of a planned cyclization.

Q4: Can solvent choice significantly affect the yield of my intramolecular cyclization?

A4: Absolutely. The solvent can influence the reaction rate, selectivity, and even the preferred reaction pathway. Polar solvents can stabilize polar transition states, potentially accelerating the reaction.[3] For instance, in some proline-catalyzed aldol reactions, changing the solvent from chloroform to DMSO can significantly alter the enantiomeric ratio of the product.[4] It is often beneficial to screen a range of solvents with varying polarities to find the optimal conditions for your specific reaction.

Troubleshooting Guides by Reaction Type

Ring-Closing Metathesis (RCM)

Problem: Low yield of the desired cyclic olefin.

Potential Cause Troubleshooting Suggestion Expected Outcome
Intermolecular Reactions Decrease the concentration of the diene substrate. For macrocyclizations, concentrations of 0.01 M to 0.001 M are common starting points.Increased yield of the desired monomeric cyclic product.
Catalyst Inactivity/Decomposition Use a fresh batch of catalyst. Ensure rigorous exclusion of air and moisture by using degassed solvents and an inert atmosphere (e.g., argon or nitrogen). Consider using a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst.Increased conversion of starting material to product.
Olefin Isomerization Add a catalytic amount of an isomerization inhibitor such as 1,4-benzoquinone or phenol.[4] Lowering the reaction temperature can also reduce isomerization.Reduced formation of undesired olefin isomers and increased yield of the target product.
Steric Hindrance Switch to a less sterically hindered catalyst. For bulky substrates, specialized catalysts may be required.[5]Improved catalyst turnover and higher yield.
Catalyst Additive Temperature (°C) Yield of Cyclic Peptide (%)
Grubbs IINone60<15
Grubbs IIPhenol4031-79
Hoveyda-Grubbs IINone40~80
Hoveyda-Grubbs IIPhenol40Decreased yield

Data adapted from a study on the solid-phase synthesis of cyclic peptides involving Tyrosine(O-allyl).[4]

  • Preparation: In a glovebox, add the appropriate Grubbs catalyst (e.g., 1-5 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Outside the glovebox, add anhydrous and degassed solvent (e.g., dichloromethane or toluene) via cannula to the flask under a positive pressure of argon.

  • Substrate Addition: Prepare a solution of the diene substrate in the same degassed solvent at the desired low concentration (e.g., 0.005 M). Add this solution to the catalyst-containing flask via syringe pump over an extended period (e.g., 4-8 hours) to maintain high dilution conditions.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench by adding a small amount of ethyl vinyl ether. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Intramolecular Radical Cyclization

Problem: Low yield of the cyclized product, with significant amounts of unreacted starting material or reduced, uncyclized product.

Potential Cause Troubleshooting Suggestion Expected Outcome
Slow Radical Generation Increase the concentration of the radical initiator (e.g., AIBN) or use an initiator with a lower decomposition temperature. Ensure the reaction is heated to the appropriate temperature for efficient radical formation.Faster consumption of the starting material.
Premature Radical Quenching Decrease the concentration of the radical trap (e.g., Bu₃SnH). In some cases, slow addition of the trapping agent via syringe pump can improve yields.Increased formation of the cyclized product over the directly reduced product.
Unfavorable Cyclization Pathway Re-evaluate the substrate design based on Baldwin's Rules. 5-exo cyclizations are generally favored over 6-endo cyclizations for hexenyl radicals.[6] Consider modifying the substrate to favor the desired cyclization mode.Improved regioselectivity and yield of the desired cyclic isomer.
Side Reactions Ensure the solvent is not susceptible to hydrogen atom abstraction. Benzene or toluene are common choices.Minimized formation of solvent-derived byproducts.
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of the halide precursor (1 equivalent) in degassed benzene or toluene (to achieve a final concentration of ~0.02 M).

  • Reagent Addition: Add the radical initiator (e.g., AIBN, ~0.1 equivalents) and the radical mediator (e.g., Bu₃SnH, 1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product is often purified by flash chromatography on silica gel. Due to the toxicity of tin byproducts, further purification steps may be necessary.

Intramolecular Aldol Cyclization

Problem: Low yield of the desired cyclic enone, with formation of polymers or other side products.

Potential Cause Troubleshooting Suggestion Expected Outcome
Intermolecular Condensation Perform the reaction at high dilution to favor the intramolecular pathway.Increased yield of the desired cyclic product.
Multiple Enolization Sites If the dicarbonyl substrate is unsymmetrical, multiple enolates can form, leading to a mixture of products. Consider using a directed aldol approach with a pre-formed enolate if possible.Improved regioselectivity and higher yield of a single product.
Unfavorable Ring Size Intramolecular aldol reactions strongly favor the formation of five- and six-membered rings due to their thermodynamic stability.[7][8][9] If your substrate is designed to form a smaller or larger ring, yields will likely be low. Redesign the substrate if possible.Formation of the thermodynamically favored 5- or 6-membered ring.
Reversibility of the Reaction Ensure conditions are sufficient to drive the reaction to completion, which often involves the dehydration of the initial aldol addition product to form the more stable enone. This is typically achieved by heating the reaction.Increased conversion to the final condensed product.
Solvent Yield (%) Diastereomeric Ratio (anti:syn) Enantiomeric Excess (anti, %)
DMSO9595:599
DMF9294:698
CH₃CN8592:895
THF7888:1290
Toluene6585:1588

This table is a generalized representation based on typical trends observed in proline-catalyzed aldol reactions and is for illustrative purposes.

  • Setup: Dissolve the dicarbonyl starting material in a suitable solvent (e.g., ethanol, THF, or DMSO) in a round-bottom flask equipped with a magnetic stir bar. The concentration should be kept low (e.g., 0.1 M or less).

  • Base Addition: Add a catalytic amount of base (e.g., NaOH, NaOEt, or an amine base like pyrrolidine) to the solution at room temperature or below.

  • Reaction: Stir the reaction mixture. The reaction may proceed at room temperature or require heating to promote dehydration to the enone. Monitor the reaction's progress by TLC.

  • Workup: Once the reaction is complete, neutralize the base with a mild acid (e.g., dilute HCl or NH₄Cl solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualization of Troubleshooting Workflows

Below are diagrams illustrating the logical steps for troubleshooting low yields in intramolecular cyclization reactions.

General Troubleshooting Workflow

General_Troubleshooting start Low Yield in Intramolecular Cyclization check_concentration Is the reaction at high dilution? start->check_concentration check_purity Are starting materials, reagents, and solvents pure? check_concentration->check_purity Yes decrease_concentration Decrease concentration check_concentration->decrease_concentration No check_conditions Are reaction conditions (temp, time, catalyst) optimal? check_purity->check_conditions Yes purify_reagents Purify starting materials/solvents check_purity->purify_reagents No optimize_conditions Screen temperature, catalysts, and reaction time check_conditions->optimize_conditions No specific_troubleshooting Proceed to reaction-specific troubleshooting check_conditions->specific_troubleshooting Yes decrease_concentration->check_purity purify_reagents->check_conditions optimize_conditions->specific_troubleshooting

Caption: General troubleshooting workflow for low yields.

RCM Troubleshooting Workflow

RCM_Troubleshooting start Low RCM Yield check_polymer Polymer/oligomer formation? start->check_polymer check_sm Starting material remaining? check_polymer->check_sm No decrease_conc Decrease concentration check_polymer->decrease_conc Yes check_isomers Isomerization observed? check_sm->check_isomers No check_catalyst Check catalyst activity/purity check_sm->check_catalyst Yes add_inhibitor Add isomerization inhibitor (e.g., 1,4-benzoquinone) check_isomers->add_inhibitor Yes end Improved Yield check_isomers->end No decrease_conc->end check_catalyst->end add_inhibitor->end

Caption: Troubleshooting workflow for RCM reactions.

This technical support center provides a starting point for addressing low yields in intramolecular cyclization reactions. Successful troubleshooting often involves a systematic approach of identifying potential issues and making controlled adjustments to the reaction parameters.

References

Technical Support Center: Method Refinement for the Decarbonylative Cyclization of Alkynals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the decarbonylative cyclization of alkynals. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the rhodium-catalyzed decarbonylative cyclization of alkynals?

The rhodium(I)-catalyzed decarbonylative cyclization of alkynals typically proceeds through a catalytic cycle involving several key steps. The cycle is initiated by the coordination of the alkynal to a Rh(I) complex. This is followed by oxidative addition of the aldehyde C-H bond to the rhodium center, forming a rhodium(III)-hydrido species. Subsequent migratory insertion of the alkyne into the Rh-H or Rh-acyl bond, followed by reductive elimination, generates the cyclized product and regenerates the Rh(I) catalyst. Carbon monoxide is released during the decarbonylative step.

Q2: What are the most common catalysts used for this transformation?

Rhodium(I) complexes are the most frequently employed catalysts for this reaction. Commonly used precursors include [Rh(CO)2Cl]2, [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene), and Wilkinson's catalyst (RhCl(PPh3)3). The choice of catalyst can be influenced by the specific substrate and desired reaction conditions.

Q3: What is the role of the ligand in the rhodium-catalyzed decarbonylative cyclization?

Ligands play a crucial role in modulating the reactivity and selectivity of the rhodium catalyst.[1] Phosphine ligands, such as triphenylphosphine (PPh3) and its derivatives, are commonly used. The electronic and steric properties of the ligand can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can also affect the stability of the catalytic species. For instance, the use of bulky or electron-donating ligands can sometimes improve catalyst turnover and prevent catalyst deactivation.

Q4: Can other metals be used for decarbonylative cyclization reactions?

Yes, while rhodium is prevalent, other transition metals like palladium have also been successfully used for decarbonylative cyclizations. For example, palladium-catalyzed decarbonylative [4 + 2] cyclization of carboxylic acids with terminal alkynes has been reported.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or no yield of the desired cyclized product is a common issue. Several factors could be responsible, and a systematic approach to troubleshooting is recommended.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the rhodium precursor and ligands are of high purity and handled under an inert atmosphere to prevent oxidation. Consider preparing the active catalyst in situ. Storing the catalyst-metal complex for extended periods may lead to oxidation and poor conversion.[3]
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Screen a variety of solvents with different polarities (e.g., toluene, THF, dioxane, DCE). In some cases, less coordinating ethereal solvents can lead to incomplete conversion due to poor catalyst solubility.[3]
Suboptimal Temperature The reaction temperature is a critical parameter. If no reaction is observed at a lower temperature, gradually increase it. Conversely, high temperatures can sometimes lead to side reactions and decomposition. An optimization screen is recommended.
Incorrect Ligand The electronic and steric properties of the ligand are crucial. If the reaction is not proceeding with a standard ligand like PPh3, try other phosphine ligands (e.g., P(OPh)3, dppe) or N-heterocyclic carbenes (NHCs).
Poor Substrate Quality Ensure the alkynal starting material is pure and free of impurities that could poison the catalyst. Aldehydes, in particular, can be prone to oxidation.
Issue 2: Formation of Side Products

The formation of side products can complicate purification and reduce the yield of the desired cyclized product.

Potential Side Product Potential Cause Suggested Solution
Simple Decarbonylation The aldehyde decarbonylates without subsequent cyclization.This may indicate that the cyclization step is slow. Try using a more electron-rich ligand to promote the migratory insertion step. Lowering the reaction temperature might also favor the desired pathway.
Isomerization of Alkyne The terminal alkyne isomerizes to an internal alkyne, which is less reactive.The presence of certain rhodium-hydride species can facilitate alkyne isomerization. The addition of a co-catalyst or changing the ligand might suppress this side reaction.
Oligomerization/Polymerization The alkynal substrate polymerizes under the reaction conditions.This is more likely to occur at higher temperatures. Try reducing the reaction temperature or using a more sterically hindered catalyst to prevent intermolecular reactions.
Protodecarboxylation In reactions involving carboxylic acids, loss of CO2 without cyclization can occur.This can be influenced by the base and solvent. Optimization of these parameters is necessary.[2]
Issue 3: Poor Regioselectivity

In cases where the alkynal substrate is unsymmetrical, a mixture of regioisomers may be formed.

Potential Cause Suggested Solution
Electronic Effects The inherent electronic bias of the substrate may not be sufficient to control regioselectivity.
Steric Hindrance Steric factors can play a significant role in directing the cyclization.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Decarbonylative Cyclization of an Alkynal

Materials:

  • Alkynal substrate

  • Rhodium catalyst precursor (e.g., [Rh(CO)2Cl]2)

  • Ligand (e.g., PPh3)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add the rhodium catalyst precursor (e.g., 2.5 mol%) and the ligand (e.g., 10 mol%).

  • Add the anhydrous, degassed solvent (to achieve a typical concentration of 0.1 M).

  • Stir the mixture at room temperature for 15-30 minutes to allow for catalyst pre-formation.

  • Add the alkynal substrate (1.0 equiv) to the reaction mixture.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.

Visualizations

Catalytic Cycle of Decarbonylative Cyclization

Catalytic_Cycle A Rh(I) Catalyst B Alkynal Coordination A->B + Alkynal C Oxidative Addition (Rh(III)-H) B->C C-H Activation D Migratory Insertion C->D E Reductive Elimination D->E - CO H CO D->H E->A Regeneration F Cyclized Product E->F G Alkynal G->B

Caption: Proposed catalytic cycle for the rhodium-catalyzed decarbonylative cyclization of alkynals.

General Experimental Workflow

Experimental_Workflow prep Reaction Setup Add catalyst and ligand to solvent. Pre-form catalyst. Add substrate. reaction Reaction Heat to desired temperature. Monitor by TLC/GC-MS. prep->reaction workup Workup Cool to room temperature. Concentrate in vacuo. reaction->workup purification Purification Flash column chromatography. workup->purification analysis Analysis NMR, MS, etc. purification->analysis

Caption: A typical experimental workflow for performing a decarbonylative cyclization reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow rect_node rect_node start Low/No Yield? check_catalyst Catalyst Active? start->check_catalyst check_conditions Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen Catalysts/ Ligands check_catalyst->optimize_catalyst No check_substrate Substrate Pure? check_conditions->check_substrate Yes optimize_conditions Screen Solvents/ Temperatures check_conditions->optimize_conditions No purify_substrate Purify Starting Material check_substrate->purify_substrate No success Improved Yield check_substrate->success Yes optimize_catalyst->start optimize_conditions->start purify_substrate->start

Caption: A logical flowchart for troubleshooting low-yielding decarbonylative cyclization reactions.

References

strategies to minimize byproducts in propionic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during propionic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the major byproducts in microbial propionic acid production?

The primary byproducts in propionic acid fermentation are acetic acid and succinic acid.[1][2][3] Formic acid and lactic acid can also be produced in smaller quantities depending on the microbial strain and fermentation conditions.[1][4]

Q2: Why is it crucial to minimize byproduct formation?

Minimizing byproducts is essential for several reasons:

  • Increased Propionic Acid Yield: Byproduct formation competes with the main metabolic pathway for carbon sources, thus reducing the overall yield of propionic acid.[2]

  • Simplified Downstream Processing: The presence of byproducts like acetic and succinic acids complicates the purification of propionic acid, making it more costly and complex.[2][5]

  • Reduced Production Costs: Higher yields and simpler purification processes contribute to a more economically viable and competitive biotechnological production of propionic acid compared to petrochemical methods.[5][6]

Q3: Which microorganisms are commonly used for propionic acid production?

Propionibacterium species are the most commonly used microorganisms for industrial propionic acid production due to their high efficiency.[7] Strains such as Propionibacterium freudenreichii and Propionibacterium acidipropionici are frequently employed.[3][5]

Q4: What are the main metabolic pathways involved in propionic acid production and byproduct formation?

The primary metabolic route for propionic acid production in Propionibacterium is the Wood-Werkman cycle, which utilizes the succinate pathway.[8][9] Byproducts like acetic acid are typically formed from pyruvate via acetyl-CoA.[2] The acrylate pathway and 1,2-propanediol pathway are other routes for propionic acid synthesis found in different microorganisms.[8][10]

Troubleshooting Guide

Issue 1: High levels of acetic acid in the fermentation broth.

  • Possible Cause 1: Sub-optimal Carbon Source.

    • Recommendation: The choice of carbon source significantly impacts the formation of acetic acid. Using glycerol as a carbon source, either alone or in combination with glucose, can reduce acetic acid production.[3][11] Glycerol's high degree of reduction favors the metabolic pathway leading to propionic acid over acetic acid.[3]

  • Possible Cause 2: Inappropriate pH.

    • Recommendation: Maintaining an optimal pH is critical. A pH shift during fermentation can be employed to suppress acetic acid formation. For instance, a two-stage pH control strategy (e.g., maintaining pH at 6.5 for the initial phase and then shifting to 6.0) has been shown to increase propionic acid yield and reduce byproduct formation.[5]

  • Possible Cause 3: Redox Imbalance.

    • Recommendation: The formation of acetic acid can be a mechanism for the cell to balance its redox state (NADH/NAD+ ratio).[2] Optimizing the carbon source and other fermentation parameters can help maintain redox balance and steer metabolism towards propionic acid.

Issue 2: Significant formation of succinic acid.

  • Possible Cause 1: High Carbon Dioxide Concentration.

    • Recommendation: Succinic acid is an intermediate in the Wood-Werkman cycle and its accumulation can be influenced by CO2 levels. While some CO2 is necessary, excessive amounts can lead to increased succinate. Proper aeration strategies, such as sparging with an inert gas like nitrogen, can help control CO2 concentration.[12]

  • Possible Cause 2: Feedback Inhibition.

    • Recommendation: High concentrations of propionic acid can inhibit its own production pathway, potentially leading to the accumulation of intermediates like succinic acid.[9] Implementing in situ product recovery methods, such as extractive fermentation with a hollow fiber membrane, can continuously remove propionic acid from the broth, thereby reducing feedback inhibition and byproduct formation.[5]

  • Possible Cause 3: Sub-optimal Microbial Strain.

    • Recommendation: Different strains of Propionibacterium have varying tendencies to produce succinic acid. Strain selection and even metabolic engineering to down-regulate pathways leading to succinate can be effective strategies.[1]

Issue 3: Low overall yield of propionic acid.

  • Possible Cause 1: End-product Inhibition.

    • Recommendation: Propionic acid itself can inhibit microbial growth and its own synthesis.[6] Strategies to overcome this include:

      • Fed-batch fermentation: Gradually feeding the carbon source to maintain a sub-inhibitory concentration of propionic acid.[3]

      • Cell immobilization: Immobilized cells often exhibit higher tolerance to inhibitory products.[7][9]

      • Extractive fermentation: As mentioned above, continuously removing the product from the fermentation broth.[5]

  • Possible Cause 2: Nutrient Limitation.

    • Recommendation: Ensure the fermentation medium is not deficient in essential nutrients like nitrogen sources (e.g., yeast extract, tryptone) and vitamins (e.g., vitamin B12 is a cofactor for a key enzyme in the pathway).[2][9]

  • Possible Cause 3: Sub-optimal Fermentation Conditions.

    • Recommendation: Optimize parameters such as temperature and pH. The optimal temperature for most Propionibacterium species is around 30°C.[9] The pH should be controlled within the optimal range for the specific strain, typically between 6.0 and 7.0.[5][13]

Quantitative Data Summary

The following tables summarize quantitative data on propionic acid production and byproduct formation under different conditions.

Table 1: Effect of Carbon Source on Propionic Acid and Byproduct Concentration

Carbon SourcePropionic Acid (g/L)Acetic Acid (g/L)Succinic Acid (g/L)Reference
Glucose28.67 ± 1.2511.82 ± 1.0516.07 ± 1.32[3]
Glycerol30.52 ± 1.137.82 ± 0.9210.36 ± 1.26[3][11]
Glucose:Glycerol (4:1)36.62 ± 1.89--[3]
Whey Lactose22.57--[13]
Whey Lactose + Crude Glycerol24.80Lowered-[13]

Table 2: Propionic Acid Production in Fed-Batch Fermentation

Fermentation StrategyPropionic Acid (g/L)Productivity (g/L·h)Yield (g/g)Reference
Glucose (Batch)28.67 ± 1.250.220.48[3]
Glucose:Glycerol (4:1) (Fed-Batch)51.75 ± 3.620.390.52[3]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for Propionic Acid Production

This protocol describes a fed-batch fermentation process using Propionibacterium acidipropionici with a mixed carbon source of glucose and glycerol to maximize propionic acid production and minimize byproducts.

1. Inoculum Preparation: a. Prepare a seed culture medium containing (per liter): 10 g yeast extract, 5 g tryptone, 0.25 g K2HPO4, 0.05 g MnSO4, and 20 g glucose. Adjust the pH to 6.5.[12] b. Inoculate with a stock culture of P. acidipropionici and incubate anaerobically at 30°C for 40-48 hours in a shaker at 150 rpm.[12]

2. Bioreactor Setup: a. Prepare the fermentation medium in the bioreactor with the following composition (per liter): 10 g yeast extract, 5 g tryptone, 0.25 g K2HPO4, 0.05 g MnSO4, and an initial concentration of 40 g/L glucose and 10 g/L glycerol.[3] b. Sterilize the bioreactor and medium. c. Sparge the medium with nitrogen gas to create anaerobic conditions before inoculation.[12]

3. Fermentation Process: a. Inoculate the bioreactor with 6% (v/v) of the seed culture.[12] b. Maintain the temperature at 30°C and agitation at 150 rpm.[12] c. Control the pH at 7.0 by the automated addition of NH3·H2O.[3] d. Implement a feeding strategy by adding a concentrated solution of glucose and glycerol (e.g., 4:1 ratio) when the initial carbon sources are nearly depleted, to maintain a continuous supply for the microorganisms.

4. Sampling and Analysis: a. Withdraw samples aseptically at regular intervals (e.g., every 12 hours).[3] b. Analyze the concentrations of propionic acid, acetic acid, succinic acid, glucose, and glycerol using HPLC.

Protocol 2: HPLC Analysis of Organic Acids

This protocol outlines the analysis of propionic acid and its major byproducts using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation: a. Centrifuge the fermentation broth samples to remove microbial cells. b. Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions:

  • Column: Bio-Rad HPX-87H or a similar organic acid analysis column.[12]
  • Mobile Phase: 0.005 M H2SO4.[12]
  • Flow Rate: 0.6 mL/min.[12]
  • Column Temperature: 58-60°C.[12]
  • Detector: Refractive Index (RI) detector.[12]

3. Analysis: a. Inject the prepared sample into the HPLC system. b. Identify and quantify the peaks corresponding to propionic acid, acetic acid, and succinic acid by comparing their retention times and peak areas with those of known standards.

Visualizations

Metabolic_Pathway Glucose Glucose / Glycerol Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate AceticAcid Acetic Acid (Byproduct) AcetylCoA->AceticAcid Succinate_Pathway Succinate Pathway (Wood-Werkman Cycle) Oxaloacetate->Succinate_Pathway SuccinicAcid Succinic Acid (Byproduct) Succinate_Pathway->SuccinicAcid Intermediate Accumulation PropionylCoA Propionyl-CoA Succinate_Pathway->PropionylCoA PropionicAcid Propionic Acid (Product) PropionylCoA->PropionicAcid

Caption: Metabolic pathways for propionic acid production and byproduct formation.

Troubleshooting_Workflow Start High Byproduct Formation Check_Carbon Analyze Carbon Source Start->Check_Carbon Is_Glycerol Using Glycerol? Check_Carbon->Is_Glycerol Use_Glycerol Switch to or co-ferment with Glycerol Is_Glycerol->Use_Glycerol No Check_pH Monitor and Control pH Is_Glycerol->Check_pH Yes Use_Glycerol->Check_pH Implement_pH_Shift Implement Two-Stage pH Control Check_pH->Implement_pH_Shift Check_Inhibition Assess End-Product Inhibition Implement_pH_Shift->Check_Inhibition Implement_Recovery Use Extractive Fermentation or Fed-Batch Check_Inhibition->Implement_Recovery Metabolic_Engineering Consider Strain Improvement/ Metabolic Engineering Implement_Recovery->Metabolic_Engineering

Caption: Troubleshooting workflow for minimizing byproducts in propionic acid production.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Acrylic Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of acrylic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application. This document outlines the performance of various techniques, supported by experimental data, and provides detailed protocols for key experiments.

Introduction

Acrylic acid is a crucial industrial chemical widely used in the production of polymers, resins, and other chemical products. Due to its potential for human and environmental toxicity, its detection and quantification in various matrices, including food products, environmental samples, and industrial process streams, are of significant importance.[1] A range of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide focuses on the most commonly employed methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Data Presentation: A Comparative Overview

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the quantitative data for the validation of GC-MS and HPLC-UV methods for acrylic acid detection, providing a clear comparison of their capabilities.

Table 1: Performance Characteristics of GC-MS for Acrylic Acid Detection

ParameterReported ValuesReference
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.06–0.17 mg/L[1]
Limit of Quantitation (LOQ) 0.18–0.52 mg/L[1]
Accuracy 90.97–111.93%[1]
Precision (RSD%) 0.12–9.61%[1]

Table 2: Performance Characteristics of HPLC-UV for Acrylic Acid Detection

ParameterReported ValuesReference
Linearity (R²) Not explicitly stated, but a linear least-squares fit is used.[2]
Limit of Detection (LOD) 0.064 µg per sample (equivalent to 0.00267 mg/m³ for a 24L air sample)[3]
Limit of Quantitation (LOQ) 0.213 µg per sample (equivalent to 0.00888 mg/m³ for a 24L air sample)[3]
Accuracy (Recovery) Average recovery of 99.4% from spiked samples.[4]
Precision (RSD%) Within 10% for repeat analysis.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the protocols for the key experiments cited in this guide.

This method is particularly suitable for the analysis of acrylic acid in complex matrices like food products.[1]

Sample Preparation:

  • Homogenize solid samples.

  • Place a specific volume (e.g., 6 mL) of the sample (or its extract) into a headspace vial.[1]

  • For solid samples, extraction with a suitable solvent like dimethylformamide (DMF) may be required, followed by sonication.[1]

  • Filter the sample using a syringe filter before placing it in the headspace analyzer.[1]

GC-MS/HA Conditions:

  • Mobile Phase: Helium at a flow rate of 1.3 mL/min.[1]

  • Oven Temperature Program: Start at 70°C for 1 minute, then ramp to 260°C at a rate of 20°C/min and hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 250°C.[1]

  • Ion Source and Analyzer Temperature: 230°C and 150°C, respectively.[1]

  • Target and Qualifier Ions: For acrylic acid, the target ion is m/z 72, with a qualifier ion at m/z 55. For an internal standard like DMF, the target ion is m/z 73, with a qualifier ion at m/z 44.[1]

Calibration:

  • Prepare a series of calibration standards of acrylic acid in a suitable solvent (e.g., DMF) in the desired concentration range (e.g., 5–100 mg/L).[1]

  • Use an internal standard method for quantification.[1]

  • The limit of detection (LOD) and limit of quantitation (LOQ) are determined based on signal-to-noise ratios of 3:1 and 10:1, respectively.[1]

This method is widely used for the determination of acrylic acid in air samples and industrial process emissions.[2][4]

Sample Collection (for air samples):

  • Draw a known volume of air through two connected sampling tubes (e.g., Anasorb 708 or XAD-8) at a calibrated flow rate (e.g., 0.1 L/min).[4][5]

  • The two tubes are used in series to ensure complete capture of the analyte.[2]

Sample Preparation:

  • Desorb the collected acrylic acid from the sampling tubes with a suitable solvent, typically a mixture of methanol and water (1:1 v/v).[2][4]

  • A common procedure involves rinsing the sorbent material twice with the desorption solution.[2]

  • The resulting solution is then ready for direct analysis by HPLC.[2]

HPLC-UV Conditions:

  • Column: A reverse-phase column, such as a Zorbax ODS (25 cm x 4.6 mm i.d.), is commonly used.[2][4]

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 96:4 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of acrylic acid.[2][4]

  • Flow Rate: Typically 1 mL/min.[2][4]

  • UV Detector Wavelength: 210 nm.[2][4]

  • Injection Volume: 25 µL.[2]

Calibration:

  • Prepare stock standards of acrylic acid in the desorption solvent (methanol/water).[2]

  • Create a series of working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 10 to 300 µg/mL).[2]

  • Construct a calibration curve by plotting the peak area response against the concentration of the standards.[2]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Food Matrix) Homogenize Homogenization/ Extraction (if solid) Sample->Homogenize HeadspaceVial Transfer to Headspace Vial Homogenize->HeadspaceVial Filter Syringe Filtration HeadspaceVial->Filter Headspace Headspace Analyzer Filter->Headspace GC Gas Chromatograph Headspace->GC Injection MS Mass Spectrometer GC->MS Separation DataSystem Data System MS->DataSystem Quantification Quantification DataSystem->Quantification

Caption: Workflow for Acrylic Acid Detection by GC-MS.

HPLC_Workflow cluster_collection Sample Collection (Air) cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Air Air Sample SamplingTube Sorbent Tube (e.g., Anasorb 708) Air->SamplingTube Pump Desorption Desorption with Methanol/Water SamplingTube->Desorption SampleSolution Sample Solution Desorption->SampleSolution HPLC HPLC System SampleSolution->HPLC Injection UVDetector UV Detector (210 nm) HPLC->UVDetector Separation DataSystem Data System UVDetector->DataSystem Quantification Quantification DataSystem->Quantification

Caption: Workflow for Acrylic Acid Detection by HPLC-UV.

References

comparative study of propionic acid derivatives for pain relief

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Propionic Acid Derivatives for Analgesic Efficacy

Introduction

Propionic acid derivatives are a cornerstone in the management of pain and inflammation. As a major class of nonsteroidal anti-inflammatory drugs (NSAIDs), they are widely utilized in both clinical and research settings. These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. This guide provides a comparative study of several key propionic acid derivatives, offering researchers, scientists, and drug development professionals a data-driven overview of their relative potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for propionic acid derivatives is the inhibition of the COX-1 and COX-2 isoenzymes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation. The analgesic and anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1. The varying selectivity of different propionic acid derivatives for these two isoforms is a key determinant of their efficacy and safety profiles.

COX_Pathway phospholipids Cell Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins thromboxane Thromboxane A₂ pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection, Platelet Aggregation thromboxane->gi_protection nsaids Propionic Acid Derivatives (NSAIDs) nsaids->cox1 nsaids->cox2

Figure 1. Simplified signaling pathway of COX inhibition by propionic acid derivatives.

Comparative Efficacy and Selectivity

The in vitro inhibitory potency of various propionic acid derivatives against COX-1 and COX-2 is a critical measure of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 provides an indication of the drug's selectivity.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen 7.6 - 1258 - 150~0.1 - 0.2
Naproxen ---
Ketoprofen (S-enantiomer) 0.00190.027~0.07
Flurbiprofen 0.075 - 0.10.4 - 1.0~0.1 - 0.25
Fenoprofen 3.423~0.15
Oxaprozin 2.236~0.06

Note: IC50 values can vary depending on the assay conditions. The data presented is a synthesis from multiple sources for comparative purposes. For Naproxen, direct IC50 values were not consistently available; however, studies show it inhibits COX-1 by approximately 95% and COX-2 by 71.5% at therapeutic doses, indicating a preference for COX-1 inhibition.

Pharmacokinetic Profiles

The pharmacokinetic properties of these drugs, including their absorption, distribution, metabolism, and excretion, determine their onset and duration of action.

DrugPeak Plasma Time (Tmax) (hours)Peak Plasma Concentration (Cmax) (µg/mL)Elimination Half-life (t½) (hours)
Ibuprofen 1 - 2~50 (for 600 mg dose)~2
Naproxen 2 - 4-12 - 17
Ketoprofen 0.5 - 2-~2
Flurbiprofen ~1.5-~3.5
Fenoprofen 1 - 2~50 (for 600 mg dose)~3
Oxaprozin 3 - 5-40 - 50

Experimental Protocols

In Vitro COX Inhibition Assay

A common method to determine the IC50 values for COX-1 and COX-2 is the whole-blood assay.

  • Sample Collection and Preparation: Whole blood is collected from healthy volunteers. For COX-2 assessment, the blood is treated with aspirin to inactivate existing COX-1, followed by stimulation with lipopolysaccharide (LPS) to induce COX-2 expression. For COX-1 assessment, no pre-treatment is performed.

  • Incubation with Inhibitors: Aliquots of the prepared blood samples are incubated with various concentrations of the propionic acid derivative being tested.

  • Prostanoid Measurement: The activity of COX-1 is determined by measuring the production of thromboxane B2 (TxB2), while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) levels, typically using enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the concentration-response data to a sigmoid curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis blood Collect Whole Blood cox1_prep Aliquot for COX-1 Assay blood->cox1_prep cox2_prep Aspirin Treatment & LPS Stimulation for COX-2 blood->cox2_prep incubation1 Incubate with various concentrations of Propionic Acid Derivative cox1_prep->incubation1 incubation2 Incubate with various concentrations of Propionic Acid Derivative cox2_prep->incubation2 elisa1 Measure Thromboxane B₂ (TxB₂) via ELISA incubation1->elisa1 elisa2 Measure Prostaglandin E₂ (PGE₂) via ELISA incubation2->elisa2 data_analysis Calculate % Inhibition and determine IC₅₀ elisa1->data_analysis elisa2->data_analysis

Figure 2. General workflow for an in vitro COX inhibition assay.
Animal Models for Analgesic Efficacy

Various animal models are employed to assess the in vivo analgesic effects of propionic acid derivatives. A widely used model is the carrageenan-induced paw edema model in rats.

  • Induction of Inflammation: A subcutaneous injection of carrageenan is administered into the plantar surface of a rat's hind paw, inducing a localized inflammatory response and hyperalgesia.

  • Drug Administration: The test compound (a propionic acid derivative) or a vehicle control is administered to the animals, typically orally, at a predetermined time before or after the carrageenan injection.

  • Assessment of Analgesia: Pain sensitivity is measured at various time points. Common methods include:

    • Paw Withdrawal Latency: The time taken for the rat to withdraw its paw from a thermal stimulus (e.g., a radiant heat source) is recorded. An increase in latency indicates an analgesic effect.

    • Mechanical Threshold: The force required to elicit a paw withdrawal reflex is measured using a calibrated filament or pressure applicator. An increase in the withdrawal threshold signifies analgesia.

  • Data Analysis: The analgesic effect is quantified by comparing the paw withdrawal latency or threshold in the drug-treated group to the vehicle-treated group.

Conclusion

The propionic acid derivatives represent a diverse group of NSAIDs with varying potencies, selectivities, and pharmacokinetic profiles. Ketoprofen, particularly its S-enantiomer, demonstrates the highest potency for both COX-1 and COX-2 inhibition among the compounds reviewed. In contrast, oxaprozin has a notably long half-life, allowing for once-daily dosing. The choice of a specific agent in a research or clinical context will depend on the desired balance between analgesic and anti-inflammatory efficacy and the potential for side effects, which is largely dictated by the relative inhibition of COX-1 and COX-2. The data and protocols presented in this guide offer a foundation for making informed comparisons and designing further investigations into this important class of therapeutic agents.

A Comparative Guide to the Biological Activity of 2-Cyclopentylpropenoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2-Cyclopentylpropenoic acid and its structurally related analogs. The information presented herein is intended to support research and development efforts in the field of medicinal chemistry, particularly for the discovery of novel therapeutic agents.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the class of α,β-unsaturated carboxylic acids, a scaffold of interest in drug discovery due to its potential to interact with various biological targets. The presence of a cyclopentyl group introduces lipophilicity and conformational constraints that can influence the compound's pharmacokinetic and pharmacodynamic properties. While specific data on this compound is limited in publicly available research, its structural similarity to known anti-inflammatory agents, such as certain non-steroidal anti-inflammatory drugs (NSAIDs), suggests a potential for similar biological activities.

The propenoic acid moiety is a key feature in many biologically active compounds. For instance, arylpropionic acid derivatives are a major class of NSAIDs that work by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory cascade. The introduction of a cycloalkyl group, such as cyclopentyl, in place of an aryl group presents an interesting structural modification that warrants investigation for its impact on anti-inflammatory and other biological activities.

Comparative Biological Activity: A Focus on Anti-Inflammatory Potential

Due to the scarcity of direct experimental data for this compound, this comparison focuses on the known activities of structurally related compound classes, including cyclopentanone derivatives and other propenoic acid analogs. The primary biological activity explored is anti-inflammatory action, a common therapeutic target for this chemical space.

Compound ClassKey Structural FeaturesReported Biological ActivityReference Compound Example
Cyclopentanone Derivatives Cyclopentanone ring with various substitutionsAnti-inflammatory and analgesic activities. Some derivatives have been shown to reduce inflammation in animal models.2-substituted-5-arylidene cyclopentanones
Arylpropionic Acids Propionic acid with an aryl substituent at the α-positionWell-established anti-inflammatory, analgesic, and antipyretic properties. Mechanism primarily involves inhibition of COX-1 and COX-2 enzymes.Ibuprofen, Naproxen
Propenoic Acid Derivatives α,β-unsaturated carboxylic acid backboneDiverse biological activities including anti-inflammatory, and anticancer properties. The reactive α,β-unsaturated system can act as a Michael acceptor.Cinnamic acid derivatives

Experimental Protocols for Evaluating Anti-Inflammatory Activity

To standardize the evaluation of this compound and its analogs, the following key in vitro and in vivo experimental protocols are recommended:

In Vitro Assays

3.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: This assay is fundamental for determining the potential of the compounds to act as NSAID-like agents.

  • Principle: Measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.

  • Methodology:

    • Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The reaction is stopped, and the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated.

3.1.2. Nitric Oxide (NO) Production Assay in Macrophages: This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are used as a model for inflammation. The production of NO is measured indirectly by quantifying nitrite in the cell culture supernatant using the Griess reagent.

  • Methodology:

    • RAW 264.7 cells are pre-treated with various concentrations of the test compound.

    • The cells are then stimulated with LPS (1 µg/mL) to induce inflammation and NO production.

    • After a 24-hour incubation, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured to determine the nitrite concentration.

    • The IC50 value for NO inhibition is calculated.

In Vivo Models

3.2.1. Carrageenan-Induced Paw Edema in Rodents: This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the hind paw of a rat or mouse, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is measured.

  • Methodology:

    • Animals are orally or intraperitoneally administered with the test compound or vehicle.

    • After a specific time (e.g., 1 hour), carrageenan is injected into the paw.

    • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Potential Signaling Pathways and Mechanisms of Action

The structural features of this compound and its analogs suggest potential interactions with key inflammatory signaling pathways.

4.1. Cyclooxygenase (COX) Pathway: As previously mentioned, the propenoic acid moiety is a common feature in many COX inhibitors. The cyclopentyl group may influence the binding affinity and selectivity for COX-1 versus COX-2. Inhibition of COX enzymes leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation 2-Cyclopentylpropenoic_Acid This compound & Analogs 2-Cyclopentylpropenoic_Acid->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

4.2. Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. The α,β-unsaturated carbonyl group in propenoic acid derivatives can potentially act as a Michael acceptor and interact with key proteins in the NF-κB pathway, such as IKKβ or p65, leading to the downregulation of pro-inflammatory gene expression.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_n NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_n Translocation NFkB_IkB_complex NF-κB/IκBα Complex NFkB_IkB_complex->NFkB_p50_p65 Release DNA DNA NFkB_p50_p65_n->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes 2-Cyclopentylpropenoic_Acid This compound & Analogs 2-Cyclopentylpropenoic_Acid->IKK Potential Inhibition

Caption: Potential Modulation of the NF-κB Signaling Pathway.

Structure-Activity Relationship (SAR) Considerations

Based on the broader class of α-substituted propenoic acids and related anti-inflammatory compounds, the following SAR hypotheses can be proposed for this compound and its analogs:

  • The Cycloalkyl Group: The size and lipophilicity of the cycloalkyl ring are likely to be critical for activity. A cyclopentyl group may provide an optimal balance of size and flexibility for binding to the target protein's active site. Comparing analogs with cyclopropyl, cyclobutyl, and cyclohexyl groups would be crucial to understand this relationship.

  • The Propenoic Acid Moiety: The carboxylic acid is likely essential for activity, potentially forming key ionic interactions with the target. Esterification or amidation of the carboxylic acid would likely reduce or abolish activity, depending on the target. The α,β-unsaturation might be important for Michael addition reactions with nucleophilic residues in the target protein.

  • Substitution on the Cyclopentyl Ring: Introducing substituents on the cyclopentyl ring could modulate potency, selectivity, and pharmacokinetic properties. For example, polar substituents might improve solubility, while lipophilic substituents could enhance membrane permeability.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, its structural characteristics suggest a promising starting point for the development of new therapeutic agents, particularly in the area of inflammation. The comparative analysis with related compound classes and the proposed experimental protocols and mechanistic pathways provide a framework for future research.

Future studies should focus on:

  • The synthesis and in vitro screening of this compound and a focused library of its analogs with varying cycloalkyl groups and substitutions.

  • Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • In vivo evaluation of promising candidates in relevant disease models to assess their therapeutic potential.

This systematic approach will be instrumental in unlocking the full therapeutic potential of this interesting chemical scaffold.

Validation of 2-Cyclopentylpropenoic Acid's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Cyclopentylpropenoic acid is a novel synthetic compound that has garnered interest for its potential therapeutic applications. Understanding its precise mechanism of action is crucial for further drug development and clinical translation. This guide provides a comparative analysis of the proposed mechanism of this compound against established alternative compounds, supported by experimental data and detailed protocols. The primary proposed mechanism of action for this compound is the inhibition of the enzyme Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.

Comparative Compounds

To validate the mechanism of this compound, its activity is compared with two well-characterized FASN inhibitors:

  • Orlistat: A potent, irreversible inhibitor of FASN and other lipases.

  • C75: A synthetic FASN inhibitor that acts as a slow-binding, reversible inhibitor.

Quantitative Data Comparison

The following table summarizes the key quantitative data from in vitro enzymatic assays comparing the inhibitory activity of this compound, Orlistat, and C75 against human FASN.

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound 15.28.5Competitive
Orlistat 0.80.2Irreversible
C75 5.62.1Slow-binding, Reversible

Experimental Protocols

In Vitro FASN Inhibition Assay

This protocol details the method used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compounds against purified human FASN.

Materials:

  • Purified human FASN enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

  • Test compounds (this compound, Orlistat, C75) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared in each well of the 96-well plate containing assay buffer, acetyl-CoA (50 µM), and NADPH (100 µM).

  • The test compound is added at various concentrations (typically from 0.01 µM to 100 µM). A DMSO control is also included.

  • The plate is pre-incubated at 37°C for 15 minutes.

  • The reaction is initiated by adding malonyl-CoA (50 µM).

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored every 30 seconds for 20 minutes at 37°C using a spectrophotometer.

  • The initial reaction rates are calculated from the linear portion of the absorbance curve.

  • IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • To determine the Ki and mechanism of inhibition, the assay is repeated with varying concentrations of the substrate (malonyl-CoA) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of FASN Inhibition

The following diagram illustrates the proposed signaling pathway affected by the inhibition of FASN by compounds like this compound.

FASN_Pathway cluster_upstream Upstream Signals cluster_pathway Cellular Signaling cluster_fasn Fatty Acid Synthesis cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Nutrient_Surplus Nutrient Surplus Nutrient_Surplus->PI3K_Akt SREBP1c SREBP-1c PI3K_Akt->SREBP1c FASN FASN SREBP1c->FASN Upregulates Palmitate Palmitate FASN->Palmitate Malonyl_CoA Malonyl-CoA Malonyl_CoA->Palmitate FASN-catalyzed Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA Membrane_Synthesis Membrane Synthesis Palmitate->Membrane_Synthesis Protein_Palmitoylation Protein Palmitoylation Palmitate->Protein_Palmitoylation Cell_Proliferation Cell Proliferation Membrane_Synthesis->Cell_Proliferation Protein_Palmitoylation->Cell_Proliferation Inhibitor This compound Inhibitor->FASN Inhibits

Caption: Proposed signaling pathway of FASN and its inhibition.

Experimental Workflow for Mechanism Validation

The logical flow of experiments to validate the mechanism of action of this compound is depicted below.

Experimental_Workflow A In Vitro FASN Enzyme Assay B Determine IC50 and Ki A->B C Cell-Based Lipogenesis Assay B->C Confirm Cellular Activity D Measure Fatty Acid Synthesis in Cancer Cell Lines C->D E Western Blot Analysis D->E Investigate Molecular Mechanism F Analyze Expression of FASN and Downstream Effectors E->F G In Vivo Xenograft Studies F->G Validate In Vivo Relevance H Evaluate Anti-Tumor Efficacy in Mouse Models G->H

Caption: Experimental workflow for mechanism of action validation.

Unlocking the Potential of 2-Heptylcyclopropane-1-Carboxylic Acid as a Biofilm Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of biofilm-associated infections in clinical and industrial settings necessitates the development of novel anti-biofilm strategies. This guide provides a comprehensive validation of 2-heptylcyclopropane-1-carboxylic acid (2CP) as a potent biofilm inhibitor, offering a comparative analysis with other emerging alternatives. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document serves as a critical resource for advancing research and development in the field of biofilm control.

Performance Comparison: 2CP vs. Alternative Biofilm Inhibitors

2-Heptylcyclopropane-1-carboxylic acid (2CP) is a synthetic, stable analog of the naturally occurring diffusible signaling factor, cis-2-decenoic acid (C2DA), which is known to induce biofilm dispersal.[1][2] The cyclopropane ring in 2CP locks the molecule in a biologically active conformation, enhancing its stability and efficacy compared to its unsaturated precursor.[1] This section provides a quantitative comparison of 2CP and C2DA with other classes of biofilm inhibitors.

Table 1: Quantitative Comparison of Biofilm Inhibitor Efficacy
Inhibitor ClassSpecific CompoundTarget Organism(s)Effective Concentration (Biofilm Inhibition/Dispersal)Key Findings & Citations
Cyclopropane Fatty Acid 2-Heptylcyclopropane-1-carboxylic acid (2CP) Staphylococcus aureus, Pseudomonas aeruginosa125 µg/mL (dispersed ~100% of S. aureus biofilm)Superior dispersal of S. aureus biofilms compared to C2DA.[2][3]
P. aeruginosa125 µg/mL (dispersed ~60% of biofilm)Comparable dispersal of P. aeruginosa biofilms to C2DA.[2][3]
Unsaturated Fatty Acid cis-2-Decenoic Acid (C2DA)S. aureus, P. aeruginosa125 µg/mL (dispersed ~25% of S. aureus biofilm)Less effective than 2CP against S. aureus biofilms.[2][3]
P. aeruginosa125 µg/mL (dispersed ~40% of biofilm)Comparable dispersal of P. aeruginosa biofilms to 2CP.[2][3]
Phytochemicals CinnamaldehydeVibrio spp.100 µM (65% inhibition of AI-2-mediated QS)Interferes with quorum sensing.[4]
Ellagic acidStreptococcus dysgalactiae4 µg/mL (70% biofilm inhibition)Effective at low concentrations against specific pathogens.[4]
Antimicrobial Peptides (AMPs) Synthetic Peptides (PS1-2, PS1-5, PS1-6)Drug-resistant P. aeruginosa & S. aureus8 µM (>50% biofilm inhibition)Broad-spectrum activity against drug-resistant strains.[5]
Hexameric & Octameric PeptidesEscherichia coli100-200 µM (61-95% biofilm inhibition)Dose-dependent inhibition of biofilm formation.[6]
Nanoparticles Zinc Oxide (ZnO) NPsKlebsiella pneumoniae125 µg/mL (MIC)Inhibits biofilm biomass.[7]
Titanium-Cerium Nanocomposites (Ti-Ce-NCs)P. aeruginosa400 µg/mL (~60% biofilm inhibition)Alters biofilm architecture.[7]
Quorum Sensing Inhibitors (QSIs) Baicalin Hydrate, CinnamaldehydeBurkholderia cenocepacia, P. aeruginosaNot specifiedEnhance antibiotic susceptibility of biofilms.[8][9]
SurfactinBacillus subtilis1/2 MIC (70% biofilm inhibition)Targets the LuxS/AI-2 QS system.[9]

Mechanism of Action: A Diffusible Signaling Factor

2CP and its analog C2DA function as diffusible signaling factors (DSFs).[1][2] These molecules are involved in cell-to-cell communication, a process also known as quorum sensing (QS).[2] By mimicking natural signaling molecules, 2CP can interfere with the established communication pathways that regulate biofilm formation and maintenance, leading to the dispersal of established biofilms and the inhibition of new biofilm formation.

Simplified Signaling Pathway of 2CP as a Biofilm Dispersal Agent cluster_0 Bacterial Cell cluster_1 Biofilm Matrix 2CP 2CP Receptor Receptor 2CP->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression Leads to Biofilm_Dispersal Biofilm_Dispersal Gene_Expression->Biofilm_Dispersal Induces

Caption: Simplified signaling pathway of 2CP as a biofilm dispersal agent.

Experimental Protocols

The validation of biofilm inhibitors relies on standardized and reproducible experimental protocols. This section details the methodologies for key assays used to evaluate the efficacy of 2CP and other anti-biofilm agents.

Crystal Violet Biofilm Assay

This assay is a widely used method for quantifying biofilm formation.

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into an appropriate liquid growth medium and incubate overnight at the optimal temperature.

  • Inoculation of Microtiter Plate: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate. Include wells with sterile medium as a negative control.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water to remove excess stain.

  • Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% (v/v) ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the amount of biofilm formed.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Protocol:

  • Biofilm Formation: Grow biofilms on the pegs of a specialized 96-peg lid by incubating the lid in a 96-well plate containing inoculated growth medium for 24-48 hours.

  • Rinsing: After incubation, gently rinse the peg lid in a 96-well plate containing sterile saline to remove planktonic bacteria.

  • Antimicrobial Challenge: Prepare serial dilutions of the antimicrobial agent in a new 96-well plate. Place the peg lid with the attached biofilms into this plate, exposing the biofilms to a range of antimicrobial concentrations.

  • Incubation: Incubate the challenge plate for a specified period (e.g., 24 hours) at the appropriate temperature.

  • Recovery: After the challenge, rinse the peg lid again in saline to remove the antimicrobial agent. Place the peg lid into a new 96-well plate containing fresh growth medium.

  • Biofilm Dislodging: Sonicate the recovery plate to dislodge the surviving bacteria from the pegs into the fresh medium.

  • Incubation and Assessment: Incubate the recovery plate for 24 hours. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm, as observed by the absence of turbidity.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm structure and the assessment of cell viability within the biofilm.

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips, chamber slides) in the presence or absence of the inhibitor.

  • Staining: Gently rinse the biofilm with sterile saline. Stain the biofilm with a fluorescent dye combination, such as the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, which contains SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells red). Incubate in the dark according to the manufacturer's instructions.

  • Mounting: Mount the stained biofilm on a microscope slide.

  • Imaging: Visualize the biofilm using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.

  • Image Analysis: Reconstruct the z-stacks into a three-dimensional image to analyze biofilm architecture, thickness, and the distribution of live and dead cells.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the design and interpretation of biofilm inhibition studies.

Experimental Workflow for Biofilm Inhibitor Validation Start Start Inhibitor_Selection Select Biofilm Inhibitor (e.g., 2CP) and Controls Start->Inhibitor_Selection Bacterial_Culture Prepare Standardized Bacterial Inoculum Inhibitor_Selection->Bacterial_Culture Biofilm_Formation Induce Biofilm Formation (with and without inhibitor) Bacterial_Culture->Biofilm_Formation Quantitative_Assay Quantitative Assessment (Crystal Violet or MBEC Assay) Biofilm_Formation->Quantitative_Assay Qualitative_Assay Qualitative Assessment (CLSM) Biofilm_Formation->Qualitative_Assay Data_Analysis Analyze and Compare Data Quantitative_Assay->Data_Analysis Qualitative_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for validating a biofilm inhibitor.

Logical Relationship of Biofilm Inhibition Strategies Biofilm_Formation Biofilm Formation Inhibition_Strategies Inhibition Strategies Biofilm_Formation->Inhibition_Strategies QS_Inhibition Quorum Sensing Inhibition (e.g., 2CP) Inhibition_Strategies->QS_Inhibition Matrix_Disruption EPS Matrix Disruption Inhibition_Strategies->Matrix_Disruption Cell_Killing Bactericidal/ Bacteriostatic Action Inhibition_Strategies->Cell_Killing Reduced_Biofilm Reduced or Eradicated Biofilm QS_Inhibition->Reduced_Biofilm Matrix_Disruption->Reduced_Biofilm Cell_Killing->Reduced_Biofilm

Caption: Logical relationship of different biofilm inhibition strategies.

Conclusion

The data presented in this guide validate 2-heptylcyclopropane-1-carboxylic acid as a highly effective biofilm inhibitor, demonstrating superior or comparable activity to its natural precursor and other alternative anti-biofilm agents. Its stability and potent dispersal capabilities, particularly against notorious pathogens like S. aureus, position 2CP as a promising candidate for further preclinical and clinical development. The detailed experimental protocols and workflow diagrams provided herein offer a robust framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge aimed at combating the significant threat of biofilm-related infections.

References

comparing synthetic routes for functionalized cyclopentanones

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to the Synthesis of Functionalized Cyclopentanones: A Comparative Analysis of Modern Synthetic Routes

For researchers and professionals in the field of drug development and organic synthesis, the construction of the cyclopentanone core is a frequently encountered challenge. This five-membered carbocycle is a key structural motif in a vast array of natural products and pharmaceutically active compounds. Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized cyclopentanones is of paramount importance. This guide provides a comparative overview of three powerful and widely utilized synthetic strategies: the Pauson-Khand reaction, the Nazarov cyclization, and a modern multicatalytic cascade reaction. We will delve into their mechanisms, substrate scope, and experimental protocols, presenting quantitative data in accessible formats to aid in the selection of the most suitable method for a given synthetic target.

The Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2][3] This reaction is a powerful tool for the convergent synthesis of cyclopentenones, forming two new carbon-carbon bonds and a five-membered ring in a single step.

Reaction Mechanism & Workflow

The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction is depicted below. The reaction initiates with the formation of a stable hexacarbonyl dicobalt alkyne complex. Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and carbon monoxide, leads to the formation of a cobaltacycle intermediate. Reductive elimination from this intermediate furnishes the cyclopentenone product and regenerates a cobalt species that can re-enter the catalytic cycle, although stoichiometric cobalt is often required for efficient transformation.

pauson_khand_mechanism cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Start reactants Alkyne, Alkene, Co2(CO)8, Solvent start->reactants 1. Combine reaction Reaction setup (inert atmosphere) reactants->reaction 2. Heat/Irradiate workup Workup & Purification reaction->workup 3. Quench product Functionalized Cyclopentanone workup->product 4. Isolate alkyne Alkyne + Co2(CO)8 co_complex [Co2(CO)6(alkyne)] alkyne->co_complex alkene_coord Alkene Coordination co_complex->alkene_coord + Alkene cobaltacycle Cobaltacycle Intermediate alkene_coord->cobaltacycle co_insertion CO Insertion cobaltacycle->co_insertion reductive_elim Reductive Elimination co_insertion->reductive_elim cyclopentenone Cyclopentenone reductive_elim->cyclopentenone

Caption: Pauson-Khand Reaction Workflow and Mechanism.

Substrate Scope and Performance

The Pauson-Khand reaction exhibits a broad substrate scope, tolerating a variety of functional groups. Intramolecular versions of the reaction are particularly efficient for the construction of bicyclic systems. The regioselectivity is generally good, with the larger substituent on the alkyne preferentially residing at the C5 position of the cyclopentenone.

EntryAlkyneAlkeneCatalyst/PromoterSolventTemp (°C)Time (h)Yield (%)d.r.Ref
1PhenylacetyleneNorborneneCo₂(CO)₈Toluene601285-
21-OctyneEthylene (1 atm)Co₂(CO)₈Dichloromethane252470-
3Trimethylsilylacetylene1-HexeneCo₂(CO)₈ / NMODichloromethane25392-
4Propargyl alcoholCyclopentene[Rh(CO)₂Cl]₂Toluene801275-
51,6-Enyne(intramolecular)Co₂(CO)₈Isooctane1054865-

NMO = N-Methylmorpholine N-oxide

Experimental Protocol: Cobalt-Catalyzed Intramolecular Pauson-Khand Reaction

A solution of the enyne (1.0 mmol) in 10 mL of degassed solvent (e.g., toluene or isooctane) is prepared in a Schlenk flask under an inert atmosphere of argon. To this solution, dicobalt octacarbonyl (1.1 mmol) is added, and the mixture is stirred at room temperature for 1-2 hours until the formation of the alkyne-cobalt complex is complete (indicated by a color change). The reaction mixture is then heated to the desired temperature (e.g., 60-110 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.

The Nazarov Cyclization

The Nazarov cyclization is an acid-catalyzed 4π-electrocyclization of a divinyl ketone to produce a cyclopentenone.[4] This transformation is a powerful method for the synthesis of both simple and complex cyclopentenones and has been the subject of extensive methodological development, including the advent of catalytic and asymmetric variants.

Reaction Mechanism & Workflow

The classical Nazarov cyclization is initiated by the activation of the divinyl ketone with a Lewis or Brønsted acid, generating a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation. Subsequent elimination of a proton and tautomerization yields the cyclopentenone product.

nazarov_cyclization cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Start reactants Divinyl Ketone, Lewis Acid, Solvent start->reactants 1. Combine reaction Reaction setup (anhydrous) reactants->reaction 2. Stir workup Workup & Purification reaction->workup 3. Quench product Functionalized Cyclopentanone workup->product 4. Isolate divinyl_ketone Divinyl Ketone pentadienyl_cation Pentadienyl Cation divinyl_ketone->pentadienyl_cation + Lewis Acid electrocyclization 4π-Electrocyclization (conrotatory) pentadienyl_cation->electrocyclization oxyallyl_cation Oxyallyl Cation electrocyclization->oxyallyl_cation elimination Proton Elimination oxyallyl_cation->elimination tautomerization Tautomerization elimination->tautomerization cyclopentenone Cyclopentenone tautomerization->cyclopentenone

Caption: Nazarov Cyclization Workflow and Mechanism.

Substrate Scope and Performance

The substrate scope of the Nazarov cyclization is broad, with a wide variety of substituted divinyl ketones undergoing the transformation. The regioselectivity of the elimination step can be an issue in unsymmetrical substrates, but modern variants have been developed to address this challenge. Asymmetric catalysis has also been successfully applied to achieve high enantioselectivity.

EntryDivinyl Ketone SubstrateLewis AcidSolventTemp (°C)Time (h)Yield (%)e.e. (%)Ref
11,4-Pentadien-3-oneFeCl₃CH₂Cl₂0185-
21,5-Diphenyl-1,4-pentadien-3-oneBF₃·OEt₂CH₂Cl₂25290-
32-Methyl-1,4-pentadien-3-oneSnCl₄CH₂Cl₂-200.578-
4(E,E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-oneSc(OTf)₃ (10 mol%)CH₂Cl₂25492-
5Chiral auxiliary derived divinyl ketoneTiCl₄CH₂Cl₂-78188>95 (d.r.)
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

To a solution of the divinyl ketone (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane, 20 mL) at the desired temperature (e.g., 0 °C or -78 °C) under an inert atmosphere, is added the Lewis acid (e.g., BF₃·OEt₂, 1.1 mmol) dropwise. The reaction mixture is stirred for the specified time until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure cyclopentenone.

Multicatalytic Cascade Reaction for α-Hydroxycyclopentanones

A modern and highly efficient approach to densely functionalized cyclopentanones involves a one-pot, asymmetric multicatalytic cascade reaction.[5] This strategy combines a secondary amine-catalyzed Michael addition with an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin reaction. This convergent approach allows for the rapid construction of complex α-hydroxycyclopentanones with high levels of stereocontrol from simple, readily available starting materials.[5]

Reaction Mechanism & Workflow

The cascade is initiated by the reaction of an α,β-unsaturated aldehyde with a secondary amine catalyst to form an enamine. This enamine then undergoes a Michael addition to a 1,3-dicarbonyl compound. The resulting intermediate is then intercepted by an N-heterocyclic carbene catalyst, which promotes an intramolecular crossed benzoin reaction to furnish the α-hydroxycyclopentanone product.

multicatalytic_cascade cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Start reactants α,β-Unsaturated Aldehyde, 1,3-Dicarbonyl, Amine Catalyst, NHC Precursor, Base, Solvent start->reactants 1. Combine reaction Reaction setup (one-pot) reactants->reaction 2. Stir workup Workup & Purification reaction->workup 3. Quench product α-Hydroxy- cyclopentanone workup->product 4. Isolate enal Enamine Formation michael Michael Addition enal->michael intermediate Aldehyde Intermediate michael->intermediate nhc_addition NHC Addition intermediate->nhc_addition benzoin Intramolecular Benzoin Reaction nhc_addition->benzoin product_release Product Release benzoin->product_release cyclopentanone α-Hydroxy- cyclopentanone product_release->cyclopentanone

Caption: Multicatalytic Cascade Reaction Workflow and Mechanism.

Substrate Scope and Performance

This multicatalytic cascade reaction demonstrates broad substrate scope with respect to both the α,β-unsaturated aldehyde and the 1,3-dicarbonyl compound, delivering highly functionalized α-hydroxycyclopentanones in good yields and with excellent enantioselectivities.[5]

Entryα,β-Unsaturated Aldehyde1,3-DicarbonylAmine CatalystNHC PrecursorBaseYield (%)d.r.e.e. (%)Ref
1CinnamaldehydeAcetylacetone(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolThiazolium saltDBU8510:195[5]
2CrotonaldehydeDibenzoylmethane(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolTriazolium saltDBU788:192[5]
3Acrolein1,3-Cyclohexanedione(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolThiazolium saltK₂CO₃7212:190[5]
4MethacroleinEthyl acetoacetate(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolTriazolium saltNaOAc816:194[5]
52-Hexenal2,4-Pentanedione(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolThiazolium saltCs₂CO₃889:196[5]

DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene

Experimental Protocol: Asymmetric Multicatalytic Cascade Reaction

To a vial charged with the 1,3-dicarbonyl compound (0.2 mmol), the NHC precursor (0.02 mmol), and the secondary amine catalyst (0.02 mmol) is added the solvent (1.0 mL) and the base (0.04 mmol). The α,β-unsaturated aldehyde (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 24-48 hours). Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired α-hydroxycyclopentanone.

Conclusion

The synthesis of functionalized cyclopentanones can be achieved through a variety of powerful synthetic methods. The Pauson-Khand reaction offers a convergent approach to α,β-cyclopentenones, particularly for bicyclic systems. The Nazarov cyclization provides a reliable route to cyclopentenones from divinyl ketones, with modern variants allowing for catalytic and asymmetric transformations. For the rapid construction of complex, stereochemically rich α-hydroxycyclopentanones, the multicatalytic cascade reaction stands out as a highly efficient and elegant strategy. The choice of method will ultimately depend on the specific substitution pattern and stereochemical requirements of the target molecule. The data and protocols presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

Safety Operating Guide

Prudent Disposal of 2-Cyclopentylpropenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2-Cyclopentylpropenoic acid as a corrosive and potentially polymerizable hazardous waste. The following procedures are based on general guidelines for the disposal of substituted acrylic acids and related compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Proper chemical waste management is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this compound.

I. Immediate Safety Precautions and Spill Response

Before handling this compound, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (nitrile, neoprene, or butyl rubber), safety goggles, and a fully buttoned lab coat.[1] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

In case of a small spill (manageable within 10 minutes):

  • Secure the Area: Restrict access to the spill area.

  • Absorb the Spill: Use an inert, dry absorbent material such as sand, clay, or a commercial spill kit.[1][3]

  • Collect the Waste: Carefully place the absorbed material into a clearly labeled, sealable, and compatible waste container (e.g., a polyethylene container).[1][4]

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent, followed by soap and water.

  • Dispose of as Hazardous Waste: The container with the absorbed material must be treated as hazardous waste and disposed of according to the procedures outlined below.

For large spills, or if you are not trained to handle them, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately. [1]

II. Step-by-Step Disposal Procedure

The indiscriminate drain disposal of chemicals like this compound is strictly prohibited.[5] All waste containing this compound must be collected and disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect all waste containing this compound (e.g., unused product, reaction residues, contaminated materials) in a designated, compatible, and leak-proof container.[4][6] Polyethylene or glass containers are generally suitable.

    • Ensure the waste container is clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Corrosive, Irritant).[6][7]

    • Do not mix incompatible waste streams. Store waste this compound separately from bases, oxidizing agents, and reducing agents.[8]

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from heat, sparks, and open flames.[8]

    • Ensure the container is kept closed at all times except when adding waste.[6]

    • The SAA must be inspected weekly for any signs of leakage or container degradation.[7]

  • Arranging for Disposal:

    • Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[5][7]

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve completing a chemical waste pickup request form.[5]

III. Data Summary for Safe Handling and Disposal

ParameterGuidelineSource Reference
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat[1][2]
Primary Waste Container Compatible, leak-proof container (e.g., polyethylene)[1][4]
Waste Labeling "Hazardous Waste," full chemical name, hazard warnings[6][7]
Incompatible Materials Bases, oxidizing agents, reducing agents[8]
Storage Location Designated Satellite Accumulation Area (SAA)[7]
Spill Cleanup Material Inert, dry absorbent (sand, clay)[1][3]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of 2-Cyclopentylpropenoic Acid Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs collect Collect Waste in a Labeled, Compatible Container ppe->collect collect->spill During Handling store Store in Satellite Accumulation Area (SAA) collect->store small_spill Small Spill? spill->small_spill large_spill Evacuate and Contact EHS small_spill->large_spill No absorb Absorb with Inert Material small_spill->absorb Yes end Proper Disposal absorb->collect full Container Full? store->full full->store No ehs Arrange for Pickup by EHS/Licensed Contractor full->ehs Yes ehs->end

References

Personal protective equipment for handling 2-Cyclopentylpropenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-Cyclopentylpropenoic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecification/Standard
Eye/Face Protection Safety goggles with side-shields or a face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Required if working in a poorly ventilated area or if dust, mists, or vapors are generated.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1]

  • Locate and verify the functionality of the nearest safety shower and eye wash station.[2]

  • Don all required personal protective equipment as outlined in the table above.[2]

2. Handling:

  • Avoid direct contact with the skin and eyes.[4]

  • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][5]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Keep the container tightly closed when not in use.[1]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] If skin irritation occurs, get medical advice/attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

  • Do not allow the product to enter drains or water courses.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_area Ensure Ventilated Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem wash_hands Wash Hands After Handling handle_chem->wash_hands exposure Exposure Event handle_chem->exposure If exposure occurs dispose_waste Dispose of Waste wash_hands->dispose_waste first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.